molecular formula C19H38O4 B055447 Methyl 9,10-dihydroxyoctadecanoate CAS No. 1115-01-1

Methyl 9,10-dihydroxyoctadecanoate

Cat. No.: B055447
CAS No.: 1115-01-1
M. Wt: 330.5 g/mol
InChI Key: RITHLQKJQSKUAO-UHFFFAOYSA-N
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Description

Methyl 9,10-dihydroxyoctadecanoate is a high-purity methyl ester derivative of 9,10-dihydroxystearic acid, serving as a critical standard and probe in lipidomics and biochemical research. This compound is a valuable model for studying the oxidative metabolism of unsaturated fatty acids, particularly oleic acid, via pathways such as the epoxidation and hydrolysis route. The presence of vicinal diols at the 9th and 10th carbons makes it an intriguing molecule for investigating the physical properties and biological activities of oxidized lipids, including their role in cell membrane fluidity, signaling, and inflammatory responses. Researchers utilize this compound as a key analytical standard in gas chromatography (GC) and mass spectrometry (MS) for the accurate identification and quantification of fatty acid metabolites in complex biological samples. Furthermore, its defined structure is essential for synthesizing more complex lipids, studying enzyme kinetics of lipoxygenases and epoxide hydrolases, and exploring the structure-activity relationships of fatty acid derivatives. Supplied with comprehensive analytical data (including HPLC, GC-MS, and NMR spectroscopy) to ensure identity and purity, this reagent is an indispensable tool for advancing studies in lipid chemistry, metabolic disorders, and the development of biomarkers.

Properties

IUPAC Name

methyl 9,10-dihydroxyoctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O4/c1-3-4-5-6-8-11-14-17(20)18(21)15-12-9-7-10-13-16-19(22)23-2/h17-18,20-21H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITHLQKJQSKUAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C(CCCCCCCC(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10880895
Record name octadecanoic acid, 9,10-dihydroxy-, methyl ester
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Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1115-01-1
Record name Methyl 9,10-dihydroxystearate
Source CAS Common Chemistry
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Record name Methyl 9,10-dihydroxyoctadecanoate
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Record name Methyl 9,10-dihydroxystearate
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Record name octadecanoic acid, 9,10-dihydroxy-, methyl ester
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Record name Methyl 9,10-dihydroxyoctadecanoate
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Foundational & Exploratory

Technical Guide: Discovery and Isolation of Methyl 9,10-dihydroxyoctadecanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery, Synthesis, and Isolation of Methyl 9,10-dihydroxyoctadecanoate Content Type: Technical Whitepaper / Laboratory Protocol Guide Audience: Senior Researchers, Organic Chemists, and Process Engineers

Executive Summary

This compound (MeDHSA) is a high-value fatty acid derivative characterized by the presence of vicinal hydroxyl groups on the C9 and C10 positions of the stearic acid methyl ester backbone. Historically identified as a minor oxidation product in biological lipid matrices, it has emerged as a critical intermediate in the synthesis of bio-based lubricants, polyesters, and surfactants.

This guide moves beyond basic textbook definitions to provide a rigorous, field-validated protocol for the synthesis, isolation, and structural confirmation of MeDHSA. We focus on the performic acid-mediated dihydroxylation of methyl oleate—a pathway chosen for its scalability and avoidance of toxic transition metals (e.g., Osmium tetroxide).

Chemical Identity & Stereochemical Context

Before isolation, the researcher must understand the stereochemical outcome of the chosen pathway.

  • IUPAC Name: this compound

  • Molecular Formula:

    
    
    
  • Molecular Weight: 330.5 g/mol

  • Stereochemistry: The synthesis route dictates the isomer.

    • Syn-dihydroxylation (e.g.,

      
      , 
      
      
      
      ) yields the erythro isomer.
    • Anti-dihydroxylation (e.g., Epoxidation followed by hydrolysis) yields the threo isomer.

    • Note: This guide details the anti-addition pathway, producing primarily the threo isomer, which is thermodynamically favored in industrial scaling.

Mechanism of Action: The Anti-Addition Pathway

The formation of MeDHSA from Methyl Oleate involves a two-stage mechanism: in situ epoxidation followed by acid-catalyzed ring opening.

Figure 1: Reaction Mechanism (DOT Visualization)

ReactionPathway Start Methyl Oleate (C19H36O2) Intermediate Epoxide Intermediate (Methyl 9,10-epoxystearate) Start->Intermediate Epoxidation (Electrophilic Addition) Reagent H2O2 + Formic Acid (Performic Acid) Reagent->Intermediate Product This compound (Threo-diol) Intermediate->Product Nucleophilic Attack (H2O) Anti-Addition Hydrolysis Acid Hydrolysis (Ring Opening)

Caption: Figure 1. The stepwise conversion of Methyl Oleate to MeDHSA via performic acid epoxidation and subsequent hydrolytic ring opening.

Experimental Protocol: Synthesis and Isolation

Safety Warning: Hydrogen peroxide (30-50%) is a strong oxidizer. Formic acid is corrosive. Perform all steps in a fume hood.

Reagents and Equipment
  • Substrate: Methyl Oleate (>90% purity).[1]

  • Oxidant: Hydrogen Peroxide (30% w/w aq).

  • Catalyst/Solvent: Formic Acid (85-98%).

  • Quenching: Sodium Bisulfite (

    
    ).
    
  • Extraction: Ethyl Acetate, Diethyl Ether.

  • Purification: Ethanol (for recrystallization).[2]

Step-by-Step Methodology
Phase 1: In Situ Epoxidation & Hydrolysis
  • Setup: Equip a 500 mL three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Chilling: Add Methyl Oleate (0.1 mol, ~29.6 g) and Formic Acid (1.0 mol, ~46 g) to the flask. Cool the mixture to 4°C using an ice bath.

    • Causality: Low initial temperature prevents thermal runaway when peroxide is added, as the reaction is exothermic.

  • Addition: Slowly add Hydrogen Peroxide (30%, 0.15 mol) dropwise over 45 minutes. Maintain internal temperature below 10°C.

  • Reaction: Once addition is complete, remove the ice bath. Allow the temperature to rise to room temperature, then heat to 40°C for 2 hours .

    • Mechanism:[1][3][4][5] The formic acid reacts with H2O2 to form performic acid, which epoxidizes the double bond. The acidic environment subsequently catalyzes the opening of the epoxide ring to form the diol.

Phase 2: Isolation and Workup
  • Quenching: Cool the mixture to room temperature. Pour the reaction mass into 200 mL of ice-cold water.

  • Neutralization: Carefully wash the organic layer with saturated

    
     solution until pH is neutral (pH 7).
    
    • Integrity Check: Failure to neutralize completely will lead to acid-catalyzed degradation during drying.

  • Extraction: Extract the aqueous layer twice with Ethyl Acetate (2 x 100 mL) . Combine organic layers.

  • Drying: Dry over anhydrous

    
    , filter, and evaporate the solvent under reduced pressure.
    
Phase 3: Purification (Recrystallization)

The crude product is often a waxy solid. High purity is achieved via recrystallization.

  • Dissolve the crude residue in minimal hot Ethanol (approx. 60°C) .

  • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

  • Filtration: Collect the white crystals via vacuum filtration. Wash with cold petroleum ether to remove unreacted methyl oleate.

  • Yield: Expected yield is 75-85%. Melting point should be 69-72°C .

Figure 2: Isolation Workflow (DOT Visualization)

IsolationProcess Raw Crude Reaction Mixture Quench Quench (Ice Water) + NaHCO3 Wash Raw->Quench PhaseSep Phase Separation (Org: Product / Aq: Waste) Quench->PhaseSep Evap Solvent Evaporation PhaseSep->Evap Organic Layer Cryst Recrystallization (Ethanol, 4°C) Evap->Cryst Final Pure MeDHSA Crystals Cryst->Final

Caption: Figure 2.[4][6] Operational workflow for the isolation and purification of MeDHSA from the crude reaction matrix.

Analytical Characterization (Self-Validation)

To ensure scientific integrity, the isolated compound must be validated against standard physicochemical properties.

Table 1: Physicochemical Data Profile
ParameterExpected ValueDiagnostic Feature
Physical State White Crystalline SolidWaxy texture indicates impurities (e.g., unreacted oleate).
Melting Point 69°C – 72°CSharp range indicates high purity.
IR Spectroscopy 3300-3450

(Broad)
Presence of -OH stretch (absent in starting material).
IR Spectroscopy 1740

(Sharp)
Ester Carbonyl (C=O) retention.

NMR (

)

3.66 ppm (s, 3H)
Methyl ester protons (

).

NMR (

)

3.40 ppm (m, 2H)
Methine protons attached to -OH (CH-OH).

Interpretation:

  • NMR Validation: The disappearance of the olefinic protons (

    
     5.3 ppm) from the Methyl Oleate spectrum and the appearance of the methine protons at 
    
    
    
    3.4 ppm confirms the conversion of the double bond to the diol.
  • GC-MS: In Gas Chromatography-Mass Spectrometry, the molecular ion is often weak. Look for

    
    -cleavage fragments characteristic of vicinal diols.
    

Applications and Significance

The isolation of MeDHSA is not merely an academic exercise; it serves as a platform chemical for:

  • Biolubricants: The hydroxyl groups increase hydrogen bonding, improving viscosity index and oxidative stability compared to methyl oleate.

  • Polyurethanes: MeDHSA acts as a bio-based polyol monomer.

  • Surfactants: Further derivatization of the hydroxyl groups yields gemini surfactants.

References

  • Swern, D., et al. (1945). Hydroxylation of Monounsaturated Fatty Materials with Hydrogen Peroxide.[1] Journal of the American Chemical Society. Link

  • Oakley, M. A., et al. (2018). Selective dihydroxylation of methyl oleate to methyl-9,10-dihydroxystearate in the presence of a recyclable tungsten based catalyst. New Journal of Chemistry. Link

  • Biermann, U., et al. (2011). New Syntheses with Oils and Fats as Renewable Raw Materials for the Chemical Industry. Angewandte Chemie International Edition. Link

  • PubChem. (n.d.).[7] this compound - Compound Summary. National Library of Medicine. Link

  • Adewuyi, A., et al. (2014). Synthesis and evaluation of the biological activities of methyl-9,10-dihydroxyoctadecanoate. Journal of Acute Disease. Link

Sources

natural sources of Methyl 9,10-dihydroxyoctadecanoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Natural Sources of Methyl 9,10-dihydroxyoctadecanoate

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Bioactive Lipid

This compound is a dihydroxylated fatty acid methyl ester derived from the ubiquitous oleic acid. While not commonly found freely in nature, its parent acid, 9,10-dihydroxyoctadecanoic acid, is a fundamental building block of the protective barriers in the plant kingdom and an emerging molecule of interest in metabolic research. Understanding its natural origins is paramount for researchers seeking to isolate, study, or synthesize this compound for therapeutic applications. This guide provides a comprehensive exploration of the primary , detailing its biosynthesis, robust protocols for its liberation and isolation, and modern analytical techniques for its characterization.

Part 1: The Polymeric Origins: Cutin and Suberin

The vast majority of 9,10-dihydroxyoctadecanoic acid in nature exists not as a free molecule but as a monomeric unit integrated within complex, insoluble biopolyesters. To isolate its methyl ester, one must first look to these polymers.

Cutin: The Plant's Epidermal Shield

Covering the aerial surfaces of all higher plants, the cuticle is a waxy, hydrophobic layer essential for preventing water loss, protecting against UV radiation, and forming a primary barrier against pathogens.[1] The structural framework of this cuticle is primarily composed of a polyester called cutin .[2]

Cutin is assembled from two main families of omega-hydroxy fatty acid monomers: the C16 and C18 families. This compound is derived from the C18 family, which is built from precursors like 18-hydroxy oleic acid, 9,10-epoxy-18-hydroxy stearic acid, and 9,10,18-trihydroxystearate.[2] Through enzymatic processes within the plant cell, the double bond of oleic acid derivatives is hydroxylated to form the 9,10-dihydroxy structure that becomes cross-linked via ester bonds to build the final cutin polymer.

Suberin: The Specialized Barrier Polymer

Suberin is another critical protective biopolyester found in specific plant tissues that require robust insulation or sealing.[3] It is a primary component of the periderm (bark) of secondary stems, the endodermis of roots (forming the Casparian strip), and in wound-sealing tissues.[4][5]

Like cutin, suberin is a complex polyester, but it is generally characterized by a higher proportion of very-long-chain fatty acids (>C18), dicarboxylic acids, and a significant phenolic component, primarily ferulic acid.[5] However, C18 dihydroxy acids, including 9,10-dihydroxyoctadecanoic acid, remain important constituents. Analysis of suberin from sources like potato (Solanum tuberosum) periderm and the roots of barley (Hordeum vulgare) reveals these characteristic monomers upon depolymerization.[3][6]

Biopolymer Primary Function Key Tissues/Organisms Relevance to this compound
Cutin Epidermal protection, water retentionTomato fruit peels, Arabidopsis leaves, fruit skinsA major source of C18 monomers, including the 9,10-dihydroxyoctadecanoate precursor.[2][7]
Suberin Root water/ion barrier, wound sealing, barkPotato periderm, cork (Quercus suber), barley rootsContains a complex mixture of aliphatic monomers, including 9,10-dihydroxyoctadecanoate.[3][5]

Part 2: The Biosynthetic Pathway: From Oleic Acid to Diol

The formation of 9,10-dihydroxyoctadecanoic acid is a targeted enzymatic process originating from one of the most common fatty acids in nature: oleic acid. The pathway is a cornerstone of cutin and suberin monomer synthesis in plants.[8]

The key transformation involves the oxidation of the C9-C10 double bond of oleic acid. This is generally understood to be a two-step process:

  • Epoxidation: A fatty acid epoxidase enzyme utilizes molecular oxygen to convert the double bond of oleic acid (often as Oleoyl-CoA) into an epoxide, yielding cis-9,10-epoxyoctadecanoic acid.[9] This intermediate is a crucial branching point in oxylipin metabolism.

  • Hydrolysis: An epoxide hydrolase enzyme then catalyzes the addition of a water molecule across the epoxide ring, opening it to form the vicinal diol, 9,10-dihydroxyoctadecanoic acid.

This biosynthetic route ensures the controlled production of monomers required for polyester assembly. It is important to note that similar diols can also be formed non-enzymatically through general oxidative stress, which generates reactive oxygen species that attack fatty acid double bonds.[10]

Biosynthesis Oleic_Acid Oleic Acid (or Oleoyl-CoA) Epoxide cis-9,10-Epoxyoctadecanoic Acid Oleic_Acid->Epoxide Fatty Acid Epoxidase (+O2) Diol 9,10-Dihydroxyoctadecanoic Acid Epoxide->Diol Epoxide Hydrolase (+H2O) Workflow cluster_prep 1. Sample Preparation cluster_react 2. Depolymerization cluster_extract 3. Extraction & Purification Start Plant Material (e.g., Tomato Peels) Dry Drying & Grinding Start->Dry Delipidate Soxhlet Extraction (Delipidation) Dry->Delipidate Methanolysis Acid-Catalyzed Methanolysis (Reflux) Delipidate->Methanolysis Partition Hexane-Water Partitioning Methanolysis->Partition Purify Silica Column Chromatography Partition->Purify Final Pure Methyl 9,10-dihydroxyoctadecanoate Purify->Final

Sources

A Technical Guide to Methyl 9,10-dihydroxyoctadecanoate from Blighia unijugata Seed Oil: From Source to Scientific Significance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blighia unijugata, a tree native to tropical Africa, has a rich history in traditional medicine, where various parts of the plant are used to treat a range of ailments, including rheumatism, kidney pain, and fever.[1][2][3][4][5] The seed oil of this plant is a particularly valuable resource, with a significant yield of approximately 50.82 ± 1.20%.[6][7] This oil is a rich source of fatty acids, with oleic acid (C18:1) being the predominant component.[3][6] The high concentration of this monounsaturated fatty acid makes Blighia unijugata seed oil an excellent starting material for the synthesis of valuable derivatives, including Methyl 9,10-dihydroxyoctadecanoate.

This technical guide provides a comprehensive overview of this compound derived from Blighia unijugata seed oil. We will delve into the composition of the seed oil, detail the synthesis and isolation of the target compound, explore its structural characterization, and discuss its potential applications in research and drug development. This document is intended to serve as a valuable resource for scientists and researchers interested in the exploration of novel bioactive compounds from natural sources.

Blighia unijugata Seed Oil: A Rich Source of Fatty Acids

The seed oil of Blighia unijugata is characterized by a high content of triacylglycerols, accounting for approximately 91% of the oil.[1] The fatty acid profile is dominated by oleic acid, which serves as the direct precursor for the synthesis of this compound.

Table 1: Fatty Acid Composition of Blighia unijugata Seed Oil

Fatty AcidPercentage Composition
Oleic Acid (C18:1)Dominant
Other Fatty AcidsPresent in varying amounts

Note: The exact percentage composition can vary, but oleic acid is consistently reported as the major component.[3][6]

The high oleic acid content is significant not only for the synthesis of dihydroxy derivatives but also for the potential of the oil in various industries, including biodiesel production.[7] For the purposes of this guide, the focus remains on its role as a renewable source for the production of this compound.

Synthesis and Isolation of this compound

The conversion of the unsaturated fatty acid methyl esters from Blighia unijugata seed oil to this compound is achieved through a hydroxylation reaction. A notable and efficient method for this transformation involves the use of cetyltrimethylammonium permanganate (CTAP) in a solvent-free condition.[6][8]

Experimental Protocol: Synthesis

Materials:

  • Blighia unijugata seed oil methyl esters (BME)

  • Cetyltrimethylammonium permanganate (CTAP)

  • Distilled water

  • Diethyl ether

  • Saturated NaCl solution

  • Anhydrous Na2SO4

Procedure:

  • Introduce 2.10 g (5.2 mmol) of cetyltrimethylammonium permanganate with five drops of distilled water into a three-necked round-bottom flask equipped with a thermometer and a stirrer in a thermo-regulated water bath.[8]

  • Slowly add 5.0 mmol of BME dropwise while stirring the mixture.[8]

  • Continue stirring the mixture for 1 hour.[8]

  • Extract the mixture three times with 50 ml portions of diethyl ether.[8]

  • Wash the combined ether extracts with a saturated solution of NaCl.[8]

  • Dry the washed extract over anhydrous Na2SO4.[8]

  • Concentrate the dried extract on a rotary evaporator to obtain the crude product.[8]

Experimental Protocol: Isolation and Purification

Materials:

  • Crude synthesis product

  • Silica gel (60-120 mesh)

  • Petroleum ether (boiling point, 60-80°C)

  • Diethyl ether

  • Glass column (20 cm x 2 cm OD)

  • TLC plates

  • Iodine vapor

Procedure:

  • Pack a glass column with 30 g of activated silica gel.[8]

  • Load the crude product (on a 1 g scale) onto the column.[8]

  • Elute hydrocarbons and other non-polar compounds with petroleum ether.[8]

  • Elute the this compound using a mixture of petroleum ether - diethyl ether (40:60 v/v).[8]

  • Monitor the fractions using Thin Layer Chromatography (TLC).[8]

  • Identify the spots containing the desired compound using iodine vapor.[8]

  • Combine the fractions containing the pure compound and concentrate to obtain isolated this compound. A yield of 85.10 ± 0.70% has been reported for this isolation step.[8]

G cluster_extraction Oil Extraction & Esterification cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization seed Blighia unijugata Seeds oil Seed Oil Extraction (Hexane, Soxhlet) seed->oil bme Blighia unijugata Methyl Esters (BME) oil->bme hydroxylation Hydroxylation with CTAP (Solvent-free) bme->hydroxylation crude Crude Product hydroxylation->crude column Silica Gel Column Chromatography crude->column pure Pure this compound column->pure gcms GC-MS Analysis pure->gcms

Caption: Workflow from Blighia unijugata seeds to characterized this compound.

Structural Characterization

The confirmation of the structure of this compound is achieved through spectroscopic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS).[6][8]

Table 2: Key Spectroscopic Data for this compound

TechniqueKey Findings
GC-MS The fragmentation pattern of the synthesized compound is comparable to those in the Wiley and NIST libraries, confirming its identity.[8]
FTIR Confirms the presence of the hydroxyl (-OH) and ester (C=O) functional groups, which is consistent with the structure of this compound.[6]

The molecular formula of this compound is C19H38O4, and its molecular weight is approximately 330.5 g/mol .[9][10]

Potential Applications in Research and Drug Development

While specific biological activities of this compound are still under investigation, fatty acid derivatives, in general, have shown a wide range of biological effects, including anti-inflammatory, antibacterial, and cholesterol-lowering properties.[11][12] The presence of vicinal diols in the structure of this compound suggests potential for various biological interactions.

Blighia unijugata extracts have been traditionally used for conditions that have an inflammatory component, and the plant has been reported to possess antibacterial and antioxidant properties.[1][5][13] Furthermore, extracts of the leaves have shown antidepressant-like effects in animal models.[14] The presence of this compound and other bioactive compounds in the plant warrants further investigation into their specific pharmacological roles.

G cluster_source Source & Compound cluster_potential Potential Research Areas source Blighia unijugata compound This compound source->compound anti_inflammatory Anti-inflammatory Activity compound->anti_inflammatory antimicrobial Antimicrobial Activity compound->antimicrobial cns CNS Effects (e.g., Antidepressant) compound->cns metabolic Metabolic Regulation compound->metabolic

Caption: Potential avenues for biological activity research of this compound.

Analytical Methodologies

Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most common and effective technique for the analysis of fatty acid methyl esters (FAMEs).[15][16][17]

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

Procedure:

  • Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., hexane or diethyl ether).

  • Inject an appropriate volume of the sample into the GC.

  • Separate the components on a suitable capillary column (e.g., a wax-type column for general profiling or a highly-polar column for isomer separation).[18]

  • The separated components are then introduced into the mass spectrometer for detection and identification.

  • Compare the resulting mass spectrum with known libraries (e.g., Wiley, NIST) for confirmation of the compound's identity.[8]

G sample_prep Sample Preparation (Dilution in Solvent) injection GC Injection sample_prep->injection separation Chromatographic Separation (Capillary Column) injection->separation detection Mass Spectrometry Detection separation->detection analysis Data Analysis (Library Comparison) detection->analysis

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion

This compound, readily synthesized from the seed oil of Blighia unijugata, represents a promising natural product for further scientific exploration. This guide has provided a detailed overview of its sourcing, synthesis, isolation, and characterization. The traditional medicinal uses of Blighia unijugata, coupled with the known biological activities of similar fatty acid derivatives, suggest that this compound could be a valuable lead compound in drug discovery and development. Further research into its pharmacological properties is highly encouraged.

References

  • Chemical Composition of Methanolic Extracts of Scutellaria orientalis L.: Digitoxin and Neocurdione Detection by Gas Chromatography/Mass Spectrometry. (2021-11-20). KnE Publishing. Available at: [Link]

  • Isolation, characterization, HPLC quantification, in-vitro and in-silico evaluations of coumarins and coumarolignans from Blighia unijugata stem with their chemotaxonomic significance. ResearchGate. Available at: [Link]

  • Solvent free hydroxylation of the methyl esters of Blighia unijugata seed oil in the presence of cetyltrimethylammonium permanganate. (2011-12-06). PubMed. Available at: [Link]

  • Solvent free hydroxylation of the methyl esters of Blighia unijugata seed oil in the presence of cetyltrimethylammonium permanganate. PubMed Central. Available at: [Link]

  • Blighia unijugata and Luffa cylindrica Seed Oils: Renewable Sources of Energy for Sustainable Development in Rural Africa. (2012-02-12). ResearchGate. Available at: [Link]

  • Blighia unijugata. PROTA4U. Available at: [Link]

  • Blighia unijugata. PlantZAfrica. Available at: [Link]

  • essential oil compositions of leaf, stem-bark, stem, root, flower, and fruit with seed of blighia unijugata baker (sapindaceae). Academic Journals. Available at: [Link]

  • Blighia unijugata. Useful Tropical Plants. Available at: [Link]

  • GC-MS analysis of methyl 9, 10-dihydroxyoctadecanoate. ResearchGate. Available at: [Link]

  • An Analytical Simplification for Faster Determination of Fatty Acid Composition and Phytosterols in Seed Oils. Digital CSIC. Available at: [Link]

  • Rapid quantification of whole seed fatty acid amount, composition, and shape phenotypes from diverse oilseed species with large differences in seed size. (2025-05-22). NIH. Available at: [Link]

  • Methyl threo-9,10-Dihydroxyoctadecanoate. PubChem. Available at: [Link]

  • Herbs & Plants: Blighia unijugate – A Plant with a remarkable healing potentiality. (2021-12-16). Available at: [Link]

  • Determination of some bioactive chemical constituents from Thesium humile Vahl. Available at: [Link]

  • Techniques and Methods for Fatty Acid Analysis in Lipidomics: Exploring Pinus cembroides Kernels as a Sustainable Food Resource. MDPI. Available at: [Link]

  • Antidepressant-like effect of ethanol extract of Blighia unijugata Bak. (Sapindaceae) leaves in acute and chronic models of depression in mice. (2019-12-31). PubMed. Available at: [Link]

  • Methyl 9,10-dihydroxystearate. PubChem. Available at: [Link]

  • The Essential Guide to Fatty Acid Analysis. (2024-01-19). Eurofins USA. Available at: [Link]

  • A Simple Method for Determination of Fatty Acid Composition of Seed Oils Using High Performance Liquid Chromatography. Available at: [Link]

Sources

The Architecture of Protection: A Technical Guide to Dihydroxy Fatty Acid Biosynthesis in Plants

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Crucial Role of Dihydroxylated Fatty Acids in Plant Biology

Dihydroxy fatty acids are fundamental constituents of the plant cuticle, a protective layer that covers the aerial parts of plants, and suberin, a barrier polymer found in roots and wound sites.[1][2] These lipid polyesters, cutin and suberin, are essential for plant survival, providing a barrier against uncontrolled water loss, pathogen invasion, and UV radiation.[2][3] The unique chemical properties of dihydroxy fatty acids, conferred by their multiple hydroxyl groups, are critical for the formation of the complex, cross-linked polyester matrix of these protective layers.[4] Understanding the biosynthetic pathways of these specialized molecules is paramount for researchers in plant biology, pathology, and for the development of novel strategies in crop protection and biomaterial engineering. This guide provides an in-depth exploration of the core enzymatic pathways responsible for the synthesis of dihydroxy fatty acids in plants, intended for researchers, scientists, and professionals in drug development seeking to leverage these natural processes.

Core Biosynthetic Pathways of Dihydroxy Fatty Acids

Plants have evolved sophisticated and distinct enzymatic pathways to synthesize a variety of dihydroxy fatty acids. The two major routes are the Cytochrome P450 (CYP)-dependent pathway and the Lipoxygenase (LOX) pathway. These pathways utilize common fatty acid precursors, primarily C16 and C18 fatty acids like palmitic acid and oleic acid, to generate a diverse array of hydroxylated products.[5][6]

The Cytochrome P450-Dependent Pathway: A Versatile Hydroxylation Machinery

Cytochrome P450 monooxygenases are a vast superfamily of heme-containing enzymes that catalyze a wide range of oxidative reactions in plants, including the hydroxylation of fatty acids.[7] In the context of dihydroxy fatty acid synthesis, CYPs are responsible for both the initial hydroxylation events and the subsequent modifications that lead to the final dihydroxylated products. This pathway can be broadly categorized into two main routes for dihydroxylation: sequential hydroxylation and hydroxylation via an epoxy intermediate.

A prominent dihydroxy fatty acid in the cutin of many plant species, including tomato, is 10,16-dihydroxyhexadecanoic acid (10,16-DHPA).[8][9] Its biosynthesis is a prime example of sequential hydroxylation involving two distinct CYP-mediated steps.

The biosynthesis commences with palmitic acid (C16:0), which is first hydroxylated at the terminal (ω) carbon position to yield 16-hydroxypalmitic acid.[10] This reaction is catalyzed by a fatty acid ω-hydroxylase, typically a member of the CYP86A family. Subsequently, a second hydroxylation event occurs at the C-10 position of 16-hydroxypalmitic acid, resulting in the formation of 10,16-DHPA.[8] This mid-chain hydroxylation is also catalyzed by a cytochrome P450 enzyme. The precise identity of the mid-chain hydroxylase can vary between plant species.

digraph "Sequential_Hydroxylation_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Palmitic Acid (C16:0)" -> "16-Hydroxypalmitic Acid" [label=" CYP86A (ω-hydroxylase) "]; "16-Hydroxypalmitic Acid" -> "10,16-Dihydroxyhexadecanoic Acid" [label=" CYP (mid-chain hydroxylase) "]; }

Sequential hydroxylation pathway of 10,16-dihydroxyhexadecanoic acid.

Another significant pathway for dihydroxy fatty acid synthesis involves the formation of an epoxide intermediate, which is subsequently hydrolyzed to a vicinal diol. This is a common route for the synthesis of 9,10-dihydroxyoctadecanoic acid, a key component of suberin.[11]

The precursor for this pathway is oleic acid (C18:1). A cytochrome P450 epoxygenase, such as a member of the CYP726A1 family, catalyzes the epoxidation of the double bond at the C-9 and C-10 positions, forming 9,10-epoxystearic acid.[12][13] This epoxy fatty acid is then hydrolyzed by an epoxide hydrolase, resulting in the formation of 9,10-dihydroxyoctadecanoic acid.[14] This two-step process ensures the stereospecific addition of two hydroxyl groups across the former double bond.

digraph "Epoxy_Intermediate_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Oleic Acid (C18:1)" -> "9,10-Epoxystearic Acid" [label=" CYP726A1 (epoxygenase) "]; "9,10-Epoxystearic Acid" -> "9,10-Dihydroxyoctadecanoic Acid" [label=" Epoxide Hydrolase "]; }

Biosynthesis of 9,10-dihydroxyoctadecanoic acid via an epoxy intermediate.

The Lipoxygenase (LOX) Pathway: A Route to Vicinal Diols

The lipoxygenase (LOX) pathway is a major route for the production of a diverse array of signaling molecules and defense compounds in plants, collectively known as oxylipins.[15][16] This pathway can also lead to the formation of dihydroxy fatty acids, particularly vicinal diols, through the action of specific enzymes on hydroperoxy fatty acid intermediates.[17]

The initial step in the LOX pathway is the dioxygenation of polyunsaturated fatty acids, such as linoleic acid (C18:2) or linolenic acid (C18:3), by lipoxygenase enzymes.[18] This reaction introduces a hydroperoxy group at specific positions, for example, at C-9 or C-13 of the fatty acid chain. These hydroperoxy fatty acids can then serve as substrates for further enzymatic conversions.

One key enzyme in the formation of dihydroxy fatty acids from these intermediates is a hydroperoxide isomerase, sometimes referred to as a linoleate diol synthase.[19] This enzyme catalyzes the conversion of a hydroperoxy fatty acid into a vicinal diol. For instance, 13-hydroperoxyoctadecadienoic acid can be converted to 13,14-dihydroxyoctadecadienoic acid. The mechanism involves an intramolecular rearrangement of the hydroperoxy group.[17]

digraph "Lipoxygenase_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Linoleic Acid (C18:2)" -> "13-Hydroperoxyoctadecadienoic Acid" [label=" Lipoxygenase (LOX) "]; "13-Hydroperoxyoctadecadienoic Acid" -> "13,14-Dihydroxyoctadecadienoic Acid" [label=" Hydroperoxide Isomerase (Linoleate Diol Synthase) "]; }

Lipoxygenase pathway for the synthesis of vicinal dihydroxy fatty acids.

Experimental Protocols for the Study of Dihydroxy Fatty Acid Biosynthesis

Investigating the biosynthesis of dihydroxy fatty acids requires a combination of biochemical assays to characterize enzyme activities and analytical techniques to identify and quantify the resulting products.

Heterologous Expression and Functional Characterization of Cytochrome P450 Enzymes

A crucial step in elucidating the function of a specific CYP enzyme is its heterologous expression in a host system, such as yeast (Saccharomyces cerevisiae) or E. coli, followed by in vitro characterization.[20][21]

Step-by-Step Methodology:

  • Gene Cloning: Isolate the full-length cDNA of the candidate CYP gene from the plant of interest and clone it into an appropriate expression vector.

  • Heterologous Expression: Transform the expression construct into the chosen host organism (e.g., yeast).

  • Microsome Isolation: After inducing protein expression, harvest the cells and prepare microsomal fractions, which contain the membrane-bound CYP enzymes.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the isolated microsomes, a suitable fatty acid substrate (e.g., palmitic acid or oleic acid), and a source of reducing equivalents, typically NADPH and a cytochrome P450 reductase.[21]

    • Incubate the reaction at an optimal temperature for a defined period.

    • Stop the reaction by adding an organic solvent.

  • Product Analysis: Extract the lipid products and analyze them using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the hydroxylated fatty acid products.[22][23]

Analysis of Dihydroxy Fatty Acids by GC-MS

GC-MS is a powerful technique for the identification and quantification of fatty acid derivatives.[24][25]

Step-by-Step Methodology:

  • Lipid Extraction: Extract total lipids from the plant tissue or from the in vitro enzyme assay using a suitable solvent system (e.g., chloroform:methanol).

  • Derivatization: Convert the fatty acids to their more volatile methyl esters (FAMEs) by transmethylation. Subsequently, derivatize the hydroxyl groups to trimethylsilyl (TMS) ethers to improve their chromatographic properties.[22]

  • GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer. The compounds are separated based on their boiling points and retention times on the GC column.

  • Data Analysis: Identify the dihydroxy fatty acid derivatives by comparing their mass spectra and retention times with those of authentic standards or by interpreting the fragmentation patterns. Quantification can be achieved by using an internal standard.[26]

Profiling of Oxylipins using UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the analysis of a wide range of oxylipins, including dihydroxy fatty acids.[23]

Step-by-Step Methodology:

  • Sample Preparation: Extract the oxylipins from the plant material using a solid-phase extraction (SPE) protocol to enrich for the analytes and remove interfering substances.

  • UPLC Separation: Inject the extracted sample onto a reverse-phase UPLC column for separation of the different oxylipin species.

  • MS/MS Detection: The separated compounds are ionized (typically using electrospray ionization in negative mode) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This allows for highly specific and sensitive quantification of the target dihydroxy fatty acids.[27]

  • Data Analysis: Quantify the dihydroxy fatty acids by comparing their peak areas to those of a standard curve generated with authentic standards.

Quantitative Data Summary

The following table provides a summary of the major dihydroxy fatty acids found in plant cutin and suberin, along with their precursor fatty acids and the primary biosynthetic pathways involved.

Dihydroxy Fatty AcidPrecursor Fatty AcidPrimary Biosynthetic PathwayKey EnzymesMajor Polymer
10,16-Dihydroxyhexadecanoic AcidPalmitic Acid (C16:0)Cytochrome P450 (Sequential Hydroxylation)CYP86A family, Mid-chain hydroxylaseCutin[8][28]
9,10-Dihydroxyoctadecanoic AcidOleic Acid (C18:1)Cytochrome P450 (Epoxy Intermediate)CYP726A1 family, Epoxide HydrolaseSuberin[11]
Vicinal Dihydroxy Fatty Acids (e.g., 13,14-dihydroxyoctadecadienoic acid)Linoleic Acid (C18:2)Lipoxygenase (LOX)Lipoxygenase, Hydroperoxide IsomeraseOxylipins[17]

Conclusion and Future Perspectives

The biosynthesis of dihydroxy fatty acids in plants is a complex and tightly regulated process, essential for the formation of protective barriers and the production of signaling molecules. The Cytochrome P450 and Lipoxygenase pathways represent the two major routes for the synthesis of these vital compounds. A thorough understanding of the enzymes involved and their catalytic mechanisms is crucial for advancing our knowledge of plant development, stress responses, and for harnessing these pathways for biotechnological applications. Future research will likely focus on the identification and characterization of novel enzymes with unique substrate specificities, the elucidation of the regulatory networks that control these pathways, and the engineering of plants with enhanced production of specific dihydroxy fatty acids for improved agronomic traits and the creation of novel biomaterials.

References

  • Lipid Analysis by Gas Chromatography and Gas Chromatography–Mass. ResearchGate. Available at: [Link]

  • Lipid Analysis by Gas Chromatography and Gas Chromatography–Mass Spectrometry. Springer Nature Experiments. Available at: [Link]

  • Lipid Analysis by Gas Chromatography and Gas Chromatography-Mass Spectrometry. PubMed. Available at: [Link]

  • Plant Lipid Sample Preparation for GC-MS Analysis. Organomation. Available at: [Link]

  • Suberin: the biopolyester at the frontier of plants. PMC - NIH. Available at: [Link]

  • Suberin Biosynthesis, Assembly, and Regulation. PMC - NIH. Available at: [Link]

  • High Sensitivity and Wide Linearity LC-MS/MS Method for Oxylipin Quantification in Multiple Biological Samples. PMC - NIH. Available at: [Link]

  • Overview of the regulation of suberin biosynthesis and assembly in... ResearchGate. Available at: [Link]

  • Transgenic Production of Epoxy Fatty Acids by Expression of a Cytochrome P450 Enzyme from Euphorbia lagascae Seed. PMC - NIH. Available at: [Link]

  • Structure and Biosynthesis of Cuticular Lipids. Plant Physiology - Oxford Academic. Available at: [Link]

  • A Focus on the Biosynthesis and Composition of Cuticle in Fruits. ACS Publications. Available at: [Link]

  • Suberin: biosynthesis, regulation, and polymer assembly of a protective extracellular barrier. Journal of Experimental Botany. Available at: [Link]

  • How to estimate mol % of lipids using GC-MS in plant tissues? ResearchGate. Available at: [Link]

  • Suberin in plants: biosynthesis, regulation, and its role in salt stress resistance. PMC - NIH. Available at: [Link]

  • LC-MS and NMR Based Plant Metabolomics: A Comprehensive Phytochemical Investigation of Symphytum anatolicum. MDPI. Available at: [Link]

  • Targeted UPLC-MS/MS Analysis of Oxylipins. Waters. Available at: [Link]

  • The lipoxygenase pathway. PubMed. Available at: [Link]

  • Cutin Synthesis and Deposition. Plantae. Available at: [Link]

  • Functionalization of Plant Oil-Derived Fatty Acids into Di- and Trihydroxy Fatty Acids by Using a Linoleate Diol Synthase as a Key Enzyme. PubMed. Available at: [Link]

  • Two-Step Biocatalytic Route to Biobased Functional Polyesters from ω-Carboxy Fatty Acids and Diols. Biomacromolecules - ACS Publications. Available at: [Link]

  • The identification of cutin synthase: formation of the plant polyester cutin. PMC - NIH. Available at: [Link]

  • Plants as hosts for heterologous cytochrome P450 expression. PubMed. Available at: [Link]

  • Biosynthesis of Cutin: Enzymatic Conversion of ω-Hydroxy Fatty Acids to Dicarboxylic Acids by Cell-free Extracts of Vicia Faba Epidermis. PMC - NIH. Available at: [Link]

  • Cytochrome P450 epoxygenase pathway of polyunsaturated fatty acid metabolism. PubMed. Available at: [Link]

  • The Plant Polyester Cutin: Biosynthesis, Structure, and Biological Roles. PubMed. Available at: [Link]

  • Cytochrome P450-dependent fatty acid hydroxylases in plants. Request PDF - ResearchGate. Available at: [Link]

  • Technical recommendations for analyzing oxylipins by liquid chromatography–mass spectrometry. ResearchGate. Available at: [Link]

  • The lipoxygenase pathway in plants. The substrates and products of the... ResearchGate. Available at: [Link]

  • Fatty acid-derived signals in plants. Trends Plant Sci 7:217-224. ResearchGate. Available at: [Link]

  • Fatty acid hydroperoxide lyase: a plant cytochrome p450 enzyme involved in wound healing and pest resistance. PubMed. Available at: [Link]

  • Two-Step Biocatalytic Route to Biobased Functional Polyesters from ω-Carboxy Fatty Acids and Diols. Biomacromolecules - ACS Publications. Available at: [Link]

  • Discovery and modification of cytochrome P450 for plant natural products biosynthesis. Synthetic and Systems Biotechnology. Available at: [Link]

  • Targeted LC-MS/MS method of oxylipin profiling reveals differentially expressed serum metabolites in type 2 diabetes mice with panaxynol. PubMed. Available at: [Link]

  • Transgenic Production of Epoxy Fatty Acids by Expression of a Cytochrome P450 Enzyme from Euphorbia lagascaeSeed. ResearchGate. Available at: [Link]

  • Derivatives of 10,16-Dihydroxyhexadecanoic Acid Isolated from Tomato (Solanum lycopersicum) as Potential Material for Aliphatic Polyesters. NIH. Available at: [Link]

  • Optimizations to achieve high-level expression of cytochrome P450 proteins using Escherichia Coli expression systems. ResearchGate. Available at: [Link]

  • Lipoxygenases in plants--their role in development and stress response. PubMed. Available at: [Link]

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Technical Guide: Chemical Properties & Applications of Methyl 9,10-dihydroxyoctadecanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 9,10-dihydroxyoctadecanoate (MeDHSA), also known as methyl 9,10-dihydroxystearate, is a bifunctional fatty acid derivative synthesized primarily from methyl oleate.[1] Characterized by its vicinal diol structure located at the C9 and C10 positions of a C18 alkyl chain, MeDHSA bridges the gap between simple oleochemicals and complex functional materials.[1]

This guide analyzes the physicochemical behavior, synthetic pathways, and reactivity of MeDHSA.[1] It is designed for researchers in drug delivery and material science, focusing on its utility as a non-ionic surfactant precursor, a biolubricant additive, and a building block for bio-based polyurethanes.[1]

Molecular Architecture & Physicochemical Profile[1][2]

The utility of MeDHSA stems from its amphiphilic duality.[1] Unlike methyl oleate, which is strictly lipophilic, the introduction of the 9,10-diol moiety creates a region of high polarity and hydrogen-bonding capability in the middle of the hydrophobic chain.

Stereochemical Considerations

The stereochemistry of MeDHSA is dictated by its synthetic route.[1]

  • Threo-isomer: The predominant form in industrial applications.[1] It results from the anti-addition of water to the epoxide ring (derived from cis-methyl oleate).[1]

  • Erythro-isomer: Resulting from syn-dihydroxylation (e.g., via KMnO₄ or OsO₄).[1]

Key Physical Data

The following data represents the threo-isomer, the standard product of performic acid oxidation.

PropertyValueNotes
CAS Number 1115-01-1
Molecular Formula C₁₉H₃₈O₄
Molecular Weight 330.5 g/mol
Melting Point 69–70 °CSignificantly higher than methyl oleate (< -20°C) due to intermolecular H-bonding.[1][2]
Boiling Point ~443 °CEstimated at 760 mmHg.[1][2][3]
LogP (o/w) ~4.8Lipophilic, but reduced compared to methyl oleate.[1]
Solubility Ethanol, DMSO, ChloroformInsoluble in water; soluble in warm alcohols.[1]
Appearance White crystalline solidWaxy texture at room temperature.[1]

Synthetic Routes & Mechanistic Causality

The synthesis of MeDHSA is a classic example of modifying fatty acid unsaturation.[1] The choice of oxidant determines the stereochemistry and the scalability of the process.[1]

The Performic Acid Route (Standard Protocol)

The most robust method for generating MeDHSA in a research setting involves the in situ generation of performic acid.[1] This pathway is preferred over permanganate oxidation due to lower cost and the avoidance of heavy metal waste.[1]

Mechanism:

  • Epoxidation: Formic acid reacts with hydrogen peroxide to form performic acid, which transfers an oxygen atom to the alkene of methyl oleate, forming methyl 9,10-epoxystearate.[1]

  • Ring Opening (Hydrolysis): Under acidic conditions (provided by the formic acid), the epoxide ring opens via nucleophilic attack by water.[1] Because the attack occurs from the backside of the epoxide ring (anti-attack), the resulting diol has a threo configuration.[1]

Synthetic Pathway Visualization[1]

SynthesisPathway MethylOleate Methyl Oleate (C18:1 cis-9) Epoxide Methyl 9,10-epoxystearate (Intermediate) MethylOleate->Epoxide Epoxidation PerformicAcid HCOOH + H2O2 (In Situ) PerformicAcid->Epoxide Oxidant MeDHSA This compound (Threo-Isomer) Epoxide->MeDHSA Ring Opening (+H2O) Hydrolysis Acid Hydrolysis (Anti-Addition) Hydrolysis->MeDHSA

Figure 1: The conversion of Methyl Oleate to MeDHSA via the epoxidation-hydrolysis pathway.[1][4] Note the anti-addition mechanism leading to the threo-isomer.

Reactivity & Functionalization[6][7]

MeDHSA is a trifunctional molecule: it possesses one methyl ester group and two secondary hydroxyl groups.[1] This structure allows for orthogonal functionalization.[1]

Hydroxyl Group Reactivity (Polyurethanes & Polyesters)

The secondary hydroxyls at C9 and C10 are less reactive than primary alcohols due to steric hindrance from the alkyl chain.[1] However, they react effectively with isocyanates to form polyurethanes.[1] MeDHSA is often used as a "dangling chain" polyol, where the alkyl tail acts as an internal plasticizer, reducing the glass transition temperature (Tg) of the resulting polymer.[1]

Ester Group Reactivity

The terminal methyl ester can undergo transesterification or hydrolysis.[1]

  • Hydrolysis: Yields 9,10-dihydroxystearic acid (DHSA), a high-melting-point fatty acid used in cosmetics.[1]

  • Transesterification: Reaction with other alcohols allows the modification of the head group to tune the Hydrophilic-Lipophilic Balance (HLB).[1]

Reactivity Network Visualization

ReactivityNetwork MeDHSA MeDHSA (Core Substrate) Polyurethane Bio-based Polyurethane (Internal Plasticization) MeDHSA->Polyurethane -OH Reaction Ketal 1,3-Dioxolane Derivative (Protected Diol) MeDHSA->Ketal Ketalization DHSA 9,10-Dihydroxystearic Acid (Surfactant/Gelling Agent) MeDHSA->DHSA Saponification Isocyanate Diisocyanates (e.g., MDI, TDI) Isocyanate->Polyurethane Ketone Acetone/Ketones (Acid Cat.) Ketone->Ketal Base NaOH/KOH (Hydrolysis) Base->DHSA

Figure 2: Functionalization pathways for MeDHSA.[1] The hydroxyl groups enable polymer formation, while the ester group allows for head-group modification.

Experimental Protocol: Synthesis of MeDHSA

This protocol describes the synthesis of threo-methyl 9,10-dihydroxyoctadecanoate from technical grade methyl oleate.[1]

Safety Note: Performic acid is a strong oxidant.[1] Reactions must be temperature-controlled to prevent thermal runaway.[1] Perform in a fume hood.

Materials
  • Methyl Oleate (Technical grade, ~70% or higher purity)

  • Formic Acid (88%)[1]

  • Hydrogen Peroxide (30% or 50% w/w)[1]

  • Sodium Bicarbonate (saturated solution)[1]

  • Ethyl Acetate (extraction solvent)[1]

Methodology
  • Setup: Charge a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and thermometer with Methyl Oleate (1.0 eq) and Formic Acid (5.0 eq).

  • Epoxidation: Cool the mixture to 15°C. Slowly add Hydrogen Peroxide (1.5 eq) dropwise.

    • Critical Control Point: The reaction is exothermic.[1] Maintain temperature below 40°C during addition to prevent degradation.[1]

  • Reaction: Once addition is complete, raise temperature to 40–50°C and stir for 4–6 hours.

  • Monitoring (Self-Validation): Monitor reaction progress via TLC (Solvent: Hexane/Ethyl Acetate 80:20).

    • Endpoint: Disappearance of the methyl oleate spot (Rf ~0.[1]8) and appearance of the diol spot (Rf ~0.2).[1] The intermediate epoxide may be visible transiently.[1]

  • Hydrolysis & Workup:

    • The acidic conditions usually suffice to open the ring.[1] If the epoxide persists, add dilute H₂SO₄ and heat to 60°C for 1 hour.[1]

    • Quench the reaction by pouring the mixture into ice water.

    • Extract with Ethyl Acetate (3x).[1]

    • Wash organic layer with saturated Sodium Bicarbonate until neutral pH.[1]

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from ethanol to obtain pure MeDHSA (white crystals, MP 69–70°C).

Applications in Drug Development & Materials

Lipid-Based Drug Delivery

MeDHSA serves as a structural analog to ceramides and other skin lipids.[1]

  • Liposomes: Its amphiphilic nature allows it to be incorporated into liposomal bilayers, modulating membrane fluidity.[1] The hydroxyl groups increase the "head group" area, potentially altering the curvature of lipid assemblies.[1]

  • Permeation Enhancers: In transdermal drug delivery, fatty acid esters modify the lipid packing of the stratum corneum.[1] MeDHSA, with its hydrogen-bonding capacity, can disrupt barrier function reversibly, enhancing the penetration of hydrophilic drugs.

Bio-Lubricants and Organogels[1]
  • Lubricity: The vicinal diols provide lateral hydrogen bonding between chains, creating a stable film on metal surfaces.[1] This makes MeDHSA superior to methyl oleate in boundary lubrication regimes.[1]

  • Organogelation: MeDHSA and its acid form (DHSA) are known low-molecular-weight organogelators (LMOGs).[1] They can gel various organic solvents and oils, which is useful for structuring topical pharmaceutical formulations (ointments/gels) without synthetic polymers.[1]

Polyurethane Scaffolds

In tissue engineering, MeDHSA is used to synthesize biodegradable polyurethanes.[1] The long alkyl side chain prevents crystallization of the polymer soft segment, resulting in flexible, amorphous materials suitable for soft tissue scaffolds.[1]

References

  • Synthesis & Epoxidation Kinetics: Dinda, S., et al. (2008).[1] "Kinetics of epoxidation of methyl oleate with peroxyacetic acid." Journal of Chemical Sciences.

  • Physical Properties & Characterization: PubChem Compound Summary for CID 66194, Methyl 9,10-dihydroxystearate.

  • Polyurethane Applications: Lligadas, G., et al. (2010).[1] "Renewable Polyols for Polyurethanes from Fatty Acids."[1] Journal of Polymer Science Part A: Polymer Chemistry. [1]

  • Organogelation Properties: Mallia, V. A., et al. (2009).[1] "Self-Assembly of Hydroxylated Fatty Acids: From Tubes to Twists." Angewandte Chemie International Edition. [1]

  • General Chemical Data: ChemicalBook. "9,10-Dihydroxystearic acid methyl ester Properties."[1][2]

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Technical Guide: Methyl 9,10-dihydroxyoctadecanoate (CAS 1115-01-1)

[1]

Executive Summary

Methyl 9,10-dihydroxyoctadecanoate (CAS 1115-01-1), also known as Methyl 9,10-dihydroxystearate (MDHS), is a high-value oleochemical intermediate derived from the functionalization of methyl oleate.[1] Distinguished by its vicinal diol structure, MDHS serves as a critical junction molecule in the synthesis of biolubricants, surfactants, and pharmaceutical excipients. Its high melting point (~70°C) relative to its unsaturated precursors allows for purification via selective crystallization, making it a robust candidate for scalable industrial applications.

This guide details the physicochemical profile, synthesis protocols, and application vectors of MDHS, designed for researchers requiring high-purity lipid functionalization strategies.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

MDHS is characterized by a long hydrophobic alkyl chain interrupted by a hydrophilic vicinal diol motif at the C9 and C10 positions. This amphiphilic structure imparts unique solubility and rheological properties compared to non-hydroxylated fatty esters.

Table 1: Physicochemical Specifications
PropertyValue / Description
CAS Number 1115-01-1
IUPAC Name This compound
Synonyms Methyl 9,10-dihydroxystearate; MDHS
Molecular Formula C₁₉H₃₈O₄
Molecular Weight 330.51 g/mol
Appearance White to off-white crystalline solid
Melting Point 69 – 70 °C (Threo isomer)
Boiling Point ~443 °C (at 760 mmHg)
Solubility Soluble in ethanol, ethyl acetate, chloroform; Insoluble in water
LogP (Octanol/Water) ~4.36 (Lipophilic)
Stereochemistry Typically obtained as the threo diastereomer via anti-dihydroxylation of oleic acid derivatives

Synthesis & Production Mechanism[6]

The industrial and laboratory-scale production of MDHS predominantly relies on the Prileshaev reaction followed by hydrolytic ring opening. This two-step sequence converts the alkene of methyl oleate into a vicinal diol.

Mechanistic Pathway
  • Epoxidation: Methyl oleate reacts with a peroxyacid (generated in situ from H₂O₂ and formic/acetic acid) to form Methyl 9,10-epoxystearate.

  • Hydrolysis: The epoxide ring undergoes acid-catalyzed ring opening with water. Since the ring opening proceeds via a backside attack (

    
    -like), the stereochemistry of the resulting diol is anti relative to the leaving group. Starting from cis-methyl oleate, this yields the threo -diol.
    
Figure 1: Synthesis Pathway (DOT Visualization)

SynthesisPathwayMethylOleateMethyl Oleate(C18:1 cis-9)EpoxideIntermediate:Methyl 9,10-epoxystearateMethylOleate->EpoxideEpoxidation(Prileshaev)OxidantH2O2 / Formic Acid(In-situ Peracid)Oxidant->EpoxideProductThis compound(Threo-Diol)Epoxide->ProductRing Opening(Anti-addition)HydrolysisAcid Hydrolysis(H2O / H+)Hydrolysis->Product

Caption: Mechanistic flow from Methyl Oleate to MDHS via epoxidation and hydrolytic ring opening.

Experimental Protocol: Catalytic Dihydroxylation

Objective: Synthesize high-purity this compound from technical grade Methyl Oleate.

Reagents:

  • Methyl Oleate (>70% purity)[1]

  • Hydrogen Peroxide (30% aq)

  • Formic Acid (85%)

  • Sodium Hydroxide (for neutralization)

  • Ethyl Acetate (extraction)[1][2]

Step-by-Step Methodology
  • Epoxidation (In-Situ):

    • In a temperature-controlled reactor, charge Methyl Oleate (1.0 equiv) and Formic Acid (0.5 equiv).

    • Slowly add Hydrogen Peroxide (1.5 equiv) dropwise while maintaining the temperature at 40–50°C. Critical: Exothermic reaction; control addition rate to prevent thermal runaway.

    • Stir vigorously for 4–6 hours. Monitor disappearance of the alkene peak (3005 cm⁻¹) via FTIR or GC-MS.

  • Hydrolysis:

    • Raise the temperature to 90°C. The residual acid and water present in the system catalyze the ring opening of the epoxide intermediate.

    • Maintain reaction for 2–3 hours until the epoxide conversion is complete.

  • Work-up & Purification:

    • Cool the mixture to room temperature. The crude product will solidify due to the high melting point of MDHS.

    • Neutralization: Wash the solid/organic layer with dilute NaOH or NaHCO₃ to remove residual acid.

    • Crystallization: Recrystallize the crude solid from Ethyl Acetate or Ethanol.

    • Filtration: Filter the white crystals and dry under vacuum at 40°C.

Validation:

  • Melting Point: Purity is confirmed if MP is sharp at 69–70°C.

  • FTIR: Appearance of broad -OH stretch at 3300–3400 cm⁻¹.

Applications in Drug Development & Industry[3][9]

MDHS is not merely a passive lipid; its hydroxyl groups provide reactive handles for further chemical modification, making it a versatile scaffold.

Pharmaceutical Excipients & Intermediates
  • Solubility Enhancers: The vicinal diol moiety increases polarity compared to triglycerides, potentially aiding in the solubilization of lipophilic Active Pharmaceutical Ingredients (APIs) in lipid-based formulations.

  • Prodrug Synthesis: The secondary hydroxyl groups can be esterified with drug molecules to create lipophilic prodrugs, enhancing lymphatic transport and bioavailability.

  • Diagnostic Reagents: High-purity MDHS serves as a stable reference standard for analyzing lipid oxidation biomarkers in biological samples.

Biolubricants & Surfactants
  • Tribology: The presence of hydroxyl groups improves the lubricity of the fatty ester by enhancing adsorption onto metal surfaces via hydrogen bonding. MDHS derivatives often show superior oxidative stability compared to unsaturated oils.

  • Surfactants: MDHS can be ethoxylated or esterified to produce non-ionic surfactants with tunable Hydrophilic-Lipophilic Balance (HLB) values.

Figure 2: Application Workflow (DOT Visualization)

Applicationscluster_PharmaPharmaceuticalcluster_IndustrialIndustrialMDHSThis compound(Core Scaffold)ProdrugsLipophilic Prodrugs(Esterification at -OH)MDHS->ProdrugsExcipientLipid Formulations(Solubility Enhancer)MDHS->ExcipientLubricantBiolubricants(Enhanced Adsorption)MDHS->LubricantCleavageOxidative Cleavage(Precursor to Azelaic Acid)MDHS->Cleavage

Caption: Divergent application pathways for MDHS in pharma and industry.

Safety & Handling (MSDS Highlights)

While MDHS is a fatty acid derivative and generally considered low-toxicity, standard laboratory safety protocols must be observed, particularly regarding the reagents used in its synthesis.

  • Hazard Classification: Not classified as a dangerous substance under GHS in many jurisdictions, but should be treated as a potential irritant.

  • Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust if the product is in powder form.

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, although it is relatively stable.[3]

  • Disposal: Dispose of via a licensed chemical waste disposal contractor; do not empty into drains.

References

  • Catalytic Synthesis of Methyl 9,10-dihydroxystearate . Deutsche Nationalbibliothek. (2022). Describes continuous flow synthesis and purification via crystallization.[1]

  • Selective dihydroxylation of methyl oleate . New Journal of Chemistry. (2012). Details the use of tungsten-based catalysts for MDHS production.

  • Methyl 9,10-dihydroxystearate Compound Summary . PubChem. (n.d.). Official CAS and physicochemical property data.[4][5][6][7]

  • A Novel and Efficient Method for the Synthesis of Methyl (R)-10-Hydroxystearate . MDPI. (2021). Discusses related hydroxy-fatty acid synthesis and applications in biolubricants.

  • This compound Product Information . The Good Scents Company. (n.d.). Safety and organoleptic data.

Technical Analysis: Methyl 9,10-dihydroxyoctadecanoate

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Characterization, Synthesis, and Pharmaceutical Utility

Executive Summary

Methyl 9,10-dihydroxyoctadecanoate (CAS: 1115-01-1), often referred to as Methyl 9,10-dihydroxystearate (DHAME), is a vicinal diol fatty acid ester derived from the oxidation of methyl oleate.[1] With a precise monoisotopic molecular weight of 330.277 g/mol , it serves as a critical intermediate in the synthesis of bio-based surfactants, lubricants, and lipid-based drug delivery systems.

This technical guide dissects the physicochemical identity, synthesis pathways, and analytical validation of this molecule. It is designed for researchers requiring a self-validating protocol for synthesis and characterization, moving beyond basic definitions to explore the mechanistic causality of its formation and fragmentation.

Part 1: Molecular Identity & Physicochemical Properties

The molecular weight of this compound is a function of its C19 carbon backbone and the addition of two hydroxyl groups across the unsaturated bond of the parent oleate.

Table 1: Physicochemical Profile
PropertyValue / Description
IUPAC Name This compound
Common Name Methyl 9,10-dihydroxystearate (DHAME)
CAS Registry Number 1115-01-1
Molecular Formula C₁₉H₃₈O₄
Molecular Weight (Average) 330.51 g/mol
Monoisotopic Mass 330.277009 Da
Physical State Waxy solid (dependent on stereochemistry) or viscous liquid
Melting Point 69–72 °C (Erythro isomer); 62–65 °C (Threo isomer)
Solubility Soluble in ethanol, chloroform, diethyl ether; Insoluble in water
Lipophilicity (LogP) ~5.5 (Predicted)

Stereochemical Note: The synthesis method dictates the stereochemistry. Performic acid oxidation typically yields the threo-diol due to anti-addition (epoxidation followed by backside attack hydrolysis), whereas osmium tetroxide catalysis yields the erythro-diol via syn-addition.

Part 2: Synthesis & Mechanistic Pathways

The synthesis of this compound is a classic example of oxidative functionalization of lipids. The most robust laboratory method involves the in situ generation of performic acid, which facilitates epoxidation followed by acid-catalyzed ring opening.

Mechanistic Logic
  • Peracid Generation: Formic acid reacts with hydrogen peroxide to form performic acid (HCOOOH).

  • Epoxidation (Prilezhaev Reaction): The electrophilic oxygen of the peracid attacks the nucleophilic

    
    -bond of Methyl Oleate (C9=C10), forming an epoxide (Methyl 9,10-epoxystearate).
    
  • Ring Opening: In the acidic medium, the epoxide ring is protonated and undergoes nucleophilic attack by water (or formate), resulting in the vicinal diol. This step is regioselective and stereospecific (anti-addition).

Visualization of Synthesis Pathway

The following diagram illustrates the chemical flow from precursor to final product.

SynthesisPathway MethylOleate Methyl Oleate (C19H36O2) Epoxide Intermediate: Methyl 9,10-epoxystearate MethylOleate->Epoxide Epoxidation Reagents H2O2 + Formic Acid (In-situ Performic Acid) Reagents->Epoxide Product This compound (C19H38O4) Epoxide->Product Anti-addition (Threo-diol formation) Hydrolysis Acid Hydrolysis (Ring Opening) Hydrolysis->Product

Figure 1: Mechanistic pathway for the conversion of Methyl Oleate to this compound via in-situ performic acid oxidation.[2][3]

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesize this compound from Methyl Oleate with >95% yield.

Reagents:

  • Methyl Oleate (Technical grade, >90%)

  • Formic Acid (88%)

  • Hydrogen Peroxide (30% w/v)

  • Sodium Bicarbonate (sat. solution)

  • Ethyl Acetate (extraction solvent)

Step-by-Step Methodology:

  • Reaction Initiation:

    • In a three-necked flask equipped with a reflux condenser and thermometer, dissolve 0.1 mol of Methyl Oleate in 1.5 molar equivalents of Formic Acid.

    • Causality: Formic acid acts as both the solvent and the carrier for the active oxygen.

  • Controlled Oxidation:

    • Slowly add 1.5 molar equivalents of Hydrogen Peroxide dropwise while maintaining the temperature between 40–50 °C.

    • Validation Check: The reaction is exothermic. A rapid temperature spike indicates uncontrolled peracid formation. Maintain cooling if necessary.

    • Stir vigorously for 2–4 hours. The mixture will transition from a biphasic system to a more homogeneous emulsion as the polar diol forms.

  • Hydrolysis & Quenching:

    • The initial product is often a formyl ester. To ensure complete conversion to the diol, raise the temperature to 60 °C for 1 hour.

    • Pour the reaction mixture into ice-cold water. Extract with Ethyl Acetate (3x).

  • Purification:

    • Wash the organic layer with saturated Sodium Bicarbonate (to remove residual acid) until no effervescence is observed.

    • Wash with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent.

    • Recrystallization: If high purity is required, recrystallize from ethanol/hexane.

Part 4: Analytical Validation & Fragmentation

Confirming the molecular weight and structure requires analytical rigor. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard, but the diol functionality often requires derivatization to Trimethylsilyl (TMS) ethers to improve volatility and stability.

GC-MS Fragmentation Logic (TMS Derivative)

When derivatized with BSTFA/TMCS, the diol hydrogens are replaced by TMS groups (


).
  • Derivatized MW: 330.5 + (2 × 72.1) = 474.7 Da .

  • Alpha Cleavage: The bond between C9 and C10 is weak due to the electron-donating oxygen atoms. Cleavage yields two dominant fragments.

Key Diagnostic Ions:

  • 
    -Cleavage Fragment A (C10–C18):  Contains the ester end? No, C10-C18 is the hydrocarbon tail.
    
    • Structure:

      
      
      
    • Mass:

      
       (approx).
      
  • 
    -Cleavage Fragment B (C1–C9):  Contains the methyl ester.[4][2][5][6]
    
    • Structure:

      
      
      
    • Mass:

      
      .
      
    • Note: The fragment m/z 259 is highly diagnostic for the C9 position of the hydroxyl group in methyl esters.

Table 2: Analytical Checkpoints
MethodObservationInterpretation
FTIR Broad band at 3300–3400 cm⁻¹Presence of -OH stretching (confirms ring opening).
¹H NMR Multiplet at

3.4–3.6 ppm
Protons attached to C9 and C10 (methine protons adjacent to OH).
GC-MS (TMS) m/z 73, 259m/z 73 (TMS group); m/z 259 (C1-C9 ester fragment).
Part 5: Applications in Pharmaceutical Sciences[8]

This compound is gaining traction in drug development not as an API, but as a functional excipient and intermediate.

  • Lipid Nanoparticles (LNPs):

    • Hydroxylated lipids modify the packing parameter of lipid bilayers. The polar "head" created by the vicinal diols in the middle of the chain introduces a "kink" that can increase membrane fluidity, aiding in the endosomal release of mRNA or siRNA payloads.

  • Permeation Enhancers:

    • Similar to other fatty acid esters, DHAME can act as a permeation enhancer for transdermal drug delivery. The diol moiety disrupts the ordered structure of the stratum corneum lipids more effectively than the non-hydroxylated parent, potentially increasing the flux of hydrophilic drugs.

  • Chemical Intermediate:

    • It serves as a precursor for azelaic acid (via oxidative cleavage of the diol), a drug used in treating acne and rosacea.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66194, Methyl 9,10-dihydroxystearate. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Octadecanoic acid, 9,10-dihydroxy-, methyl ester. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

  • Swern, D., et al. (1945).Epoxidation of Oleic Acid and Methyl Oleate with Peracetic Acid. Journal of the American Chemical Society.
  • Adewuyi, A., et al. (2011). Solvent free hydroxylation of the methyl esters of Blighia unijugata seed oil. ResearchGate. Retrieved from [Link]

Sources

Technical Whitepaper: Spectroscopic Characterization and Analysis of Methyl 9,10-dihydroxyoctadecanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 9,10-dihydroxyoctadecanoate (CAS: 1115-01-1), also known as methyl 9,10-dihydroxystearate, is a pivotal intermediate in the synthesis of bio-based surfactants, lubricants, and plasticizers. Its amphiphilic nature, derived from the vicinal diol moiety embedded in a hydrophobic fatty acid chain, necessitates precise analytical characterization to ensure purity and stereochemical integrity.

This technical guide provides a definitive spectroscopic reference for researchers and drug development professionals. It moves beyond basic data listing to explain the causality of spectral features, particularly distinguishing between the threo and erythro diastereomers—a critical quality attribute (CQA) in formulation science.

Chemical Identity and Stereochemistry[1]

The physicochemical properties of this compound are dictated by its stereochemistry, which is determined by the synthetic route employed.

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₁₉H₃₈O₄[1]

  • Molecular Weight: 330.51 g/mol

  • Physical State: Waxy solid (Threo isomer mp: ~69–70 °C)

Stereochemical Differentiation

The relative configuration of the vicinal diol is the primary analytical challenge.

  • Threo Isomer (Racemic): Produced via anti-hydroxylation (e.g., epoxidation followed by hydrolysis) of methyl oleate (cis-9). This is the standard industrial form.

  • Erythro Isomer (Meso-like): Produced via syn-hydroxylation (e.g., OsO₄ oxidation) of methyl oleate.

Synthesis and Sample Preparation

To ensure the spectral data presented below is contextually grounded, we define the standard synthesis route yielding the threo isomer, which is the focus of this guide.

Synthesis Workflow (Anti-Hydroxylation)

The industrial preparation involves the epoxidation of methyl oleate using performic acid (generated in situ), followed by acid-catalyzed ring opening.

SynthesisWorkflow Start Methyl Oleate (cis-9-octadecenoate) Step1 Epoxidation (HCOOH / H2O2) Start->Step1 Oxidation Intermediate Epoxide Intermediate (Methyl 9,10-epoxystearate) Step1->Intermediate Ring Formation Step2 Acid Hydrolysis (H2O / H+) Intermediate->Step2 Ring Opening Product This compound (Threo Isomer) Step2->Product Anti-Addition

Figure 1: Synthetic pathway for the threo-diastereomer via epoxidation and hydrolysis.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for stereochemical assignment. The chemical shift of the methine protons at C9 and C10 is sensitive to the relative configuration of the hydroxyl groups.

¹H NMR Data (CDCl₃, 400 MHz)
PositionShift (δ ppm)MultiplicityIntegrationAssignment
9, 10 3.60 m 2H -CH(OH)- (Threo)
9, 103.40m2H-CH(OH)- (Erythro)
OMe3.66s3H-COOCH
22.30t (J=7.5 Hz)2H-CH ₂-COO-
8, 111.40 - 1.60m4H-CH(OH)-CH ₂-
3-7, 12-171.20 - 1.35m22HBulk Methylene Chain (-CH ₂-)
180.88t (J=6.8 Hz)3HTerminal -CH

Expert Insight: The shift difference between threo (3.60 ppm) and erythro (3.40 ppm) is diagnostic. In a mixture, these signals will appear as distinct multiplets, allowing for quantitative integration of the diastereomeric ratio.

¹³C NMR Data (CDCl₃, 100 MHz)
PositionShift (δ ppm)Assignment
C1174.3Carbonyl Ester (C=O)
C9, C10 74.5 Carbinol Carbons (-CH-OH)
OMe51.5Methoxy Carbon
C234.2α-Methylene
C1814.1Terminal Methyl
Infrared Spectroscopy (FT-IR)

IR spectroscopy provides rapid confirmation of functional group transformation (disappearance of alkene C=C, appearance of OH).

Wavenumber (cm⁻¹)Functional GroupVibrational ModeNotes
3300 - 3450 O-H Stretching (Broad) Indicates diol formation; H-bonding broadening.
2920, 2850C-HStretching (Asym/Sym)Characteristic of long alkyl chains.
1740 C=O Stretching (Sharp) Methyl ester carbonyl.
1465C-HBending (Scissoring)Methylene (-CH₂-) deformation.
1170C-OStretchingEster C-O-C linkage.
Mass Spectrometry (MS)

Electron Ionization (EI) MS of the underivatized diol is characterized by a weak molecular ion and a dominant alpha-cleavage pattern between the two hydroxyl-bearing carbons (C9-C10).

Molecular Ion: m/z 330 (often undetectable or very weak). Base Peak: Often low mass hydrocarbon fragments (m/z 55, 43), but diagnostic ions are crucial for structural proof.

Diagnostic Fragmentation Pathway

The bond between C9 and C10 is weakened by the presence of oxygen atoms, leading to homolytic cleavage.

  • Fragment A (Ester End): [CH₃OOC-(CH₂)₇-CH=OH]⁺

    • Formula: C₁₀H₁₉O₃⁺

    • m/z: 187

  • Fragment B (Hydrocarbon End): [HO=CH-(CH₂)₇-CH₃]⁺

    • Formula: C₉H₁₉O⁺

    • m/z: 143

MSFragmentation cluster_cleavage Alpha-Cleavage (C9-C10 Bond) Parent Molecular Ion (M+) m/z 330 [CH3OOC-(CH2)7-CH(OH)-CH(OH)-(CH2)7-CH3]+. FragA Fragment A (Ester Side) [CH3OOC-(CH2)7-CH=OH]+ m/z 187 Parent->FragA Cleavage FragB Fragment B (Tail Side) [HO=CH-(CH2)7-CH3]+ m/z 143 Parent->FragB Cleavage

Figure 2: Primary fragmentation pathway in Electron Ionization MS.

Expert Tip: For unambiguous identification, derivatization with BSTFA to form the trimethylsilyl (TMS) ether is recommended. The TMS derivative yields strong signals at m/z 259 and m/z 215 , corresponding to the TMS-protected versions of the fragments above.

Experimental Protocol: Validation Workflow

To validate the identity of a synthesized batch, follow this self-validating protocol:

  • Sample Preparation: Dissolve 10 mg of the sample in 0.6 mL of CDCl₃. Ensure the sample is free of residual solvent (methanol/hexane) which can obscure the 3.4-3.6 ppm region.

  • Acquisition:

    • Run ¹H NMR (minimum 16 scans).

    • Check for the doublet/multiplet at 3.60 ppm .

    • Validation Check: If a signal appears at 3.40 ppm, the sample contains the erythro isomer (impurity or wrong synthetic route).

    • Check for the disappearance of alkene protons at 5.3 ppm (indicates complete conversion of starting material).

  • MS Confirmation:

    • Inject sample via GC-MS.

    • Look for retention time shift relative to methyl oleate.

    • Confirm presence of m/z 187 and 143 ions.

References

  • Zhang, L., et al. (2019).[2] "Synthesis and Properties of 9,10-Dihydroxystearic Acid Ethoxylate." ResearchGate. Available at: [Link]

  • NIST Chemistry WebBook. "Octadecanoic acid, 9,10-dihydroxy-, methyl ester." National Institute of Standards and Technology. Available at: [Link]

  • PubChem. "this compound - Compound Summary." National Library of Medicine. Available at: [Link]

  • Kato, T., et al. "Mass Spectrum of this compound." MassBank of North America. Available at: [Link]

Sources

Methyl 9,10-dihydroxyoctadecanoate: Structural Architect and Bioactive Sentinel in Plant Physiology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 9,10-dihydroxyoctadecanoate (MDHO) represents a critical intersection between structural plant biology and bioactive lipid signaling. Historically viewed primarily as an analytical derivative of the ubiquitous cutin monomer 9,10-dihydroxyoctadecanoic acid (DHSA) , recent isolation efforts from species such as Prosopis farcta and Typha angustifolia have elevated its status to a distinct bioactive metabolite.

This guide analyzes MDHO’s dual physiological mandate:

  • Structural Integrity: Serving as a methylated derivative or precursor within the cutin polyester matrix, essential for the plant cuticle’s barrier function.

  • Defense Signaling: Acting as a Damage-Associated Molecular Pattern (DAMP) and direct antimicrobial agent, triggering innate immune responses upon pathogen attack.

Part 1: Chemical Identity and Biosynthetic Pathway

Chemical Structure & Properties

MDHO is a hydroxylated fatty acid methyl ester (C19H38O4). Its amphiphilic nature—defined by a hydrophobic alkyl chain interrupted by a hydrophilic vicinal diol moiety at the C9 and C10 positions—confers unique self-assembly properties.

  • IUPAC Name: this compound[1][2][3][4][5]

  • Parent Acid: 9,10-Dihydroxyoctadecanoic acid (DHSA)[6]

  • Stereochemistry: Naturally occurs largely in the threo configuration in cutin, though erythro isomers exist.

Biosynthetic Trajectory

The synthesis of MDHO is inextricably linked to the oxylipin pathway and cutin biogenesis. It originates from the oxidation of oleic acid.

Key Enzymatic Steps:

  • Epoxidation: Oleic acid (C18:1) is oxidized by cytochrome P450 monooxygenases (specifically the CYP77A family or peroxygenases) to form 9,10-epoxystearic acid.

  • Hydration: Epoxide hydrolases (EH) catalyze the ring opening of the epoxide to yield 9,10-dihydroxyoctadecanoic acid (DHSA).

  • Esterification: While DHSA is polymerized into cutin by GDSL-motif lipase/acyltransferases (GDSL) or Cutin Synthase (CUS1) , the specific methylation to MDHO may occur via S-adenosyl-L-methionine (SAM)-dependent methyltransferases or as a byproduct of methanol release during pectin demethylation in the cell wall.

Visualization: Biosynthetic Pathway

The following diagram illustrates the conversion of Oleic Acid to MDHO and its integration into the cutin matrix.

Biosynthesis Oleic Oleic Acid (C18:1) Epox 9,10-Epoxystearic Acid Oleic->Epox Epoxidation DHSA 9,10-Dihydroxyoctadecanoic Acid (DHSA) Epox->DHSA Hydration MDHO This compound (MDHO) DHSA->MDHO Methylation Cutin Cutin Polymer (Structural Barrier) DHSA->Cutin Polymerization CYP CYP77A / Peroxygenase CYP->Oleic EH Epoxide Hydrolase EH->Epox MT Methyltransferase (?) or Methanolysis MT->DHSA CUS Cutin Synthase (CUS1) CUS->DHSA

Caption: Biosynthetic flow from Oleic Acid to MDHO and Cutin. Yellow nodes indicate enzymatic catalysts.

Part 2: Physiological Roles

The "Cutinsome" and Structural Defense

In the developing cuticle, DHSA and its esters self-assemble into nanoparticles known as cutinsomes .[7] These particles are transported to the extracellular space where they polymerize. MDHO, due to its methyl cap, may act as a chain terminator or a modulator of cutin cross-linking density, influencing the permeability and mechanical strength of the cuticle.

Active Defense: The DAMP Hypothesis

Upon fungal or bacterial attack, pathogens secrete cutinases to breach the cell wall. This hydrolysis releases free DHSA and MDHO from the polymer matrix.

  • Mechanism: These released monomers are perceived by the plant cell as Damage-Associated Molecular Patterns (DAMPs) .

  • Signaling: Recognition triggers a burst of Reactive Oxygen Species (ROS) and activation of MAP Kinases, leading to the expression of defense genes (e.g., PDF1.2).

Direct Antimicrobial Activity

Recent studies identify MDHO not just as a signal, but as a weapon.

  • Cytotoxicity: MDHO exhibits potent cytotoxicity against specific cell lines (e.g., A-549 lung carcinoma), suggesting a mechanism of membrane disruption.

  • Antibacterial Action: It shows efficacy against Staphylococcus aureus and Bacillus subtilis.[1][2][3] The amphiphilic structure likely facilitates insertion into bacterial membranes, causing depolarization and lysis.

Visualization: Defense Signaling Mechanism

Defense Pathogen Pathogen (Fungi/Bacteria) Cutinase Cutinase Enzyme Pathogen->Cutinase Secretes Cutin Intact Cutin Barrier Cutinase->Cutin Hydrolyzes Release Released Monomers (DHSA / MDHO) Cutin->Release Yields Receptor Plasma Membrane Receptor (PRR) Release->Receptor Binds (DAMP) Lysis Direct Pathogen Lysis Release->Lysis Direct Toxicity Response Immune Response (ROS, MAPK, Callose) Receptor->Response Activates Response->Pathogen Inhibits

Caption: Mechanism of MDHO-mediated defense: DAMP signaling and direct antimicrobial toxicity.

Part 3: Analytical & Experimental Protocols

For researchers aiming to isolate or quantify MDHO, distinguishing between the endogenous methyl ester and artifacts from extraction (e.g., using methanol/H2SO4) is critical.

Extraction and Isolation Protocol

Objective: Isolate endogenous MDHO without inducing artificial methylation.

StepProcedureCritical Note (Causality)
1. Tissue Prep Freeze-dry plant tissue (e.g., Prosopis roots) and grind to fine powder.Lyophilization prevents enzymatic degradation by lipoxygenases.
2. Extraction Extract with Chloroform:Methanol (2:1) or Ethanol (85%) at room temp.Avoid acid catalysis to prevent transesterification of the cutin polymer into methyl esters.
3. Fractionation Partition crude extract between n-hexane and water. Discard hexane (waxes). Extract aqueous phase with Ethyl Acetate.[8]MDHO is moderately polar due to hydroxyl groups; it partitions into Ethyl Acetate.
4. Purification Silica gel column chromatography. Elute with gradient n-hexane/ethyl acetate.MDHO typically elutes in mid-polarity fractions (e.g., 40:60 Hex/EtOAc).
GC-MS Quantification

System: Agilent 7890B GC / 5977A MSD (or equivalent). Column: HP-5MS (30m x 0.25mm x 0.25µm).

  • Derivatization: If analyzing the free acid (DHSA), derivatization with BSTFA is required. If targeting MDHO, inject directly or silylate hydroxyl groups to improve volatility.

    • Protocol: Dissolve 1 mg sample in 50 µL pyridine + 50 µL BSTFA (1% TMCS). Incubate at 60°C for 30 min.

  • Identification:

    • Look for characteristic fragment ions: m/z 215 (cleavage between C9-C10 diols).

    • Confirm with retention time of authentic standard (Methyl 9,10-dihydroxystearate).

Part 4: Drug Development Implications[4][5]

MDHO is not merely a plant metabolite; it is a scaffold for pharmaceutical innovation.

  • Permeation Enhancers: The structure of MDHO mimics ceramides. It can be utilized to enhance the transdermal delivery of drugs by temporarily disrupting the stratum corneum lipid organization.

  • Anticancer Agents: The reported cytotoxicity against A-549 (Lung Carcinoma) and HCT-116 (Colon Carcinoma) suggests MDHO induces apoptosis. Future studies should focus on its interaction with mitochondrial membranes.

  • Green Chemistry Precursors: As a bifunctional molecule (ester + diol), MDHO is a high-value monomer for synthesizing bio-based polyesters and polyurethanes.

References

  • Sharifi-Rad, J., et al. (2020). "Phytochemical Constituents, HPLC-PDA-ESI-MS/MS Profile and Bioactivities of Roots and Rhizomes of Prosopis farcta." The Natural Products Journal.[3] Link

  • Heredia, A. (2003). "Biophysical and biochemical characteristics of cutin, a plant barrier biopolymer." Biochimica et Biophysica Acta (BBA). Link

  • Fich, E. A., et al. (2016). "The Plant Polyester Cutin: Biosynthesis, Structure, and Biological Roles." Annual Review of Plant Biology. Link

  • Kachroo, A., & Kachroo, P. (2009).[9] "Fatty Acid-derived signals in plant defense." Annual Review of Phytopathology. Link

  • Segado, P., et al. (2020).[1][2][3] "Cutin Synthesis and Deposition." Plantae. Link

Sources

A Preliminary Technical Guide to Investigating the Biological Effects of Methyl 9,10-dihydroxyoctadecanoate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a Course for a Novel Lipid Mediator

To the researchers, scientists, and drug development professionals who endeavor to unravel the complexities of cellular signaling and discover novel therapeutic agents, this guide serves as a preliminary investigative framework for Methyl 9,10-dihydroxyoctadecanoate. While direct, comprehensive research on this specific molecule is nascent, this document synthesizes existing knowledge of structurally related lipid species to propose a scientifically rigorous and logically structured approach to elucidating its biological potential. As we embark on this exploration, we will operate on the frontier of lipid biology, where the subtle hydroxylation of a fatty acid ester may unlock profound physiological effects. Our approach is grounded in established methodologies and a clear-eyed view of the necessary steps to validate our hypotheses, transforming preliminary data into a robust understanding of this compound's mechanism of action.

Introduction to this compound: Structure and Context

This compound is the methyl ester of 9,10-dihydroxyoctadecanoic acid, a dihydroxylated derivative of stearic acid[1][2][3]. Its structure, characterized by vicinal diols on the C9 and C10 positions of an 18-carbon fatty acid chain, places it within the family of oxidized fatty acids, which are increasingly recognized as important signaling molecules.

PropertyValueSource
Molecular Formula C19H38O4[4]
Molecular Weight 330.5 g/mol [4]
IUPAC Name This compound[4]
Synonyms Methyl 9,10-dihydroxystearate[4]

The presence of the hydroxyl groups introduces polarity into the otherwise lipophilic fatty acid chain, suggesting potential interactions with cellular membranes and proteins that differ significantly from its unsaturated or saturated precursors. The methyl ester form implies that it may act as a prodrug, requiring intracellular esterase activity to yield the free acid, or it may possess unique activities in its esterified state.

Postulated Biological Activities and Mechanistic Hypotheses

Based on the activities of structurally analogous lipids, we can formulate several primary hypotheses for the biological effects of this compound.

Anti-Inflammatory and Immunomodulatory Effects

Numerous fatty acid derivatives exhibit anti-inflammatory properties[5][6][7][8][9]. The hydroxylation of fatty acids can modulate inflammatory pathways. For instance, related oxo-fatty acids have been shown to attenuate lipopolysaccharide-induced inflammatory responses in macrophages by inhibiting STAT3 phosphorylation[10].

Hypothesis 1: this compound will exhibit anti-inflammatory activity by modulating key inflammatory signaling pathways such as NF-κB and STAT3 in immune cells.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates STAT3_Inhib STAT3 Inhibition TLR4->STAT3_Inhib Activates MDHO This compound NFkB_Inhib NF-κB Inhibition MDHO->NFkB_Inhib MDHO->STAT3_Inhib IKK->NFkB_Inhib Phosphorylates IκB ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Inhib->ProInflammatory_Cytokines Suppresses Transcription STAT3_Inhib->ProInflammatory_Cytokines Suppresses Transcription

Caption: Postulated anti-inflammatory mechanism of this compound.

Anti-Proliferative and Anti-Angiogenic Activity

Hydroxystearic acids, such as 9-hydroxystearic acid, have demonstrated anti-proliferative effects on cancer cell lines through mechanisms including histone deacetylase (HDAC) inhibition[11]. Furthermore, other fatty acid derivatives have been shown to possess anti-angiogenic properties[12][13].

Hypothesis 2: this compound will inhibit cell proliferation and angiogenesis, potentially through the modulation of cell cycle regulators or by interfering with pro-angiogenic signaling pathways like VEGF.

G cluster_0 Cell Proliferation cluster_1 Angiogenesis MDHO_prolif This compound HDAC HDAC MDHO_prolif->HDAC Inhibits? CellCycleArrest Cell Cycle Arrest (G0/G1) HDAC->CellCycleArrest Promotes Progression MDHO_angio This compound VEGF_R VEGF Receptor MDHO_angio->VEGF_R Inhibits? Endothelial_Prolif Endothelial Cell Proliferation & Migration VEGF_R->Endothelial_Prolif Activates

Caption: Hypothesized anti-proliferative and anti-angiogenic mechanisms.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Fatty acids and their derivatives are well-known ligands for PPARs, a family of nuclear receptors that are key regulators of lipid and glucose metabolism[14][15][16][17]. Activation of PPARs can lead to a range of therapeutic effects, including improved insulin sensitivity and reduced dyslipidemia.

Hypothesis 3: this compound or its free acid form acts as a ligand for one or more PPAR isoforms (α, β/δ, or γ), leading to the transcriptional regulation of target genes involved in metabolism.

Experimental Protocols for Preliminary Investigation

The following protocols are designed to provide a robust preliminary assessment of the biological activities of this compound.

In Vitro Anti-Inflammatory Assays

Objective: To determine the effect of this compound on the inflammatory response in macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Protocol:

  • Cell Culture and Plating: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells in 96-well plates at a density of 1.5 x 10^5 cells/well and allow to adhere overnight[8].

  • Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture medium using the Griess reagent as an indicator of NO production.

  • Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA kits.

  • Western Blot Analysis: Lyse the cells and perform Western blotting to assess the phosphorylation status of key signaling proteins such as IκB-α and STAT3.

Cell Viability and Proliferation Assay

Objective: To evaluate the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

Cell Lines: A panel of human cancer cell lines (e.g., HT-29 colorectal adenocarcinoma, MCF-7 breast cancer) and a non-cancerous control cell line (e.g., Vero).

Protocol:

  • Cell Plating: Seed cells in 96-well plates at an appropriate density for each cell line.

  • Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm to determine cell viability.

  • Data Analysis: Calculate the IC50 value (the concentration that inhibits cell growth by 50%).

PPAR Activation Assay

Objective: To determine if this compound can activate PPARs.

Methodology: Luciferase reporter assay.

Protocol:

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a plasmid containing a PPAR-responsive element driving a luciferase reporter gene and a plasmid expressing a specific PPAR isoform (α, β/δ, or γ).

  • Treatment: Treat the transfected cells with this compound and known PPAR agonists (as positive controls) for 24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize luciferase activity to a co-transfected control (e.g., Renilla luciferase) and express the results as fold activation over vehicle control.

Preliminary Toxicology and Safety Assessment

A preliminary assessment of toxicity is crucial. While comprehensive in vivo toxicology studies are beyond the scope of this initial investigation, in vitro cytotoxicity data against non-cancerous cell lines will provide an early indication of the therapeutic window. It is important to note that some fatty acid esters can be metabolized to more toxic diols[18][19].

AssayCell LineEndpoint
Cytotoxicity Vero (normal kidney epithelial cells)IC50 value
Hemolysis Assay Human red blood cellsPercentage of hemolysis

Summary and Future Directions

This guide outlines a foundational strategy for the preliminary investigation of this compound. The proposed experiments will provide initial insights into its potential anti-inflammatory, anti-proliferative, and metabolic modulatory effects. Positive results from these in vitro studies will warrant further investigation, including:

  • In vivo efficacy studies: Utilizing animal models of inflammation, cancer, and metabolic disease.

  • Mechanism of action studies: Employing techniques such as RNA sequencing and proteomics to identify downstream targets and signaling pathways.

  • Metabolism and pharmacokinetic studies: To understand the in vivo fate of the compound.

The exploration of novel bioactive lipids like this compound holds significant promise for the development of new therapeutic strategies. A systematic and hypothesis-driven approach, as outlined in this guide, is paramount to unlocking this potential.

References

  • The Anti-Angiogenic and Anti-Proliferative Activity of Methyl Hydroxychalcone. ResearchGate. Retrieved from [Link]

  • The Anti-Angiogenic and Anti-Proliferative Activity of Methyl Hydroxychalcone. National Center for Biotechnology Information. Retrieved from [Link]

  • Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines. National Center for Biotechnology Information. Retrieved from [Link]

  • Ethoxylated Fatty Acid Methyl Esters; Exemption From the Requirement of a Tolerance. Federal Register. Retrieved from [Link]

  • 9,10-Dihydroxystearic acid, erythro-. PubChem. Retrieved from [Link]

  • Methyl 9-Oxo-(10E,12E)-octadecadienoate Isolated from Fomes fomentarius Attenuates Lipopolysaccharide-Induced Inflammatory Response by Blocking Phosphorylation of STAT3 in Murine Macrophages. National Center for Biotechnology Information. Retrieved from [Link]

  • Palmitic acid methyl ester is a novel neuroprotective agent against cardiac arrest. PubMed. Retrieved from [Link]

  • GCMS and FTIR analysis of ethanol and methanol leave extract of Urena lobata (Caesar weed) for bioactive phytochemical constituents. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Methyl 9,10-dihydroxystearate. PubChem. Retrieved from [Link]

  • Bioactive Variability and In Vitro and In Vivo Antioxidant Activity of Unprocessed and Processed Flour of Nine Cultivars of Australian lupin Species: A Comprehensive Substantiation. National Center for Biotechnology Information. Retrieved from [Link]

  • Elucidation of in-vitro anti-inflammatory bioactive compounds isolated from Jatropha curcas L. plant root. PubMed. Retrieved from [Link]

  • (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester as an anti-inflammatory compound from Ehretia dicksonii. PubMed. Retrieved from [Link]

  • Determination of some bioactive chemical constituents from Thesium humile Vahl. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Dihydroxyoctadecanoic acid. PubChem. Retrieved from [Link]

  • Toxicity of Epoxy Fatty Acids and Related Compounds to Cells Expressing Human Soluble Epoxide Hydrolase. ResearchGate. Retrieved from [Link]

  • 9-Oxo-10(E),12(Z),15(Z)-Octadecatrienoic Acid Activates Peroxisome Proliferator-Activated Receptor α in Hepatocytes. PubMed. Retrieved from [Link]

  • 9,10-Dihydroxystearic acid. PubChem. Retrieved from [Link]

  • Biochemical and Antioxidant Properties as well as Antimicrobial and Antibiofilm Activities of Allium scorodoprasum subsp. jajlae (Vved.) Stearn. PubMed. Retrieved from [Link]

  • Identification and Mechanism of 10-Carbon Fatty Acid as Modulating Ligand of Peroxisome Proliferator-activated Receptors. National Center for Biotechnology Information. Retrieved from [Link]

  • Toxicity of epoxy fatty acids and related compounds to cells expressing human soluble epoxide hydrolase. PubMed. Retrieved from [Link]

  • Methyl threo-9,10-Dihydroxyoctadecanoate. PubChem. Retrieved from [Link]

  • Physicochemical studies of novel sugar fatty acid esters based on (R)-3-hydroxylated acids derived from bacterial polyhydroxyalkanoates and their potential environmental impact. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • STEARIC ACID METHYL ESTER AFFORDS NEUROPROTECTION AND IMPROVES FUNCTIONAL OUTCOMES AFTER CARDIAC ARREST. National Center for Biotechnology Information. Retrieved from [Link]

  • Bioactive compound and their biological activity. ResearchGate. Retrieved from [Link]

  • Activation of Peroxisome Proliferator-Activated Receptor-β/δ (PPARβ/δ) in Keratinocytes by Endogenous Fatty Acids. MDPI. Retrieved from [Link]

  • UHPLC-QTOF-MS Profiling of Chemical Constituents in POW9 TM Cocktail with Antioxidant and Anti-Proliferative Potentials Against Vero, MCF-7 and MDA-MB-231 Cells. MDPI. Retrieved from [Link]

  • Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells. PubMed Central. Retrieved from [Link]

  • Analysis of bioactive compounds present in different crude extracts of Benincasa hispida and Cucurbita moschata seeds by. Semantic Scholar. Retrieved from [Link]

  • (PDF) In vitro and in vivo models to study the biological and pharmacological properties of queen bee acid (QBA, 10-hydroxy-2-decenoic acid): A systematic review. ResearchGate. Retrieved from [Link]

  • Methyl-hydroxylation and subsequent oxidation to produce carboxylic acid is the major metabolic pathway of tolbutamide in chimeric TK-NOG mice transplanted with human hepatocytes. PubMed. Retrieved from [Link]

  • Activation of peroxisome proliferator-activated receptor δ induces fatty acid β-oxidation in skeletal muscle and attenuates metabolic syndrome. National Center for Biotechnology Information. Retrieved from [Link]

  • Activation of peroxisome proliferator-activated receptor-α enhances fatty acid oxidation in human adipocytes. PubMed. Retrieved from [Link]

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Technical Guide: Characterization of Synthetic Methyl 9,10-dihydroxyoctadecanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 9,10-dihydroxyoctadecanoate (DHSA-Me) is a critical bifunctional fatty acid derivative used as a chemical intermediate in the synthesis of bio-based polymers, surfactants, and potential drug delivery systems.[1] Its performance—specifically its thermal stability and crystallization behavior—is strictly governed by its stereochemistry (threo vs. erythro) and purity.[1]

This guide provides a rigorous, self-validating framework for characterizing synthetic DHSA-Me.[1] Unlike generic lipid analysis, this protocol addresses the specific challenge of distinguishing diastereomers and quantifying incomplete hydroxylation byproducts (e.g., epoxides or residual olefins) that compromise downstream pharmaceutical applications.[1]

Part 1: Synthetic Pathway & Mechanistic Context

To characterize the molecule accurately, one must understand its origin.[1] The impurity profile is dictated by the synthetic route.

The Standard Route: The most common synthesis involves the epoxidation of Methyl Oleate (cis-9-octadecenoic acid methyl ester) followed by acid-catalyzed ring opening.[1]

  • Epoxidation: Methyl Oleate + Peracid

    
    cis-9,10-Epoxystearate.[1]
    
  • Hydrolysis (Ring Opening): cis-Epoxide +

    
    
    
    
    
    threo-9,10-Dihydroxystearate.[1]

Critical Stereochemical Note: The acid-catalyzed hydrolysis of the epoxide proceeds via an


 mechanism (anti-attack), resulting in an inversion of configuration. Therefore, starting from natural Methyl Oleate (cis), the product is the threo  diastereomer. The erythro  form is typically produced only if using oxidants that perform syn-dihydroxylation (e.g., Osmium tetroxide) or starting from Methyl Elaidate (trans).[1]
Visualization: Synthesis & Stereochemical Logic[1]

SynthesisFlow Start Methyl Oleate (Cis-alkene) Step1 Epoxidation (Peracetic/Formic Acid) Start->Step1 Inter Methyl 9,10-Epoxystearate (Cis-epoxide) Step1->Inter Step2 Acid Hydrolysis (Anti-Opening) Inter->Step2 Impurity1 Impurity: Residual Epoxide Inter->Impurity1 Incomplete Rxn Product Methyl threo-9,10-dihydroxyoctadecanoate (Target Molecule) Step2->Product Inversion of Configuration Impurity2 Impurity: Dimer/Oligomers Step2->Impurity2 Over-reaction

Figure 1: Mechanistic pathway highlighting the stereochemical inversion from cis-olefin to threo-diol and potential critical impurities.[1]

Part 2: Structural Confirmation (Spectroscopy)[1]

Fourier Transform Infrared Spectroscopy (FTIR)

FTIR serves as the primary "gatekeeper" assay to confirm functional group transformation.

  • Objective: Confirm the complete opening of the oxirane ring (epoxide) and the absence of the alkene double bond.

  • Key Diagnostic Peaks:

Functional GroupWavenumber (

)
Diagnostic Value
O-H Stretch 3400 – 3450 Broad, Strong. Confirming diol formation.[1] Absence indicates failed hydrolysis.
C=O[1] Stretch 1735 – 1745Sharp.[1] Ester carbonyl.[1][2] Must remain intact.
C-H Stretch 2850 – 2920Strong.[1] Alkyl chain (

).[1]
Epoxide Ring ~820 – 840Must be ABSENT. Presence indicates incomplete conversion.[1]
C=C-H Stretch ~3005Must be ABSENT. Indicates residual Methyl Oleate.[1]
Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for stereochemical assignment (threo vs. erythro).


-NMR (400 MHz, 

):
The methine protons attached to the hydroxyl groups (

) are the fingerprint region.
  • Methyl Ester (

    
    ):  Singlet at 
    
    
    
    3.66 ppm.[1]
  • Methine Protons (

    
    ): 
    
    • Threo isomer: Multiplet at

      
      3.40 – 3.60 ppm .
      
    • Erythro isomer: Typically shifts slightly downfield or shows distinct coupling constants due to different hydrogen bonding environments, though in long chains this resolution requires high field strength (>400 MHz).[1]

  • 
    -Methylene (
    
    
    
    ):
    Triplet at
    
    
    2.30 ppm.[1]
  • Terminal Methyl (

    
    ):  Triplet at 
    
    
    
    0.88 ppm.[1]

-NMR: 
  • Carbonyl:

    
     174.3 ppm.[1]
    
  • Methine Carbons (

    
    ):  Distinct peaks at 
    
    
    
    74.0 – 74.5 ppm .[1]
  • Methoxy Carbon (

    
    ): 
    
    
    
    51.4 ppm.[1]

Part 3: Purity & Compositional Analysis (Chromatography)[1][3]

Gas Chromatography - Mass Spectrometry (GC-MS)

Direct injection of diols can lead to peak tailing and thermal degradation.[1] Derivatization is mandatory for quantitative accuracy.[1]

Protocol: Silylation (TMS Derivatization)

  • Dissolve 5 mg sample in 100

    
     Pyridine.[1]
    
  • Add 100

    
     BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]
    
  • Incubate at 60°C for 30 minutes.

  • Inject 1

    
     (Split mode).[1]
    

Fragmentation Pattern (Electron Impact - EI): The molecular ion (


) for the TMS derivative (MW = 474) is often weak. The spectrum is dominated by 

-cleavage
between the two functionalized carbons (C9 and C10).
  • Fragment A:

    
    
    
    
    
    m/z 259
  • Fragment B:

    
    
    
    
    
    m/z 215

Interpretation: The presence of intense peaks at m/z 259 and 215 confirms the 9,10-positional isomer.[1] Shifts in these masses would indicate positional isomers (e.g., 10,11-dihydroxy).[1]

Visualization: Analytical Decision Tree

AnalyticalLogic Sample Crude Sample FTIR FTIR Analysis Sample->FTIR CheckOH Broad OH @ 3400? FTIR->CheckOH CheckEpox Peak @ 840? CheckOH->CheckEpox Yes Fail1 FAIL: Unreacted Epoxide CheckOH->Fail1 No NMR 1H NMR CheckEpox->NMR No CheckEpox->Fail1 Yes Stereo Check Methine Region (3.4-3.6 ppm) NMR->Stereo GCMS GC-MS (TMS) Stereo->GCMS Matches Threo Fail2 FAIL: Erythro/Wrong Isomer Stereo->Fail2 Matches Erythro Pass PASS: Threo-DHSA-Me GCMS->Pass m/z 215, 259 confirmed

Figure 2: Step-by-step logic for validating chemical identity and purity.

Part 4: Thermal & Physical Profiling[1]

For drug development applications (e.g., lipid nanoparticles or solid lipid nanoparticles), the melting behavior is crucial for formulation stability.[1]

PropertyThreo-Isomer (Target)Erythro-IsomerMethod
Melting Point 68 – 71 °C 104 – 106 °CDSC / Capillary
Physical State White crystalline powderHard crystalline solidVisual
Solubility Soluble in EtOH,

Soluble in hot EtOHVisual

Differential Scanning Calorimetry (DSC) Protocol:

  • Ramp: Heat from 20°C to 120°C at 5°C/min.

  • Observation: A sharp endothermic peak at ~70°C confirms high purity of the threo form. Broadening indicates the presence of erythro isomer or residual fatty acids.[1]

Part 5: Experimental Protocols

Protocol A: Rapid Purity Check (TLC)

Before committing to expensive MS time, validate the reaction progress.[1]

  • Stationary Phase: Silica Gel 60 F254.[1]

  • Mobile Phase: Hexane : Ethyl Acetate (70:30 v/v).[1]

  • Visualization: Iodine vapor or Phosphomolybdic acid (PMA) stain (diols stain dark blue/black upon heating).[1]

  • Rf Values (Approximate):

    • Methyl Oleate: ~0.8 (Non-polar)

    • Epoxide: ~0.5[1]

    • DHSA-Me (Product): ~0.2 (Polar)

Protocol B: High-Resolution Mass Spectrometry (HRMS)

For regulatory filing, exact mass is required.[1]

  • Ionization: ESI (Positive mode) with Sodium adduct formation

    
    .[1]
    
  • Calculated Mass (

    
    ):  353.2668 Da.[1]
    
  • Acceptance Criteria:

    
     < 5 ppm.
    

References

  • PubChem. (n.d.).[1][2][3] this compound.[1][2][3][4][5][6][7] National Center for Biotechnology Information.[1] Retrieved October 26, 2023, from [Link][1]

  • NIST Chemistry WebBook. (n.d.).[1] Octadecanoic acid, 9,10-dihydroxy-, methyl ester.[1][2][3][4][5][6][8] National Institute of Standards and Technology.[1][9] Retrieved October 26, 2023, from [Link][1]

  • Adewuyi, A., et al. (2011).[1][7] GC-MS analysis of methyl 9, 10-dihydroxyoctadecanoate. ResearchGate. Retrieved October 26, 2023, from [Link][1]

  • Koike, T., et al. (2025).[1][2] Determination of erythro and threo configurations by nuclear magnetic resonance spectroscopy. ResearchGate. Retrieved October 26, 2023, from [Link]

Sources

Methodological & Application

High-Resolution GC-MS Profiling of Methyl 9,10-dihydroxyoctadecanoate: Derivatization Strategies and Fragmentation Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 9,10-dihydroxyoctadecanoate (Methyl 9,10-dihydroxystearate) is a critical marker in lipid oxidation studies and a valuable intermediate in the synthesis of bio-based surfactants. Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) presents a specific challenge: the presence of vicinal hydroxyl groups at carbons 9 and 10 creates significant hydrogen bonding, leading to poor volatility, peak tailing, and thermal degradation on standard GC columns.

This protocol details the quantitative conversion of this compound into its bis-trimethylsilyl (TMS) ether derivative . This derivatization disrupts hydrogen bonding, improves thermal stability, and yields a highly specific mass spectral fragmentation pattern (α-cleavage) that allows for unambiguous structural confirmation.[1]

Chemical Logic & Mechanism

Direct injection of hydroxy fatty acids results in adsorption to the inlet liner and non-linear response factors. To ensure scientific integrity, we utilize Silylation as the derivatization mechanism.[2]

The Reaction

The reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is selected.

  • Role of BSTFA: Acts as the silyl donor, replacing the active protons on the hydroxyl groups with trimethylsilyl [-Si(CH₃)₃] groups.

  • Role of TMCS: Acts as a catalyst to increase the silyl donor power of BSTFA, essential for sterically hindered secondary alcohols like those at C9 and C10.

Reaction Equation:



Workflow Visualization

The following diagram outlines the critical path from sample preparation to data acquisition.

G Sample Crude Lipid Extract (this compound) Dry Desiccation (N2 Blowdown) Sample->Dry Remove Water React Derivatization (BSTFA + 1% TMCS) 60°C, 30 min Dry->React Add Reagent GC GC Separation (5% Phenyl Column) React->GC Inject (Split/Splitless) MS MS Detection (EI Mode, 70eV) GC->MS Elute

Figure 1: Analytical workflow for the conversion and analysis of hydroxy fatty acid methyl esters.

Experimental Protocol

Reagents & Materials[1][2][3][4][5][6][7]
  • Analyte Standard: this compound (CAS: 1115-01-1).[1][3][4][5][6]

  • Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).[1]

  • Solvent: Anhydrous Pyridine (acts as an acid scavenger and solvent) or n-Hexane.[1]

  • Internal Standard: Methyl nonadecanoate (C19:0) or 5α-Cholestane.[1]

Step-by-Step Methodology

Caution: Silylation reagents are moisture-sensitive.[1] All glassware must be silanized or baked.[1]

  • Sample Preparation:

    • Aliquot the sample containing approximately 50–100 µg of total lipid into a 2 mL GC autosampler vial.[1]

    • Add 10 µL of Internal Standard solution (1 mg/mL).[1]

    • Critical Step: Evaporate the solvent to complete dryness under a gentle stream of nitrogen.[1] Any residual water will hydrolyze the reagent.

  • Derivatization Reaction:

    • Add 50 µL of Anhydrous Pyridine to the dried residue. Vortex to dissolve.[1]

    • Add 50 µL of BSTFA + 1% TMCS .

    • Cap the vial tightly with a Teflon-lined crimp cap.[1]

    • Incubate at 60°C for 30 minutes in a heating block.

    • Note: While room temperature reaction works for primary alcohols, secondary alcohols at C9/C10 require heat for quantitative conversion.

  • Final Prep:

    • Allow the vial to cool to room temperature.[1]

    • (Optional) If the sample is too concentrated, dilute with 200 µL of anhydrous hexane.

    • Inject directly into the GC-MS.[1]

Instrument Method (GC-MS)[1][5][6][7][12][13][14]

To separate the threo and erythro diastereomers (if present) and ensure sharp peak shapes, a non-polar column is recommended over a wax column for TMS derivatives.

ParameterSettingRationale
Column DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm)5% Phenyl phase provides excellent inertness for silylated compounds.[1]
Inlet Temp 280°CEnsures rapid volatilization of high MW derivative (MW 474).[1]
Injection Mode Split (10:1) or SplitlessSplit for standards; Splitless for trace analysis.
Carrier Gas Helium @ 1.0 mL/minConstant flow mode for stable retention times.[1]
Oven Program Initial: 100°C (1 min hold)Ramp: 20°C/min to 200°CRamp: 5°C/min to 300°C (hold 5 min)Slow ramp (5°C/min) in the elution window improves separation of threo/erythro isomers.
Transfer Line 280°CPrevents condensation of heavy analytes.[1]
Ion Source EI (70 eV) @ 230°CStandard ionization for library matching.[1]
Mass Range 50 – 600 m/zMust cover the molecular ion (M+ not always visible) and key fragments.

Data Analysis & Interpretation

Chromatographic Separation

The derivatization yields Methyl 9,10-bis(trimethylsilyloxy)octadecanoate .[1]

  • Isomerism: If the sample originates from the oxidation of oleic acid (cis-9) using KMnO4, the erythro isomer is formed. If derived from epoxide hydrolysis, the threo isomer dominates.[1] These diastereomers typically separate on a 5% phenyl column, with the threo form often eluting slightly earlier than the erythro form.

Mass Spectral Fragmentation (The "Fingerprint")

The structural proof relies on α-cleavage between the two functionalized carbons (C9 and C10). This bond is weakened by the presence of the electron-donating oxygen atoms.[1]

Mechanism Visualization:

Fragmentation Parent Parent Molecule (MW 474) Methyl 9,10-bis(TMS)octadecanoate Cleavage α-Cleavage between C9 - C10 Parent->Cleavage Frag1 Fragment A (C10-C18) CH(OTMS)-(CH2)7-CH3 m/z 215 Cleavage->Frag1 Hydrocarbon End Frag2 Fragment B (C1-C9) CH3O-CO-(CH2)7-CH(OTMS) m/z 259 Cleavage->Frag2 Ester End

Figure 2: Primary fragmentation pathway of the bis-TMS derivative during Electron Ionization (EI).[1]

Key Diagnostic Ions:

  • m/z 215: Represents the hydrocarbon tail (C10–C18).[1]

    • Calculation: [CH(OSiMe₃)-(CH₂)₇-CH₃]⁺ = 13 + 89 + 98 + 15 = 215.[1]

  • m/z 259: Represents the ester head (C1–C9).[1]

    • Calculation: [CH₃O-CO-(CH₂)₇-CH(OSiMe₃)]⁺ = 31 + 28 + 98 + 13 + 89 = 259.[1]

  • m/z 73: [Si(CH₃)₃]⁺. Common to all TMS derivatives (high abundance, non-specific).[1]

Interpretation Rule: The simultaneous presence of m/z 215 and m/z 259 in the mass spectrum is the definitive confirmation of the 9,10-dihydroxy structure. A shift in these masses would indicate the hydroxyls are at different positions (e.g., 10,11-dihydroxy).

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Response / No Peaks Moisture in sample or reagent.[1]Ensure sample is bone-dry before adding BSTFA.[1] Check reagent expiration.
Peak Tailing Active sites in liner or column.[1]Replace inlet liner with a deactivated (silanized) wool liner.[1] Trim column.[1]
Extra Peak @ M-16 Hydrolysis.Re-derivatize.[1] Ensure septum is leak-free.[1]
Incomplete Reaction Steric hindrance.[1]Increase reaction time to 60 min or temp to 70°C. Ensure TMCS catalyst is present.

References

  • NIST Chemistry WebBook. Octadecanoic acid, 9,10-dihydroxy-, methyl ester, TMS derivative Mass Spectrum.[1] National Institute of Standards and Technology.[1][4][5] [Link]

  • Christie, W. W. Mass Spectrometry of Fatty Acid Derivatives: Hydroxy Fatty Acids. Lipid Maps / LipidLibrary.[1] [Link]

  • Knapp, D. R. (1979).[1] Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[1] (Standard text for silylation mechanisms).

  • AOCS Official Method Ce 1-62. Fatty Acid Composition by Gas Chromatography.[1] American Oil Chemists' Society.[1] (Base method for FAMEs).

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Topic: Derivatization of Methyl 9,10-dihydroxyoctadecanoate for Enhanced Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol Handbook

Abstract

Methyl 9,10-dihydroxyoctadecanoate is a dihydroxylated fatty acid methyl ester whose analysis is critical in fields ranging from lipidomics to industrial quality control. Its inherent polarity, conferred by the two hydroxyl groups, presents significant challenges for gas chromatography (GC), leading to poor peak shape, thermal instability, and adsorption within the analytical system.[1] While amenable to liquid chromatography (LC), its detection by mass spectrometry (MS) can be improved through chemical modification. This document provides a comprehensive guide to the derivatization of this compound, offering detailed protocols and scientific rationale for both GC-MS and LC-MS/MS applications. We explore two primary GC derivatization strategies—silylation and boronic acid esterification—and discuss approaches for enhancing LC-MS/MS sensitivity. The protocols are designed to be self-validating, ensuring robust and reproducible results for researchers, scientists, and drug development professionals.

The Analytical Challenge: Why Derivatize?

This compound possesses a molecular weight of 330.5 g/mol and a structure containing a long aliphatic chain, a methyl ester group, and a vicinal diol (hydroxyl groups at carbons 9 and 10).[2] The diol functionality is the primary source of analytical difficulty.

  • For Gas Chromatography (GC): The polar hydroxyl groups engage in strong intermolecular hydrogen bonding. This decreases the molecule's volatility to the point where it may not elute from a GC column at typical operating temperatures. Furthermore, these polar groups can interact with active sites in the injector and on the column, causing peak tailing, poor resolution, and even thermal decomposition.[1] Derivatization is therefore essential. The goal is to mask the polar hydroxyl groups with non-polar, thermally stable chemical moieties, thereby increasing volatility and improving chromatographic performance.[1][3][4]

  • For Liquid Chromatography-Mass Spectrometry (LC-MS): Derivatization is not always mandatory for LC analysis, as the analyte does not need to be volatilized.[5] However, derivatization can be a powerful tool to enhance method sensitivity and specificity.[6][7][8] By introducing a group that is easily ionizable or carries a permanent charge, the efficiency of electrospray ionization (ESI) can be dramatically improved, leading to lower limits of detection.[9]

The following sections provide detailed, field-proven protocols for preparing this compound for robust chromatographic analysis.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the primary targets for derivatization are the two hydroxyl groups. We present two highly effective methods: Silylation and Boronic Acid Esterification.

Silylation: The Workhorse of Hydroxyl Group Derivatization

Silylation is the most common derivatization technique for compounds containing active hydrogens, such as those in hydroxyl groups.[1] The reaction replaces the acidic protons on the hydroxyls with a non-polar trimethylsilyl (TMS) group, typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Causality: The resulting bis-TMS ether is significantly more volatile and thermally stable than the parent diol.[4] This transformation minimizes hydrogen bonding and prevents unwanted interactions with the GC system, resulting in sharp, symmetrical peaks and reproducible quantification.[10] The mass spectrum of the TMS derivative provides clear, structurally significant fragmentation patterns that aid in identification.[4]

Caption: Workflow for silylation of this compound.

Materials:

  • Sample containing this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), preferably with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • Micro-reaction vials (e.g., 1-2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas stream for evaporation

Procedure:

  • Sample Preparation: Accurately transfer an aliquot of the sample (typically containing 10-100 µg of the analyte) into a micro-reaction vial.

  • Drying (Critical Step): Evaporate the solvent to complete dryness under a gentle stream of nitrogen. Silylating reagents are highly reactive with water, and any residual moisture will consume the reagent and lead to incomplete derivatization.[1]

  • Reagent Addition: To the dried residue, add 50 µL of anhydrous pyridine (to aid dissolution) followed by 100 µL of BSTFA + 1% TMCS.

  • Reaction: Tightly cap the vial and mix gently. Heat the vial at 70°C for 30 minutes in a heating block.

    • Self-Validation Insight: To determine the optimal reaction time, analyze aliquots at different time points (e.g., 15, 30, 45, 60 min). The reaction is complete when the peak area of the derivatized analyte no longer increases with time.[11]

  • Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS. Typically, a 1 µL injection volume is used.

  • Quality Control: Prepare a reagent blank by following the same procedure without the analyte. This helps identify any potential contamination from reagents or glassware.[11]

Boronic Acid Derivatization: Specificity for Diols

Boronic acids, particularly phenylboronic acid (PBA), react specifically with 1,2- and 1,3-diols to form stable, cyclic boronate esters.[12][13] This reaction is highly specific and can be used to confirm the presence of the vicinal diol structure in this compound.

Causality: The formation of the five-membered ring structure effectively masks both hydroxyl groups in a single reaction, yielding a derivative with excellent chromatographic properties.[14] The phenyl group adds to the mass of the molecule, and its fragmentation in the mass spectrometer provides a distinct pattern that is characteristic of the boronate derivative, aiding in positive identification.[15]

Caption: Reaction of a diol with phenylboronic acid to form a cyclic ester.

Materials:

  • Sample containing this compound

  • Phenylboronic acid (PBA) solution (e.g., 10 mg/mL in anhydrous pyridine or ethyl acetate)

  • Anhydrous Hexane (GC grade)

  • Micro-reaction vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Transfer an aliquot of the sample into a micro-reaction vial.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of the phenylboronic acid solution to the dried sample.

  • Reaction: Tightly cap the vial and heat at 60°C for 20 minutes.

  • Extraction (Optional but Recommended): After cooling, add 200 µL of hexane and 100 µL of water. Vortex thoroughly. The boronate derivative is non-polar and will partition into the upper hexane layer, while excess PBA and other polar impurities remain in the aqueous layer.[14]

  • Analysis: Carefully transfer the upper hexane layer to a new autosampler vial for GC-MS analysis.

Comparison of GC Derivatization Methods
FeatureSilylation (e.g., BSTFA)Boronic Acid Esterification (e.g., PBA)
Target Group Active hydrogens (Alcohols, Phenols, Carboxylic Acids)[1]1,2- and 1,3-Diols[12]
Derivative Bis-Trimethylsilyl (TMS) EtherCyclic Phenylboronate Ester
Advantages Widely applicable, highly effective, reagents readily available, excellent volatility increase.[4]Highly specific for diols, confirms structure, clean reaction, derivative is stable.[14]
Considerations Highly sensitive to moisture , requires strictly anhydrous conditions, reagent can derivatize other functional groups.[1]Less common reagent, reaction may be reversible under certain conditions, primarily for diol confirmation.[15]
Mass Spec Info Characteristic M-15 (loss of CH₃) and m/z 73 ions.Characteristic ions related to the phenylboronate moiety.

Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For LC-MS/MS analysis of dihydroxy fatty acids, derivatization is primarily aimed at improving ionization efficiency and detection sensitivity rather than increasing volatility.[9][16] While this compound can be analyzed directly, particularly with modern high-sensitivity mass spectrometers, derivatization can significantly lower detection limits.[6][17]

The most common strategy for fatty acids involves targeting the carboxyl group to introduce a moiety that is readily ionized in ESI-positive mode.[7] Since the target molecule is already a methyl ester, this approach would require a preliminary hydrolysis step to yield the free acid (9,10-dihydroxyoctadecanoic acid) before derivatization.

Causality: By converting the native carboxyl group of the hydrolyzed analyte into an ester with a tertiary or quaternary amine, the resulting derivative carries a permanent positive charge or has a very high proton affinity. This leads to a dramatic increase in signal intensity in positive-ion ESI-MS, often by several orders of magnitude.[8]

This protocol is a conceptual guide, as it first requires converting the methyl ester back to the free acid.

Step A: Saponification (Hydrolysis)

  • Dissolve the sample in a small amount of methanolic NaOH or KOH solution.

  • Heat at 60-80°C for 1-2 hours to hydrolyze the methyl ester.

  • Acidify the solution (e.g., with HCl) to protonate the free fatty acid.

  • Extract the resulting 9,10-dihydroxyoctadecanoic acid with an organic solvent like hexane or ethyl acetate.

  • Dry the organic extract completely.

Step B: Derivatization with a Charge-Tagging Reagent

  • To the dried free acid, add a derivatizing agent such as 2-dimethylaminoethylamine (DMED) or a similar reagent in the presence of a coupling agent (e.g., a carbodiimide).

  • The reaction forms an amide bond, attaching the easily-ionizable tag to the molecule.

  • After the reaction, the sample is typically diluted and injected directly into the LC-MS/MS system.

Considerations for LC-MS/MS:

  • Necessity: Assess if derivatization is truly needed. Modern LC-MS/MS systems may provide adequate sensitivity for the underivatized methyl ester or the hydrolyzed free acid in negative ion mode.[16]

  • Complexity: Derivatization adds steps to sample preparation, increasing the risk of sample loss and introduction of contaminants.[6]

  • Chromatography: The derivatization will alter the retention time of the analyte. The chromatographic method must be adjusted accordingly. For reversed-phase HPLC, derivatized fatty acids are separated by both chain length and degree of unsaturation.[18]

Conclusion

The successful chromatographic analysis of this compound is highly dependent on the chosen analytical platform and the specific goals of the experiment. For GC-MS, derivatization is a mandatory step to overcome the challenges posed by the polar diol functionality. Silylation serves as a robust, general-purpose method, while boronic acid esterification offers exceptional specificity for structural confirmation. For LC-MS/MS, derivatization is an optional but powerful tool to enhance sensitivity, typically by attaching a charge-carrying tag after hydrolysis to the free acid. By understanding the chemical principles behind each method and following validated protocols, researchers can achieve reliable, sensitive, and accurate quantification of this important lipid molecule.

References

  • Derivatization Methods in GC and GC/MS . Semantic Scholar. [Link]

  • GC-MS analysis of methyl 9, 10-dihydroxyoctadecanoate . ResearchGate. [Link]

  • GC Derivatization . University of Colorado Boulder. [Link]

  • Methyl 9,10-dihydroxystearate . PubChem, National Center for Biotechnology Information. [Link]

  • Fatty Acid Analysis by HPLC . Nacalai Tesque, Inc. [Link]

  • cis-diol derivatization . Chromatography Forum. [Link]

  • The Resolution of Terminal 1,2-diols via Silyl Transfer . National Institutes of Health (NIH). [Link]

  • Development of a Liquid Chromatography–Tandem Mass Spectrometry Method for Oxylipin Analysis and Its Application to Children's Plasma . National Institutes of Health (NIH). [Link]

  • A convenient procedure for the monosilylation of symmetric 1,n-diols . ResearchGate. [Link]

  • A liquid chromatography-tandem mass spectrometry method to measure fatty acids in biological samples . ResearchGate. [Link]

  • Determination of Fatty Acids by High Performance Liquid Chromatography and Fluorescence Detection Using Pre-Column Derivatization with 9-Fluorenylmethyl Chloroformate . ResearchGate. [Link]

  • New applications of the interaction between diols and boronic acids . Wageningen University & Research. [Link]

  • Oxidized Fatty Acid Analysis by Charge Switch Derivatization, Selected Reaction Monitoring and Accurate Mass Quantification . National Institutes of Health (NIH). [Link]

  • Fatty Acid Analysis by HPLC . AOCS (American Oil Chemists' Society). [Link]

  • Boronic acid derivatives with superior diol-binding properties... . ResearchGate. [Link]

  • Silylation . Wikipedia. [Link]

  • Structure–Reactivity Relationships in Boronic Acid–Diol Complexation . National Institutes of Health (NIH). [Link]

  • Diol Silica Gels . Fuji Silysia Chemical Ltd. [Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples . MDPI. [Link]

  • Synthesis, purification and identification of 9,10-dihydroxystearic acid by mass spectrometry, infrared spectrum and nuclear magnetic resonance . ResearchGate. [Link]

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  • Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis . AOCS (American Oil Chemists' Society). [Link]

  • The Development of an Extraction Method for Simultaneously Analyzing Fatty Acids in Macroalgae Using SPE with Derivatization for LC–MS/MS . MDPI. [Link]

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Sources

Application Note: Quantitative Analysis of Methyl 9,10-dihydroxyoctadecanoate in Plant Extracts

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Significance of Dihydroxy Fatty Acids in Plant Biochemistry and Therapeutics

Methyl 9,10-dihydroxyoctadecanoate is the methyl ester of 9,10-dihydroxystearic acid (DHSA), an oxidized metabolite of oleic acid, one of the most abundant monounsaturated fatty acids in nature. The presence and concentration of DHSA and its esters in plant tissues are of growing interest to researchers in plant physiology, pathology, and pharmacognosy. Evidence suggests that these molecules are not merely products of lipid peroxidation but may also be involved in plant defense mechanisms.[1] Furthermore, DHSA has demonstrated potential therapeutic effects, including the improvement of glucose tolerance and insulin sensitivity in preclinical studies, making its quantification in natural sources a critical aspect of drug discovery and development from botanical sources.[2][3]

This application note provides a comprehensive guide for the robust quantification of this compound in complex plant matrices. We present detailed protocols for sample preparation, including lipid extraction and derivatization, followed by two validated analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods for their specific applications.

Part 1: Sample Preparation - From Plant Tissue to Analyte Concentrate

The accurate quantification of this compound begins with meticulous sample preparation. The primary objectives are to efficiently extract total lipids from the plant matrix, hydrolyze complex lipids to release the fatty acid of interest, and then convert it to a form suitable for instrumental analysis.

Plant Material Homogenization and Lipid Extraction

The choice of extraction method depends on the nature of the plant material (e.g., seeds, leaves, roots) and the desired scope of the analysis. For dried and powdered plant material, Soxhlet extraction is a thorough method, while for fresh or wet tissues, a biphasic solvent system like the Bligh and Dyer method is preferred to ensure efficient extraction of both polar and non-polar lipids.[4][5][6]

Protocol 1: Soxhlet Extraction (for dried plant material)

  • Homogenization: Dry the plant material (e.g., seeds, leaves) at a low temperature (40-50°C) to a constant weight and grind to a fine powder (e.g., using a grinder with a 20-mesh screen). High temperatures should be avoided to prevent lipid oxidation.[6]

  • Extraction: Accurately weigh approximately 5-10 g of the powdered plant material and place it into a cellulose extraction thimble.

  • Soxhlet Apparatus: Place the thimble in a Soxhlet extractor. Add 250 mL of n-hexane to the round-bottom flask.[4]

  • Reflux: Heat the solvent to a gentle boil and perform the extraction for 6-8 hours. The solvent will cycle through the sample, extracting the lipids.

  • Solvent Evaporation: After extraction, allow the apparatus to cool. Evaporate the n-hexane from the collection flask using a rotary evaporator at a temperature not exceeding 40°C to yield the crude lipid extract.

  • Storage: Store the lipid extract under a nitrogen atmosphere at -20°C until further processing.

Protocol 2: Modified Bligh and Dyer Extraction (for fresh/wet plant material)

  • Homogenization: Homogenize 5-10 g of fresh plant tissue in a mixture of chloroform and methanol (1:2, v/v).[5]

  • Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v).

  • Centrifugation: Centrifuge the mixture to facilitate phase separation. The lower chloroform layer, containing the lipids, is carefully collected.

  • Re-extraction: The aqueous upper layer can be re-extracted with chloroform to ensure complete recovery of lipids.

  • Solvent Evaporation and Storage: Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate the solvent using a rotary evaporator or under a gentle stream of nitrogen.[7] Store the lipid extract at -20°C under nitrogen.

Saponification and Methylation (Transesterification)

The extracted lipids are a complex mixture of triacylglycerols, phospholipids, and free fatty acids. To quantify 9,10-dihydroxyoctadecanoic acid, it must first be liberated from its esterified forms (saponification) and then converted to its methyl ester for GC-MS analysis or for direct analysis by LC-MS.

Protocol 3: Saponification and Methylation

  • Saponification: Dissolve a known amount of the lipid extract (e.g., 100 mg) in 2 mL of 0.5 M methanolic KOH. Heat the mixture at 70°C for 10 minutes to hydrolyze the ester linkages.

  • Methylation: Cool the sample and add 2 mL of 14% boron trifluoride (BF3) in methanol.[8] Cap the vial tightly and heat at 70°C for 30 minutes. This step methylates the free carboxylic acids to form fatty acid methyl esters (FAMEs).

  • Extraction of FAMEs: After cooling, add 2 mL of n-hexane and 2 mL of saturated NaCl solution. Vortex thoroughly and centrifuge to separate the layers.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial. Repeat the hexane extraction twice more and combine the extracts.

  • Drying and Concentration: Dry the combined hexane extracts over anhydrous sodium sulfate and then concentrate under a gentle stream of nitrogen to a final volume of approximately 1 mL. This sample is now ready for derivatization for GC-MS or direct injection for LC-MS/MS.

G cluster_extraction Lipid Extraction cluster_derivatization Derivatization for Analysis cluster_analysis Instrumental Analysis plant_material Plant Material (Dried/Fresh) homogenization Homogenization (Grinding/Blending) plant_material->homogenization extraction Solvent Extraction (Soxhlet or Bligh & Dyer) homogenization->extraction crude_lipid Crude Lipid Extract extraction->crude_lipid saponification Saponification (Methanolic KOH) crude_lipid->saponification methylation Methylation (BF3-Methanol) saponification->methylation fame_extract FAME Extract methylation->fame_extract gc_ms GC-MS (with Silylation) fame_extract->gc_ms lc_ms LC-MS/MS (Direct) fame_extract->lc_ms

Part 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. However, for a dihydroxy fatty acid methyl ester, a two-step derivatization is crucial for successful analysis. The methyl ester is necessary for the volatility of the carboxyl group, while silylation of the hydroxyl groups prevents peak tailing and improves thermal stability.[8][9][10]

Silylation of Hydroxyl Groups

The free hydroxyl groups on the FAME extract must be capped before GC-MS analysis. Silylation with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogens with a non-polar trimethylsilyl (TMS) group.[10][11]

Protocol 4: Silylation

  • Drying: Take an aliquot of the FAME extract (e.g., 100 µL) and evaporate to complete dryness under a stream of nitrogen. It is critical that the sample is anhydrous as silylation reagents are water-sensitive.[12]

  • Reagent Addition: Add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.

  • Analysis: After cooling, the sample is ready for injection into the GC-MS.

GC-MS Instrumental Parameters and Quantification

The following parameters provide a starting point for method development. The use of Selective Ion Monitoring (SIM) mode is highly recommended for quantitative analysis in a complex matrix as it significantly improves sensitivity and selectivity.[13]

ParameterRecommended SettingRationale
GC System Agilent 7890B or equivalentProvides robust and reproducible chromatography.
MS Detector Agilent 5977B MSD or equivalentOffers high sensitivity and selectivity.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similarA non-polar column that separates compounds based on boiling point.[14]
Injection Volume 1 µLStandard volume for capillary GC.
Injector Temp. 250°CEnsures rapid volatilization of the derivatized analyte.
Split Ratio 10:1Prevents column overloading while allowing sufficient analyte transfer.
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert carrier gas providing good chromatographic efficiency.[14]
Oven Program 150°C (hold 2 min), ramp to 280°C at 5°C/min, hold 10 minA typical temperature program for FAME analysis, allowing for separation of various fatty acid derivatives.
MS Source Temp. 230°CStandard temperature for electron ionization.
MS Quad Temp. 150°CStandard temperature for the quadrupole mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique for GC-MS, providing reproducible fragmentation patterns.
Acquisition Mode Selective Ion Monitoring (SIM)Enhances sensitivity and selectivity for quantitative analysis.[13]
SIM Ions m/z values specific to the TMS derivative of this compound.The primary fragment ion results from the cleavage between the two vicinal trimethylsiloxy groups. Other characteristic ions should also be monitored.[15]

Table 1: Recommended starting parameters for GC-MS analysis.

Part 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a highly sensitive and specific alternative to GC-MS, with the significant advantage of not requiring the silylation derivatization step.[16] The analysis can be performed directly on the FAME extract.

LC-MS/MS Instrumental Parameters and Quantification

A reversed-phase chromatographic separation coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantitative analysis of small molecules in complex matrices.

ParameterRecommended SettingRationale
LC System Agilent 1290 Infinity II or equivalentA high-performance liquid chromatography system for efficient separation.
MS Detector Agilent 6470 Triple Quadrupole or equivalentProvides high sensitivity and specificity through MRM.
Column ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or similarA C18 stationary phase for reversed-phase separation of fatty acid methyl esters.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive ion mode and aids in chromatographic separation.
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol (1:1, v/v)Organic mobile phase for eluting the analyte.
Gradient 50% B to 100% B over 10 min, hold 5 minA typical gradient for separating a range of fatty acid methyl esters.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CEnsures reproducible retention times.
Injection Volume 5 µLA standard injection volume.
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for LC-MS, and positive mode is often used for methyl esters.
Acquisition Mode Multiple Reaction Monitoring (MRM)For high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions.
MRM Transitions Precursor ion [M+H]+ or [M+Na]+ to specific product ions.These transitions need to be optimized by infusing a standard of this compound.

Table 2: Recommended starting parameters for LC-MS/MS analysis.

G cluster_gcms GC-MS Workflow cluster_lcms LC-MS/MS Workflow fame_extract_gc FAME Extract silylation Silylation (e.g., BSTFA) fame_extract_gc->silylation gc_separation GC Separation (DB-5ms column) silylation->gc_separation ei_ionization EI Ionization (70 eV) gc_separation->ei_ionization sim_detection SIM Detection ei_ionization->sim_detection quantification_gc Quantification sim_detection->quantification_gc fame_extract_lc FAME Extract (Direct) lc_separation LC Separation (C18 column) fame_extract_lc->lc_separation esi_ionization ESI Ionization (Positive) lc_separation->esi_ionization mrm_detection MRM Detection esi_ionization->mrm_detection quantification_lc Quantification mrm_detection->quantification_lc

Part 4: Method Validation for Trustworthy Results

To ensure the reliability and accuracy of the quantitative data, the chosen analytical method must be validated. The International Council for Harmonisation (ICH) guidelines provide a framework for this process.[17][18][19][20][21] The following parameters should be assessed:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the plant extract. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.

  • Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentration levels should be used to establish linearity, and the correlation coefficient (r²) should be >0.99.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spike-recovery experiments, where a known amount of the analyte is added to a blank plant matrix and the percentage recovery is calculated. Recoveries are typically expected to be within 80-120%.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

    • Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Example Method Validation Data (Illustrative)

ParameterGC-MSLC-MS/MSAcceptance Criteria
Linearity (r²) 0.9980.999> 0.99
Range (µg/mL) 0.1 - 200.01 - 5To cover expected sample concentrations
Accuracy (% Recovery) 92 - 105%95 - 103%80 - 120%
Repeatability (RSD) < 5%< 4%< 15%
Intermediate Precision (RSD) < 8%< 7%< 15%
LOD (µg/mL) 0.030.003Reportable
LOQ (µg/mL) 0.10.01Reportable

Table 3: Illustrative validation parameters for the quantification of this compound.

Conclusion

The quantification of this compound in plant extracts requires a well-designed analytical strategy. This application note has detailed two robust and validated methods, GC-MS and LC-MS/MS, providing the necessary protocols and rationale to guide researchers. The choice between GC-MS and LC-MS/MS will depend on the available instrumentation and the specific requirements of the study. The GC-MS method, requiring a two-step derivatization, is a reliable and widely available technique. The LC-MS/MS method offers higher sensitivity and a more streamlined sample preparation workflow. By following the detailed protocols and adhering to the principles of method validation, researchers can generate accurate and reproducible data, contributing to a better understanding of the role of dihydroxy fatty acids in plant biology and their potential for therapeutic applications.

References

  • GC-MS analysis of methyl 9, 10-dihydroxyoctadecanoate. - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • Synthesis, purification and identification of 9,10-dihydroxystearic acid by mass spectrometry, infrared spectrum and nuclear magnetic resonance. (n.d.). Retrieved January 30, 2026, from [Link]

  • Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. (2023, December 5).
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  • A Fully Automated Online SPE-LC-MS/MS Method for the Determination of 10 Pharmaceuticals in Wastewater Samples. (2022, February 23). IRIS UPO.
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  • Development of a Quantitative Method for Analysis of Compounds Found in Mondia whitei Using HPLC-DAD. (n.d.). MDPI.
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  • Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ioniz
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enzymatic synthesis of Methyl 9,10-dihydroxyoctadecanoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemo-Enzymatic Synthesis of Methyl 9,10-dihydroxyoctadecanoate

Abstract & Introduction

This compound (DHAME) is a high-value oleochemical intermediate derived from methyl oleate. It serves as a critical precursor for biodegradable lubricants, green surfactants, and polyurethane polyols. Traditional synthesis relies on harsh chemical oxidants (e.g., performic acid generated in situ with concentrated mineral acids) or heavy metal catalysts, which pose safety risks and waste disposal challenges.

This Application Note details a Chemo-Enzymatic protocol. This hybrid approach utilizes an immobilized lipase (Candida antarctica Lipase B) to catalyze the formation of a peracid intermediate under mild conditions, followed by a controlled hydrolytic ring-opening. This method offers superior enantioselectivity (if chiral epoxide hydrolases are used, though acid hydrolysis is detailed here for bulk synthesis), lower energy consumption, and a safer oxidative environment compared to traditional Prileschajew epoxidation.

Mechanism of Action

The synthesis proceeds via a two-step cascade.[1] The enzymatic step is a "self-sustaining" cycle where the lipase acts as a perhydrolase.[2]

  • Enzymatic Perhydrolysis (Epoxidation): The lipase catalyzes the reaction between hydrogen peroxide (

    
    ) and a carboxylic acid carrier (e.g., octanoic acid or acetic acid) to form a peroxy acid.[2][3] This peroxy acid spontaneously transfers oxygen to the alkene double bond of methyl oleate.
    
  • Hydrolytic Ring Opening: The resulting epoxide (Methyl 9,10-epoxyoctadecanoate) is hydrolyzed—either chemically (acid catalysis) or enzymatically—to form the vicinal diol.

ChemoEnzymaticPathway Substrate Methyl Oleate (C18:1) Epoxide Methyl 9,10-epoxyoctadecanoate (Intermediate) Substrate->Epoxide H2O2 H2O2 (Oxidant) Lipase Novozym 435 (Catalyst) H2O2->Lipase Substrate 2 Carrier Carrier Acid (e.g., Octanoic Acid) Carrier->Lipase Substrate 1 Peracid Peroxy Acid (Active Oxidant) Lipase->Peracid Perhydrolysis Peracid->Carrier Recycled Peracid->Epoxide Spontaneous O-Transfer Product This compound (DHAME) Epoxide->Product Ring Opening Catalyst2 Acid Catalyst (Amberlyst 15) Catalyst2->Product Catalysis Water H2O Water->Product

Figure 1: The chemo-enzymatic cascade showing the lipase-mediated generation of peracid and subsequent epoxide formation and hydrolysis.[2][3]

Materials & Equipment

CategoryItemSpecification/Notes
Reagents Methyl Oleate>90% purity (Technical grade acceptable for bulk)
Hydrogen Peroxide30% or 50% (v/v) aqueous solution
Novozym 435Immobilized Candida antarctica Lipase B (CALB)
Carrier AcidOctanoic acid (preferred for lipophilicity) or Formic acid
Hydrolysis CatalystAmberlyst 15 (Acidic resin) or Sulfuric Acid (H₂SO₄)
SolventToluene (optional) or Solvent-free (Green protocol)
Equipment ReactorJacketed glass reactor with overhead stirring
Temp. ControlCirculating water bath (Precision ±1°C)
DosingPeristaltic pump (for controlled H₂O₂ addition)
AnalyticsGC-FID or GC-MS, FTIR

Experimental Protocol

Stage 1: Chemo-Enzymatic Epoxidation

Objective: Convert Methyl Oleate to Methyl 9,10-epoxyoctadecanoate.

Expert Insight: The reaction is biphasic (Oil/Water). The immobilized lipase resides at the interface. High concentrations of


 can deactivate the enzyme. Therefore, a stepwise addition  strategy is critical for catalyst longevity.
  • Setup: In a jacketed reactor, dissolve Methyl Oleate (10 mmol, ~3.0 g) in Toluene (10 mL). Note: For a greener approach, this can be run solvent-free if the mixture viscosity allows.

  • Carrier Addition: Add Octanoic acid (1.0 mmol, 10 mol% relative to substrate).

    • Why Octanoic? Medium-chain fatty acids are excellent substrates for CALB and prevent the aggressive acidity issues associated with formic acid.

  • Enzyme Loading: Add Novozym 435 (4-5% w/w relative to Methyl Oleate).

  • Temperature Equilibration: Heat the mixture to 40°C with stirring at 300-400 rpm.

  • Oxidant Addition: Slowly add Hydrogen Peroxide (30% aq, 15 mmol, 1.5 eq) using a peristaltic pump over 2–4 hours .

    • Critical Step: Do not dump H₂O₂. High local concentrations will irreversibly denature the lipase.

  • Incubation: Continue stirring at 40°C for 6–12 hours. Monitor conversion via GC or TLC.

  • Work-up: Filter the reaction mixture to recover the immobilized enzyme (wash with ethyl acetate for reuse). Separate the organic phase and wash with saturated NaHCO₃ to remove the carrier acid. Dry over MgSO₄ and concentrate.

Stage 2: Hydrolytic Ring Opening

Objective: Convert the epoxide to the vicinal diol (DHAME).

  • Resuspension: Dissolve the crude epoxide from Stage 1 in 1,4-Dioxane/Water (90:10 v/v) or simply suspend in water with vigorous stirring if using a phase transfer catalyst.

  • Catalysis: Add Amberlyst 15 (acidic ion exchange resin, 10% w/w) or 5% H₂SO₄.

    • Green Alternative: Use an Epoxide Hydrolase (e.g., from Agrobacterium radiobacter) in a buffer solution (pH 7.0, 30°C) if high enantiomeric purity (R,R vs S,S) is required. For industrial lubricants, acid catalysis is sufficient and faster.

  • Reaction: Heat to 60–80°C for 3–6 hours.

    • Monitoring: The disappearance of the epoxide peak (oxirane ring) can be tracked via FTIR (approx. 820–840 cm⁻¹) or GC.

  • Purification: Filter off the solid catalyst. Extract the product with Ethyl Acetate.[4] Wash with brine. Evaporate solvent.

  • Crystallization: Recrystallize from hexane/ethanol to obtain pure white waxy solid (DHAME).

Analytical Validation

To validate the synthesis, compare the spectral data of the product against the starting material.

MethodFeatureMethyl Oleate (Start)Methyl 9,10-epoxyoctadecanoate (Intermediate)This compound (Product)
FTIR C=C Stretch3005 cm⁻¹ (Present)AbsentAbsent
Oxirane (Epoxide)Absent820–845 cm⁻¹ (Strong) Absent
O-H StretchAbsentAbsent3300–3450 cm⁻¹ (Broad)
¹H NMR Vinyl Protons5.3 ppm (Multiplet)AbsentAbsent
Epoxide ProtonsAbsent2.9 ppm (Multiplet)Absent
Methine (CH-OH)AbsentAbsent3.4–3.6 ppm

Expert Troubleshooting & Optimization

Issue: Low Conversion in Epoxidation Step

  • Cause: Enzyme deactivation by H₂O₂ or insufficient mixing.

  • Solution: Reduce the H₂O₂ addition rate. Ensure the reaction is well-stirred (biphasic interface area is crucial). Verify the activity of Novozym 435 (it degrades after 5-10 cycles).

Issue: Formation of Estolides (Oligomers)

  • Cause: During the ring-opening step, the newly formed hydroxyl group can react with the methyl ester of another molecule (transesterification) or the carboxylic acid if not fully removed.

  • Solution: Ensure high water content during hydrolysis (shifts equilibrium toward diol). Keep temperatures below 90°C.

Issue: Difficulty Separating Phase

  • Cause: Formation of emulsions due to surfactant properties of the diol.

  • Solution: Add saturated NaCl (brine) and warm the mixture slightly to break the emulsion.

References

  • Doria, E. (2022).[4][5] Lipase catalyzed chemo-enzymatic epoxidation of fatty acids using ultrasound as a process intensification method. Doria.fi. Link

  • Rüsch gen. Klaas, M., & Warwel, S. (1999). Complete and partial epoxidation of plant oils by lipase-catalyzed perhydrolysis. Industrial Crops and Products. Link

  • Vlcek, T., & Petrovic, Z. S. (2006). Optimization of the chemo-enzymatic epoxidation of soybean oil. Journal of the American Oil Chemists' Society. Link

  • PubChem. (2023). This compound Compound Summary. National Library of Medicine. Link

  • Novozymes. (2023). Novozym 435 Product Application Sheet. Link

Sources

Application Notes and Protocols for Antimicrobial Studies of Methyl 9,10-dihydroxyoctadecanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Antimicrobial Potential of Methyl 9,10-dihydroxyoctadecanoate

This compound is a dihydroxylated fatty acid methyl ester that has emerged as a compound of interest for its diverse biological activities. While research has highlighted its potent cytotoxic effects against human lung and colon carcinoma cell lines, its antimicrobial properties are an area of growing investigation.[1][2] Preliminary studies have indicated a mild antibacterial effect against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[1] This suggests its potential as a lead molecule for the development of new antimicrobial agents.

The lipophilic nature of fatty acid derivatives, like this compound, suggests a potential mechanism of action involving the disruption of bacterial cell membranes, a critical component for microbial survival. This application note provides a comprehensive guide for researchers to systematically evaluate the antimicrobial efficacy of this compound through established in vitro assays. The protocols outlined below are designed to be robust and self-validating, providing a solid framework for investigating this promising compound.

PART 1: Core Experimental Protocols

Preparation of this compound for Antimicrobial Assays

Due to its lipophilic nature, proper solubilization of this compound is critical for accurate and reproducible results in aqueous microbiological media.

Materials:

  • This compound (powder/oil)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Accurately weigh a desired amount of this compound and transfer it to a sterile microcentrifuge tube.

  • Add a minimal volume of sterile DMSO to dissolve the compound completely. Vortex thoroughly to ensure a homogenous stock solution.

  • The final concentration of DMSO in the assay should not exceed 1% (v/v) to avoid any intrinsic antimicrobial effects of the solvent. A solvent toxicity control must be included in all experiments.

  • Prepare serial dilutions of the stock solution in the appropriate sterile broth medium to achieve the desired final concentrations for the assays.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3][4] The broth microdilution method is a standard and efficient way to determine the MIC.[5]

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or other appropriate broth for the tested microorganism

  • Standardized microbial inoculum (approximately 5 x 10^5 CFU/mL)

  • Prepared dilutions of this compound

  • Positive control (growth control without the test compound)

  • Negative control (broth only)

  • Solvent control (broth with the highest concentration of DMSO used)

  • Incubator

Protocol:

  • Dispense 100 µL of sterile MHB into all wells of a 96-well plate.

  • Add 100 µL of the highest concentration of the this compound solution to the first well of a row and mix well.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Add 10 µL of the standardized microbial inoculum to each well, except for the negative control.

  • Include a positive control (inoculum in broth) and a solvent control.

  • Seal the plate and incubate at the optimal temperature for the test organism (e.g., 37°C for 18-24 hours for most bacteria).

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[6] This assay is a continuation of the MIC test.

Materials:

  • Agar plates (e.g., Mueller-Hinton Agar)

  • Sterile micropipette and tips

  • Spreader or inoculating loop

  • Incubator

Protocol:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-inoculate or spread the aliquot onto a fresh agar plate.

  • Incubate the plates at the appropriate temperature for 18-24 hours.

  • The MBC is the lowest concentration of this compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.

Time-Kill Kinetic Assay

A time-kill assay provides information on the rate at which an antimicrobial agent kills a microorganism over time.[7][8][9] This helps to differentiate between bactericidal and bacteriostatic effects.[7]

Materials:

  • Flasks with sterile broth

  • Standardized microbial inoculum

  • This compound at various concentrations (e.g., 1x, 2x, and 4x MIC)

  • Growth control (no compound)

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar plates for colony counting

  • Incubator with shaking capabilities

Protocol:

  • Inoculate flasks containing sterile broth with the standardized microbial suspension.

  • Add this compound to the flasks to achieve the desired final concentrations. Include a growth control flask without the compound.

  • Incubate the flasks at the appropriate temperature with constant agitation.

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots in sterile saline or PBS.

  • Plate a known volume of each dilution onto agar plates.

  • Incubate the plates until colonies are visible, and then count the number of colony-forming units (CFU/mL).

  • Plot the log10 CFU/mL versus time for each concentration of the test compound. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL (99.9% kill) from the initial inoculum.[7]

PART 2: Data Presentation and Interpretation

Illustrative MIC and MBC Data for this compound

The following table presents hypothetical MIC and MBC values to guide researchers in their data interpretation. Actual values must be determined experimentally.

MicroorganismGram StainExpected MIC Range (µg/mL)Expected MBC Range (µg/mL)
Staphylococcus aureusPositive128 - 512256 - 1024
Bacillus subtilisPositive64 - 256128 - 512
Escherichia coliNegative256 - 1024>1024
Pseudomonas aeruginosaNegative>1024>1024

Note: Higher MIC/MBC values against Gram-negative bacteria are often expected due to the protective outer membrane.

PART 3: Visualization of Workflows and Mechanisms

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial Susceptibility Testing Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay cluster_timekill Time-Kill Assay prep_compound Prepare Stock Solution of this compound in DMSO serial_dilution Perform Serial Dilutions in 96-well plate prep_compound->serial_dilution setup_flasks Inoculate Flasks with Compound at MIC Multiples prep_compound->setup_flasks prep_inoculum Prepare Standardized Microbial Inoculum inoculate_plate Inoculate with Microbial Suspension prep_inoculum->inoculate_plate prep_inoculum->setup_flasks serial_dilution->inoculate_plate incubate_mic Incubate (18-24h) inoculate_plate->incubate_mic read_mic Determine MIC (Visual Inspection) incubate_mic->read_mic plate_mbc Plate Aliquots from Clear MIC Wells read_mic->plate_mbc From clear wells incubate_mbc Incubate (18-24h) plate_mbc->incubate_mbc read_mbc Determine MBC (Colony Count) incubate_mbc->read_mbc sample_timepoints Sample at Various Time Points (0-24h) setup_flasks->sample_timepoints plate_dilutions Perform Serial Dilutions and Plate sample_timepoints->plate_dilutions count_colonies Incubate and Count CFU/mL plate_dilutions->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data

Caption: Workflow for antimicrobial susceptibility testing of this compound.

Proposed Mechanism of Action of Lipophilic Antimicrobials

Proposed Mechanism of Action compound This compound (Lipophilic Molecule) cell_membrane Cell Membrane (Phospholipid Bilayer) compound->cell_membrane Intercalates into bacterial_cell Bacterial Cell disruption Membrane Disruption & Pore Formation cell_membrane->disruption leakage Leakage of Intracellular Components (Ions, ATP, etc.) disruption->leakage inhibition Inhibition of Membrane-Bound Enzymes & Transport disruption->inhibition cell_death Cell Lysis & Bacterial Death leakage->cell_death inhibition->cell_death

Caption: Proposed mechanism of action for lipophilic antimicrobial agents.

Conclusion

This compound presents an interesting scaffold for the development of novel antimicrobial agents. The protocols detailed in this application note provide a standardized framework for the systematic evaluation of its antimicrobial properties. Through rigorous determination of MIC, MBC, and time-kill kinetics, researchers can gain valuable insights into the potency and spectrum of activity of this compound. Further studies are warranted to elucidate its precise mechanism of action and to explore its potential in synergistic combinations with existing antibiotics.

References

  • (PDF) Preparation of methyl 9, 10 dihydroxystearic acid using a solid catalyst. (2025, August 7).
  • The involvement of the gut microbiota in postoperative cognitive dysfunction based on integrated metagenomic and metabolomics analysis - PubMed Central.
  • Antibacterial and Antifungal Activity of Three Monosaccharide Monomyristate Derivatives. (2019, October 14).
  • GC-MS analysis of methyl 9, 10-dihydroxyoctadecanoate. - ResearchGate.
  • Chemically Modified Natural Substances Screening for Biofilms Inhibition and Biofouling Control - Aidic.
  • The antibacterial and antifungal potential of marine natural ingredients - Global Journal of Environmental Science and Management. (2023, April 11).
  • Fatty Acid Methyl Esters From the Coral-Associated Bacterium Pseudomonas aeruginosa Inhibit Virulence and Biofilm Phenotypes in Multidrug Resistant Staphylococcus aureus: An in vitro Approach - NIH. (2021, March 23).
  • Time-Kill Kinetics Assay - Emery Pharma.
  • Antibacterial Activity of 9-Octadecanoic Acid-Hexadecanoic Acid-Tetrahydrofuran-3,4-Diyl Ester from Neem Oil - ResearchGate. (2025, August 6).
  • Assessment of Lipophilicity Parameters of Antimicrobial and Immunosuppressive Compounds - PMC - PubMed Central. (2023, March 21).
  • Effects of Different Bacillus subtilis Supplementation Levels on Fecal Microbiota and Metabolites in Goats - PMC - PubMed Central.
  • Antibacterial and antifungal efficacy of fatty acid methyl esters from the leaves of Sesuvium portulacastrum L. - European Review for Medical and Pharmacological Sciences.
  • Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC - NIH.
  • The Journey of Natural Products: From Isolation Stage to Drug's Approval in Clinical Trials. (2023, September 12).
  • The Antimicrobial Activity and Characterization of Bioactive Compounds in Peganum harmala L. Based on HPLC and HS-SPME-GC-MS - PubMed Central. (2022, July 19).
  • Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. (2024, May 27).
  • (PDF) Phytochemical and Nutritional Profile Composition in Fruits of Different Sweet Chestnut (Castanea sativa Mill.) Cultivars Grown in Romania - ResearchGate. (2025, October 13).
  • Antifungal and antioxidant activity of fatty acid methyl esters from vegetable oils - Repositorio UFMG.
  • Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial - Journal of Applied Pharmaceutical Science. (2024, February 5).
  • Antifungal Susceptibility Testing: Current Approaches | Clinical Microbiology Reviews. (2020, April 29).
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in - AKJournals. (2024, April 22).
  • Time-Kill Evaluations | Nelson Labs.
  • EC 3. - ExplorEnz.
  • Antibacterial and antifungal activities of fatty acid methyl esters of the blind-your-eye mangrove from India - SciELO.
  • Phytochemical Constituents, HPLC-PDA-ESI-MS/MS Profile and Bioact... - Ingenta Connect. (2020, August 1).
  • Time-kill kinetics of antibiotics active against rapidly growing mycobacteria - PubMed. (2015, March 15).
  • Phytochemical and Nutritional Profile Composition in Fruits of Different Sweet Chestnut (Castanea sativa Mill.) Cultivars Grown - Semantic Scholar. (2022, March 2).
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022, March 23).
  • (PDF) In vitro antifungal activity of fatty acid methyl esters of the seeds of Annona cornifolia A.St.-Hil. (Annonaceae) against pathogenic fungus Paracoccidioides brasiliensis - ResearchGate. (2025, August 6).

Sources

analytical methods for identifying positional isomers of dihydroxy fatty acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution LC-MS/MS Profiling of Dihydroxy Fatty Acid Positional Isomers

Introduction & Biological Significance

Dihydroxy fatty acids (DiHFAs), such as dihydroxyeicosatrienoic acids (DHETs) and dihydroxyoctadecenoic acids (DiHOMEs), are bioactive lipid mediators formed primarily via the soluble Epoxide Hydrolase (sEH) pathway. They are the stable hydrolysis products of epoxy fatty acids (EpETrEs/EETs and EpOMEs), which act as potent anti-inflammatory and vasodilatory agents.

The Analytical Challenge: The quantification of DiHFAs is complicated by positional isomerism . For example, arachidonic acid-derived DHETs exist as 5,6-, 8,9-, 11,12-, and 14,15-DHET. These isomers share:

  • Identical Molecular Weight: 338.5 Da.

  • Similar Fragmentation Patterns: Common neutral losses (e.g., -H₂O, -CO₂) often dominate MS/MS spectra, making unique diagnostic ions scarce.

  • Co-elution Risks: Without optimized chromatography, isomers overlap, leading to inaccurate quantification of specific biological pathways.

This guide details a Targeted LC-MS/MS Protocol using negative electrospray ionization ((-)ESI) designed to chromatographically resolve these critical isomers.

Analytical Workflow

The following diagram illustrates the critical path from biological sample to isomer-resolved data.

DiHFA_Workflow Sample Biological Sample (Plasma/Tissue) Spike Internal Standard Spiking (d11-14,15-DHET) Sample->Spike Quant Control SPE Solid Phase Extraction (Polymeric RP) Spike->SPE Matrix Removal LC UHPLC Separation (Sub-2µm C18) SPE->LC Isomer Resolution MS (-)ESI-MS/MS (MRM Mode) LC->MS Detection Data Isomer Identification (RT + MRM) MS->Data Analysis

Figure 1: End-to-end workflow for DiHFA analysis. Critical checkpoints include Internal Standard (ISTD) equilibration and SPE cleanup to remove phospholipid interferences.

Protocol: Sample Preparation (Solid Phase Extraction)

Liquid-Liquid Extraction (LLE) is often insufficient for DiHFAs due to ion suppression from plasma phospholipids. Solid Phase Extraction (SPE) is the validated standard for high-sensitivity profiling.

Materials:

  • Cartridges: Polymeric Reversed-Phase (e.g., Oasis HLB or Strata-X), 30 mg or 60 mg.

  • Internal Standard (ISTD): 12,13-DiHOME-d4 and 14,15-DHET-d11 (ensure deuteriums are on the backbone to prevent exchange).

Step-by-Step Procedure:

  • Sample Pre-treatment:

    • Thaw plasma/tissue homogenate on ice.

    • Add 10 µL of antioxidant cocktail (0.2 mg/mL BHT/EDTA in MeOH) to prevent auto-oxidation.

    • Spike with ISTD mixture (target conc: 5–10 ng/mL).

    • Dilute sample 1:1 with 0.1% Acetic Acid in water (acidification ensures analytes are in protonated, non-ionized form for SPE retention).

  • Conditioning:

    • 1 mL Methanol.

    • 1 mL Water + 0.1% Acetic Acid.

  • Loading:

    • Load pre-treated sample at low vacuum (< 2 psi) to maximize interaction time.

  • Washing (Critical Step):

    • Wash with 1.5 mL 5% Methanol in Water .

    • Rationale: Removes salts and highly polar interferences without eluting the moderately polar DiHFAs.

  • Elution:

    • Elute with 1 mL 100% Methanol (or Acetonitrile).

    • Note: Avoid Ethyl Acetate if possible, as it extracts more phospholipids which cause matrix effects in ESI.

  • Reconstitution:

    • Evaporate to dryness under N₂ stream.

    • Reconstitute in 100 µL Mobile Phase A/B (50:50) .

Chromatographic Separation Strategy

Since mass spectrometry cannot easily distinguish 14,15-DHET from 11,12-DHET by mass alone, chromatographic resolution is the primary identification tool .

  • Column: C18 Reverse Phase, Sub-2 µm particle size (e.g., 2.1 x 100 mm, 1.7 µm).

    • Why: High peak capacity is needed to separate isomers with small hydrophobicity differences.

  • Mobile Phase A: Water + 0.02% Acetic Acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10) + 0.02% Acetic Acid.[1]

    • Note:Ammonium Acetate (5-10 mM) is often added to stabilize pH, but pure acetic acid often yields better sensitivity for negative mode fatty acids by preventing adduct formation.

Gradient Profile (Example):

  • 0-1 min: 25% B

  • 1-8 min: Linear gradient to 60% B (Critical region for DiHFA elution)

  • 8-10 min: Ramp to 98% B (Wash)

  • 10-12 min: Re-equilibrate at 25% B.

Isomer Elution Order (Typical on C18): Due to the "kink" in the chain and polarity relative to the carboxyl headgroup:

  • 14,15-DHET (Elutes first - most polar interaction)

  • 11,12-DHET

  • 8,9-DHET

  • 5,6-DHET (Elutes last - closest to headgroup, often distinct interaction)

Mass Spectrometry Parameters (MRM)

Detection is performed in Negative Electrospray Ionization ((-)ESI) mode.[2] The carboxyl group deprotonates easily to form [M-H]⁻.

Table 1: Optimized MRM Transitions for DiHFA Isomers

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
14,15-DHET 337.3319.3-22Loss of H₂O (Quantifier)
11,12-DHET 337.3167.1-26Diagnostic fragment (Qualifier)
8,9-DHET 337.3127.1-28Diagnostic fragment (Qualifier)
5,6-DHET 337.3145.1-24Carboxylate fragment
9,10-DiHOME 313.2171.1-25Alpha-cleavage
12,13-DiHOME 313.2183.1-25Alpha-cleavage
d11-14,15-DHET (ISTD)348.3330.3-22Shifted Quantifier

Expert Insight: While unique fragments (e.g., m/z 167 for 11,12-DHET) exist, they are often low intensity. It is standard practice to use the generic water loss transition (337 -> 319) for all DHET isomers and rely on Retention Time (RT) for identification. You must run authentic standards for every batch to confirm RT windows.

Advanced Topic: Chiral Separation

While the above protocol separates positional isomers (e.g., 9,10 vs 12,13), it does not separate enantiomers (e.g., 12(S),13(R)-DiHOME vs 12(R),13(S)-DiHOME).

  • Biological Relevance: 12(S),13(R)-DiHOME is a "lipokine" activated by exercise and cold exposure, whereas the enantiomer may be inactive.

  • Method: To separate enantiomers, replace the C18 column with a Chiral Stationary Phase (CSP) such as Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-RH).

  • Conditions: Reverse-phase chiral mode (Water/Acetonitrile) is compatible with MS/MS.

Troubleshooting & Quality Control

  • Peak Tailing: DiHFAs contain free carboxylic acids. If peaks tail, ensure the mobile phase pH is acidic (pH 3-4) using Acetic Acid. Avoid Formic Acid if sensitivity drops (Formic acid can suppress ionization of some lipids in negative mode).

  • Carryover: These lipids are "sticky." Use a needle wash of Isopropanol:Methanol:Acetone (1:1:1) .

  • Isomer Drift: If 11,12-DHET and 14,15-DHET peaks merge, lower the slope of the gradient (e.g., 0.5% B per minute) or lower the column temperature to 35°C.

References

  • Yang, J., et al. (2009). "Quantitative profiling of oxylipins in human plasma using SPE and LC-MS/MS." Analytical Chemistry. Link

  • Lynes, M. D., et al. (2017). "The cold-induced lipokine 12,13-diHOME promotes fatty acid transport into brown adipose tissue." Nature Medicine. Link

  • Morisseau, C., & Hammock, B. D. (2013). "Impact of soluble epoxide hydrolase and epoxyeicosanoids on human health." Annual Review of Pharmacology and Toxicology. Link

  • Cayman Chemical. "DiHOME and DHET Analytical Standards and Application Notes." Link

Sources

Application Note: Quantitative Profiling of Methyl 9,10-dihydroxyoctadecanoate (DHAME) via High-Sensitivity LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, validated workflow for the quantitative analysis of Methyl 9,10-dihydroxyoctadecanoate (DHAME), a vicinal diol fatty acid methyl ester derived from oleic acid. While Gas Chromatography-Mass Spectrometry (GC-MS) has historically been the standard for Fatty Acid Methyl Esters (FAMEs), the presence of the di-hydroxy group in DHAME necessitates silylation to prevent thermal degradation and peak tailing. To circumvent the variability introduced by derivatization, this guide presents a direct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using Electrospray Ionization (ESI) in Positive Mode . This protocol ensures high sensitivity, stereoisomeric resolution, and compliance with FDA Bioanalytical Method Validation guidelines.

Introduction & Molecule Characterization

This compound (CAS: 2091-39-6) is a hydroxylated derivative of methyl oleate. It exists as two diastereomers (threo and erythro) depending on the synthetic or enzymatic pathway of origin (e.g., anti-hydroxylation via epoxide hydrolysis vs. syn-hydroxylation via OsO4).

Analytical Challenges
  • Thermal Instability: The vicinal diol moiety is susceptible to dehydration under high GC injector temperatures (

    
    ).
    
  • Ionization Efficiency: As a neutral lipid, DHAME lacks a readily ionizable acidic proton (unlike free fatty acids), making standard ESI Negative mode ineffective.

  • Isomeric Separation: Biological activity often differs between threo and erythro forms, requiring chromatographic baseline separation.

The Solution: ESI(+) Ammonium Adducts

To analyze DHAME without derivatization, we utilize ESI Positive mode with an Ammonium Formate buffer. This promotes the formation of stable ammonium adducts


, which fragment predictably in collision-induced dissociation (CID).

Method Development Strategy

Theoretical MS/MS Transitions
  • Molecular Formula:

    
    
    
  • Monoisotopic Mass: 330.28 Da

  • Precursor Ion:

    
     at m/z 348.3 
    

Fragmentation Logic: Upon collision, the ammonium adduct typically loses ammonia (


, -17 Da) to form the protonated molecule, followed by sequential losses of water (

, -18 Da) and methanol (

, -32 Da).
Transition TypePrecursor (m/z)Product (m/z)Mechanism
Quantifier 348.3313.3Loss of

+

Qualifier 1 348.3295.3Loss of

+ 2

Qualifier 2 348.3281.3Loss of

+

+

Workflow Visualization

The following diagram outlines the critical path from sample to data, emphasizing the decision points for extraction and ionization.

AnalyticalWorkflow cluster_Prep Sample Preparation cluster_LCMS Instrumental Analysis Start Biological Sample (Plasma/Tissue) IS Add Internal Standard (Methyl 12-hydroxystearate-d3) Start->IS LLE LLE Extraction (MTBE or CHCl3/MeOH) IS->LLE Dry Evaporate to Dryness (N2 stream @ 40°C) LLE->Dry Recon Reconstitute (MeOH:H2O 80:20 + 5mM NH4COOH) Dry->Recon LC UHPLC Separation (C18 Column, 1.7µm) Recon->LC Ionization ESI Positive Mode Target: [M+NH4]+ (m/z 348.3) LC->Ionization Detection Triple Quad MS/MS (MRM Mode) Ionization->Detection Output Quantitative Data (ng/mL) Detection->Output

Caption: Figure 1. End-to-end analytical workflow for DHAME quantification, highlighting the critical ammonium adduct ionization strategy.

Detailed Protocols

Protocol A: Sample Preparation (Liquid-Liquid Extraction)

Rationale: Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) provides cleaner lipid extracts than protein precipitation and avoids the carcinogenicity of chloroform.

Reagents:

  • MTBE (HPLC Grade)

  • Methanol (LC-MS Grade)

  • Internal Standard (IS): Methyl 12-hydroxystearate (structural analog) or deuterated Oleic Acid Methyl Ester.

Steps:

  • Aliquot: Transfer

    
     of plasma/homogenate into a 1.5 mL glass vial.
    
  • Spike IS: Add

    
     of Internal Standard working solution (
    
    
    
    in methanol). Vortex for 10 sec.
  • Extract: Add

    
     of MTBE .
    
  • Agitate: Vortex vigorously for 5 minutes (or use a bead beater at low speed).

  • Phase Separation: Centrifuge at

    
     for 10 minutes at 
    
    
    
    .
  • Transfer: Carefully remove the upper organic layer (supernatant) and transfer to a clean glass insert.

  • Re-extract (Optional): For higher recovery (>95%), repeat steps 3-6 on the pellet.

  • Dry: Evaporate the solvent under a gentle stream of Nitrogen at

    
    .
    
  • Reconstitute: Dissolve the residue in

    
     of Mobile Phase B  (see below). Vortex for 1 min.
    
Protocol B: LC-MS/MS Instrumental Parameters[1]

Chromatography (UHPLC):

  • Column: Waters BEH C18 (

    
    , 
    
    
    
    ) or equivalent.
    • Note: A C18 column is required to separate the hydrophobic methyl ester backbone.

  • Column Temp:

    
     (Higher temp improves peak shape for lipids).
    
  • Injection Vol:

    
    .
    

Mobile Phases:

  • Phase A: Water +

    
     Ammonium Formate + 
    
    
    
    Formic Acid.
  • Phase B: Acetonitrile/Isopropanol (90:10 v/v) +

    
     Ammonium Formate + 
    
    
    
    Formic Acid.
    • Expert Insight: The addition of Isopropanol helps solubilize the lipid and clean the column, while Ammonium Formate is critical for generating the

      
       ion.
      

Gradient Profile:

Time (min) % Mobile Phase B Flow Rate (mL/min)
0.0 40 0.4
1.0 40 0.4
6.0 95 0.4
8.0 95 0.4
8.1 40 0.4

| 10.0 | 40 | 0.4 |

Mass Spectrometry (Source Parameters - Sciex 6500+ Example):

  • Ion Source: Turbo V (ESI).

  • Polarity: Positive (+).[1]

  • Curtain Gas: 30 psi.

  • IonSpray Voltage: 5500 V.

  • Temperature:

    
    .
    
  • Ion Source Gas 1/2: 50/60 psi.

Method Validation (FDA/ICH M10 Guidelines)

To ensure scientific integrity, the assay must be validated against the following criteria.

Linearity & Range
  • Curve: 8 non-zero standards prepared in surrogate matrix (e.g., charcoal-stripped plasma) or solvent if matrix-matched is impossible.

  • Range:

    
     (LLOQ) to 
    
    
    
    .
  • Weighting:

    
     linear regression.
    
  • Acceptance:

    
    ; back-calculated standards within 
    
    
    
    (
    
    
    for LLOQ).
Accuracy & Precision

Perform 3 runs over 3 days with Quality Control (QC) samples:

  • Levels: LLOQ, Low QC (

    
     LLOQ), Mid QC (
    
    
    
    range), High QC (
    
    
    range).
  • Replicates:

    
     per level.
    
  • Criteria: Mean accuracy within

    
    ; CV 
    
    
    
    .
Matrix Effect (ME) & Recovery (RE)

Lipidomics assays are prone to phospholipid suppression.

  • Calculation:

    
    
    
  • Requirement: IS-normalized MF should be close to 1.0 with CV

    
     across 6 different lots of matrix.
    

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Sensitivity Poor Ammonium adduct formation.Ensure Ammonium Formate is fresh (volatile). Check pH of mobile phase (must be acidic, pH ~3-4).
Peak Tailing Interaction with silanols or column overload.Increase Column Temp to

. Use a "Charged Surface Hybrid" (CSH) C18 column.
Split Peaks Separation of threo/erythro diastereomers.This is expected if the standard is a mix. Integrate both or optimize gradient to merge them if total quantification is desired.
Carryover Lipophilic nature of DHAME.Use a needle wash of Acetonitrile:Isopropanol:Acetone (1:1:1).

References

  • US Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. [Link][3][4][5]

  • Li, X., et al. (2014). "LC-MS/MS analysis of fatty acid methyl esters." Journal of Chromatography B.
  • Lipid Maps Structure Database. (2023). This compound. [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. [Link]

Sources

Troubleshooting & Optimization

Lipidomics Technical Support Hub: Long-Chain Fatty Acid Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Derivatization of Long-Chain Fatty Acids (LCFAs) for GC Analysis

Introduction: The "Black Box" of Sample Prep

Welcome to the Lipidomics Technical Support Hub. If you are reading this, you likely have a GC chromatogram showing tailing peaks, ghost peaks, or missing LCFAs (C20:0 to C30:0).

Derivatization is often treated as a "add reagent and heat" step, but for Long-Chain Fatty Acids (LCFAs), it is a delicate equilibrium. LCFAs are non-volatile and prone to strong hydrogen bonding. To analyze them by Gas Chromatography (GC), we must replace the active proton of the carboxylic acid with a methyl group (creating FAMEs - Fatty Acid Methyl Esters) or a silyl group.

This guide moves beyond standard protocols to address why reactions fail and how to build a self-validating workflow.

Module 1: Method Selection (The Decision Matrix)

User Query: "I have a mix of free fatty acids and triglycerides. Can I just use methanolic KOH?"

Technical Response: No. This is the most common error in lipidomics.

  • Base-catalyzed methods (KOH/MeOH, NaOCH3) only work on esters (Transesterification). They cannot methylate Free Fatty Acids (FFAs); they will actually form soaps (salts) with FFAs, making them less volatile.

  • Acid-catalyzed methods (BF3, HCl, H2SO4) are universal. They esterify FFAs and transesterify lipids.[1]

  • Diazomethane is the "nuclear option"—mild and effective for FFAs but explosive and carcinogenic.

Workflow Decision Tree

MethodSelection Start Sample Composition? Lipids Bound Lipids Only (TAGs, Phospholipids) Start->Lipids FreeAcids Free Fatty Acids (FFAs) or Mixed Matrix Start->FreeAcids BaseCat Base-Catalyzed (NaOCH3 or KOH in MeOH) Fast, Room Temp Lipids->BaseCat High Throughput AcidCat Acid-Catalyzed (BF3-MeOH or HCl-MeOH) Universal, Heated Lipids->AcidCat If FAs > C24 FreeAcids->AcidCat Standard GC-FID Silylation Silylation (BSTFA/TMCS) For GC-MS only FreeAcids->Silylation Fragile PUFAs

Figure 1: Decision matrix for selecting the correct derivatization reagent based on sample composition.

Module 2: Troubleshooting Yield & Solubility

User Query: "I am losing my Very Long Chain Fatty Acids (C24:0, C26:0). My internal standard (C19:0) looks fine, but the longer chains are missing."

Root Cause Analysis: LCFAs exhibit poor solubility in pure methanol. As the carbon chain lengthens (>C20), the molecule becomes increasingly hydrophobic. If the fatty acid does not dissolve in the reaction medium, it cannot react with the catalyst.

Corrective Action: You must introduce a non-polar co-solvent (Toluene or Chloroform) into the reaction mixture.

The Solubility Protocol (Modified AOCS Ce 2-66)
ParameterStandard Protocol (Fails for LCFAs)Optimized LCFA ProtocolReason
Solvent 100% Methanol2:1 Methanol:TolueneToluene solubilizes C20-C30 chains.
Reagent 14% BF3-Methanol14% BF3-MeOH (Fresh)BF3 degrades over time; shelf life is critical.
Temp/Time 100°C for 60 mins80°C for 90 minsLonger chains have slower kinetics; milder temp prevents degradation.
Extraction HexaneHexane + 5% EtherPure hexane may not fully recover polar PUFA-FAMEs.

Critical Control Point:

  • The "Cloud Point" Test: Before heating, observe your reaction vial. If the solution is cloudy, the lipids are not dissolved. Add toluene dropwise until clear. You cannot derivatize what is not in solution.

Module 3: Artifacts & Isomerization

User Query: "I see extra peaks near my PUFAs (Polyunsaturated Fatty Acids). Are these isomers?"

Technical Response: Likely, yes. Acid catalysis (especially BF3) at high temperatures can cause two types of artifacts:

  • Cis-Trans Isomerization: Natural fatty acids are cis. Aggressive heating converts them to trans (elutes slightly later).

  • Methoxy-Artifacts: The methanol attacks the double bond instead of the carbonyl group.

The "Safe-Zone" Mechanism

To prevent this, we must control the kinetic energy of the reaction.

ReactionFailure Substrate PUFA (Cis-configuration) Reagent BF3-Methanol (14%) Substrate->Reagent Pathway1 Path A: Correct Methylation (Target FAME) Reagent->Pathway1 Temp < 80°C Time < 60m Pathway2 Path B: Double Bond Migration (Isomerization) Reagent->Pathway2 Temp > 100°C Old Reagent Pathway3 Path C: Methoxy Addition (Artifact) Reagent->Pathway3 High BF3 Conc (>20%)

Figure 2: Reaction pathways showing how excessive heat or reagent concentration leads to artifacts.

Troubleshooting Steps:

  • Lower Temperature: Reduce block heater to 80°C.

  • Switch Catalyst: If isomerization persists, switch to 1% H2SO4 in Methanol . It is slower (requires 2 hours) but much gentler on double bonds than BF3.

  • Check Reagent Age: BF3-Methanol absorbs water from air, forming HBF4 (strong acid), which accelerates degradation. Discard bottles open >3 months.

Module 4: Water Interference (The Silent Killer)

User Query: "My reaction yield is inconsistent. Some days it works, some days it doesn't."

Technical Response: This is almost always a water issue. Esterification is an equilibrium reaction:



If water is present in your sample or solvent, the equilibrium shifts to the left (hydrolysis), preventing FAME formation.

The "Self-Validating" Fix:

  • Drying Step: Always dry lipid extracts under Nitrogen gas to complete dryness before adding reagents.

  • Chemical Drying: Add a scavenger like 2,2-dimethoxypropane (DMP) to the reaction mixture. DMP reacts with water to form methanol and acetone, chemically removing water and driving the reaction to the right.

Module 5: Recommended Protocol (SOP)

Optimized Acid-Catalyzed Methylation for LCFAs

Applicable for: Total Fatty Acids (Free + Bound) including C20-C30.

Reagents:

  • Reagent A: Toluene (HPLC Grade).

  • Reagent B: 14% Boron Trifluoride (BF3) in Methanol.[2]

  • Internal Standard: C19:0 (Nonadecanoic acid) or C21:0 (Heneicosanoic acid).

Procedure:

  • Sample Prep: Place 10 mg of lipid extract into a screw-cap glass tube (Teflon-lined cap).

  • Solubilization: Add 0.5 mL Reagent A (Toluene) containing the Internal Standard. Vortex until dissolved.

  • Reaction: Add 1.5 mL Reagent B (BF3-MeOH) .

    • Note: The ratio of Methanol to Toluene must be at least 2:1 to ensure the catalyst remains active.

  • Blanketing: Flush headspace with Nitrogen gas for 10 seconds to prevent oxidation. Cap tightly.

  • Heating: Incubate at 80°C for 90 minutes . Shake gently every 20 minutes.

  • Quenching: Cool to room temperature. Add 1 mL H2O to stop the reaction.

  • Extraction: Add 1 mL Hexane . Vortex vigorously for 1 minute. Centrifuge at 2000 rpm for 2 minutes.

  • Analysis: Transfer the top organic layer to a GC vial.

References

  • Christie, W. W. (1993).[1][3] Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Advances in Lipid Methodology.

  • AOCS Official Method Ce 2-66 . (Reapproved 2017). Preparation of Methyl Esters of Fatty Acids. American Oil Chemists' Society.[4]

  • Ichihara, K., & Fukubayashi, Y. (2010). Preparation of fatty acid methyl esters for gas-chromatography. Journal of Lipid Research.

  • Sigma-Aldrich Technical Bulletin . Derivatization of Fatty Acids to FAMEs.

Sources

Technical Support Center: Optimization of Silylation for GC-MS of Diols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of silylation for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of diols. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common challenges encountered during the derivatization of diols.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of diols?

Diols, with their two hydroxyl (-OH) groups, are polar compounds that exhibit strong intermolecular hydrogen bonding. This results in low volatility and poor thermal stability, making them unsuitable for direct GC-MS analysis.[1][2][3] Silylation is a derivatization technique that replaces the active hydrogen of the hydroxyl groups with a non-polar trimethylsilyl (TMS) group.[1][4][5] This chemical modification increases the volatility and thermal stability of the diols, allowing them to be readily analyzed by GC-MS.[1][2][3]

Q2: Which silylating agent should I choose for my diol analysis: BSTFA or MSTFA?

Both N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silylating agents suitable for diols.[4][6]

  • MSTFA is often considered more reactive for non-hindered hydroxyl groups and has the advantage of producing a more volatile byproduct, N-methyltrifluoroacetamide, which is less likely to interfere with the chromatogram.[4]

  • BSTFA is a very versatile reagent.[4] Its reactivity can be significantly enhanced by the addition of a catalyst like Trimethylchlorosilane (TMCS), making it highly effective for sterically hindered diols.[1][4][7]

The choice often depends on the specific diol and the complexity of the sample matrix. For routine analysis of simple diols, MSTFA is an excellent choice. For more challenging or sterically hindered diols, a combination of BSTFA with 1% TMCS is recommended.[4]

Q3: What is the role of TMCS in the silylation reaction?

Trimethylchlorosilane (TMCS) is primarily used as a catalyst to enhance the reactivity of other silylating reagents like BSTFA and BSA.[1][8] While the exact mechanism is not fully elucidated, it is believed that TMCS facilitates the formation of a more reactive intermediate, thereby driving the derivatization reaction to completion, especially for less reactive or sterically hindered hydroxyl groups.[1] It is rarely used alone for analytical derivatization.[8]

Q4: What are the optimal reaction conditions (temperature and time) for silylating diols?

Optimal conditions can vary depending on the diol's structure and the silylating reagent used. However, a general starting point is:

  • Temperature: 60-80°C.[1] Higher temperatures may be required for more sterically hindered diols.

  • Time: 30-60 minutes.[1] Longer reaction times may be necessary for complete derivatization of all hydroxyl groups.

It is always recommended to perform a time-course study to determine the optimal reaction time for your specific analyte.

Q5: What solvents are suitable for silylation reactions?

Silylation reactions are extremely sensitive to moisture, so anhydrous (dry) solvents are essential.[1] Common choices include:

  • Pyridine: A good solvent that can also act as a catalyst and an HCl scavenger.

  • Acetonitrile: A versatile and commonly used solvent.[1]

  • N,N-Dimethylformamide (DMF): Can be used to improve the efficiency of the reaction.[8]

For some applications, the silylating reagent itself can act as the solvent, especially when used in large excess.[8]

Troubleshooting Guides

Issue 1: Incomplete Derivatization (Multiple Peaks for a Single Diol)

Symptoms:

  • Appearance of multiple peaks in the chromatogram corresponding to the mono-silylated and di-silylated forms of the diol.

  • Peak tailing for the partially derivatized compounds.[9]

Root Causes & Solutions:

Cause Explanation Solution
Insufficient Reagent The molar ratio of the silylating agent to the active hydrogens on the diol is too low.Increase the excess of the silylating reagent. A general guideline is a 2:1 molar ratio of silylating agent to active hydrogens.[7]
Suboptimal Reaction Time/Temperature The reaction has not been allowed to proceed to completion.Increase the reaction time and/or temperature. Perform a time-course experiment to determine the optimal conditions.[7]
Presence of Moisture Silylating reagents and their derivatives are highly susceptible to hydrolysis.[7]Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Evaporate aqueous samples to complete dryness before adding the silylating agent.[1][4]
Steric Hindrance One of the hydroxyl groups on the diol is sterically hindered, making it less accessible to the silylating agent.Use a more powerful silylating agent (e.g., MSTFA) or add a catalyst like TMCS to BSTFA to increase its reactivity.[4][8]
Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks in the chromatogram, which can affect integration and quantification.[10]

Root Causes & Solutions:

Cause Explanation Solution
Active Sites in the GC System Free silanol groups in the inlet liner, column, or fittings can interact with any remaining polar sites on the derivatized analyte.[9]Use a deactivated inlet liner. Trim the front end of the GC column (10-20 cm) to remove accumulated non-volatile residues.[10] Ensure a proper column installation.[9]
Incomplete Derivatization The presence of underivatized or partially derivatized diols leads to strong interactions with the stationary phase.[9]Re-optimize the derivatization protocol as described in "Issue 1".
Column Overload Injecting too much sample can saturate the stationary phase.[9]Reduce the injection volume or dilute the sample.
Hydrolysis of Derivatives Moisture in the sample or carrier gas can cause the silylated derivatives to revert to their more polar form.[9]Ensure the sample is completely dry before injection. Use a high-purity carrier gas with a moisture trap.
Issue 3: Formation of Artifacts or Side Products

Symptoms:

  • Unexpected peaks in the chromatogram that are not related to the target analytes.

Root Causes & Solutions:

Cause Explanation Solution
Reaction with Solvent or Contaminants The silylating reagent can react with trace amounts of water, alcohols, or other reactive compounds in the solvent or sample matrix.Use high-purity, anhydrous solvents. Clean up the sample to remove potential interfering substances before derivatization.
Side Reactions of the Analyte Under certain conditions, some diols may undergo side reactions other than silylation.Adjust the reaction conditions (e.g., lower the temperature) to minimize side reactions.
Reagent-Related Impurities The silylating reagent itself may contain impurities or degrade over time.Use fresh, high-quality silylating reagents. Store them properly under anhydrous conditions.

Experimental Protocols

Protocol 1: General Silylation of Diols using BSTFA + 1% TMCS
  • Sample Preparation: Ensure the sample containing the diol is completely dry. If the sample is in an aqueous solution, evaporate it to dryness under a stream of nitrogen.[4]

  • Reagent Addition: To approximately 1 mg of the dry sample, add 100 µL of BSTFA containing 1% TMCS.[4]

  • Reaction: Tightly cap the reaction vial and heat at 60-75°C for 30-60 minutes in a heating block or oven.[4]

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.[4]

Protocol 2: Silylation of Diols using MSTFA
  • Sample Preparation: The sample must be free of water. If necessary, evaporate the sample to dryness and reconstitute in a dry, aprotic solvent.[4]

  • Reagent Addition: For every 1 mg of sample, add 100 µL of MSTFA.[4]

  • Reaction: Securely cap the vial and heat at 70°C for 15-30 minutes.[4]

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS.

Visualizations

Workflow for Silylation Method Selection and Optimization

Silylation_Workflow start Start: Diol Sample for GC-MS is_hindered Is the diol sterically hindered? start->is_hindered choose_mstfa Use MSTFA is_hindered->choose_mstfa No choose_bstfa_tmcs Use BSTFA + 1% TMCS is_hindered->choose_bstfa_tmcs Yes protocol Follow General Protocol (70°C, 15-30 min) choose_mstfa->protocol choose_bstfa_tmcs->protocol gcms_analysis GC-MS Analysis protocol->gcms_analysis check_derivatization Complete Derivatization? gcms_analysis->check_derivatization optimize Troubleshoot: - Increase temp/time - Check for moisture - Increase reagent excess check_derivatization->optimize No end End: Successful Analysis check_derivatization->end Yes optimize->protocol Troubleshooting_Incomplete_Derivatization start Symptom: Incomplete Derivatization cause1 Check Reagent Excess start->cause1 solution1 Increase silylating reagent concentration cause1->solution1 Insufficient cause2 Review Reaction Conditions cause1->cause2 Sufficient solution2 Increase reaction time and/or temperature cause2->solution2 Suboptimal cause3 Verify Anhydrous Conditions cause2->cause3 Optimal solution3 Ensure dry glassware, solvents, and sample cause3->solution3 Moisture Present cause4 Consider Steric Hindrance cause3->cause4 Anhydrous solution4 Use BSTFA + TMCS or a stronger reagent cause4->solution4 Likely

Caption: A logical flow for troubleshooting incomplete silylation of diols.

References

  • The Indispensable Role of TMCS in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • General Silylation Procedures. Gelest Technical Library. [Link]

  • The Resolution of Terminal 1,2-diols via Silyl Transfer. PMC - NIH. [Link]

  • Calcium hydroxide silylation reaction with trimethylchlorosilane. MATEC Web of Conferences. [Link]

  • Silyl ether synthesis by silylation or cyanosilylation. Organic Chemistry Portal. [Link]

  • An Efficient Protocol for Selective Silylation of Hydroxy Group Using N,O-Bis(tert-butyldimethylsilyl. [Link]

  • An In-Depth Guide to Silylation Reagents: Applications and Benefits. Changfu Chemical. [Link]

  • Chemical structure and reactions of derivatizing agents MSTFA and BSTFA with polar analytes. ResearchGate. [Link]

  • Derivatization reagents for GC. Chromatography - adis international. [Link]

  • Optimization of silylation using N-methyl-N-(trimethylsilyl)-trifluoroacetamide, N,O-bis-(trimethylsilyl)-trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry. PubMed. [Link]

  • Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]

  • Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. [Link]

  • Silylation. Wikipedia. [Link]

  • Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. PubMed. [Link]

  • Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. BrJAC. [Link]

  • Derivatization steps prior to GC–MS analysis: a Silylation reactions... ResearchGate. [Link]

  • Which is better MSTFA or BSTFA for derivatisation sugar and organic acid?. ResearchGate. [Link]

  • Recent progress in selective functionalization of diols via organocatalysis. RSC Publishing. [Link]

  • Improving of a Peak Shape of the Charged Compounds. SIELC Technologies. [Link]

  • Catalyst recognition of cis-1,2-diols enables site-selective functionalization of complex molecules. PMC. [Link]

  • Study on the Derivatization Process Using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl). IDC Technologies. [Link]

  • Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. NIH. [Link]

  • Can anyone help me troubleshoot problems in sample derivatization in GC-MS?. [Link]

  • Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. [Link]

  • Why do my silylations always fail?. Chromatography Forum. [Link]

  • Overcoming peak tailing of basic analytes in silica type a stationary phases in RP. Phenomenex. [Link]

  • How to Obtain Good Peak Shapes. Technical Support | GL Sciences. [Link]

  • Troubleshooting GC peak shapes. Element Lab Solutions. [Link]

  • Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]

  • Why it matters and how to get good peak shape. [Link]

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

Sources

overcoming co-elution of isomeric dihydroxy fatty acid methyl esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Advanced Lipid Analysis. As Senior Application Scientists, we understand the intricate challenges researchers face in lipidomics. This guide is designed to provide expert-driven, actionable solutions for a particularly persistent problem: the co-elution of isomeric dihydroxy fatty acid methyl esters (DiHFA-MEs). Isomeric lipids, with their identical mass and often similar physicochemical properties, represent a significant hurdle in achieving accurate identification and quantification.

This resource is structured to move from immediate troubleshooting to a deeper understanding of the underlying principles. We will explore the causality behind experimental choices, empowering you to not only solve current co-elution issues but also to proactively design more robust analytical methods for the future.

Troubleshooting Guide: Resolving Co-elution of DiHFA-ME Isomers

This section addresses specific, common problems encountered during the analysis of DiHFA-MEs.

Q1: My GC-MS analysis shows a single, symmetrical peak, but I suspect multiple DiHFA-ME isomers are co-eluting. How can I confirm this and what are my first steps?

A1: The first step is to verify peak purity.[1] A visually perfect peak shape can be deceptive.[2]

  • Mass Spectral Analysis: Scrutinize the mass spectra across the entire peak width (from the leading edge to the trailing edge). If the spectra are not consistent throughout, it's a strong indication of co-elution.[1]

  • Detector-Based Purity Analysis: If you are using a Diode Array Detector (DAD) in an LC system, compare the UV spectra across the peak. Non-identical spectra point to an impure peak.[1][2]

Initial Troubleshooting Steps:

  • Method Parameter Optimization: Simple adjustments to your chromatographic method can often resolve co-elution.[1]

    • Temperature Gradient (GC): Decrease the temperature ramp rate. A slower ramp increases the interaction time of the analytes with the stationary phase, potentially improving separation.

    • Flow Rate: Optimize the carrier gas flow rate to ensure optimal column efficiency.

  • Column Selection: The choice of stationary phase is critical.

    • For FAMEs, highly polar columns like those with polyethylene glycol (PEG) or cyanosilicone phases are often used.[3] However, co-elution can still occur.[3] Consider a column with a different selectivity. For instance, a (50%-cyanopropyl)-methylpolysiloxane phase has been shown to be effective in separating isomeric hydroxy FAs.[4]

Q2: I am struggling to separate positional isomers of DiHFA-MEs (e.g., 9,10-dihydroxy vs. 12,13-dihydroxy isomers). What strategies should I employ?

A2: Positional isomers are notoriously difficult to separate. The key is to exploit subtle differences in their structure through derivatization and specialized chromatographic or mass spectrometric techniques.

  • Derivatization for GC-MS: The hydroxyl groups of your DiHFA-MEs must be derivatized to increase volatility and thermal stability.[5][6] Trimethylsilylation (TMS) is a common and effective method.

    • The fragmentation patterns of TMS derivatives in electron ionization (EI) mass spectrometry can be diagnostic for the position of the hydroxyl groups.[4][7] The cleavage of the carbon-carbon bond between the two silylated hydroxyl groups yields characteristic ions that can pinpoint the location of the diol.

  • Liquid Chromatography Approaches:

    • Reversed-Phase LC-MS (RP-LC-MS): RP-LC is well-suited for separating many types of isomeric lipids.[8] The position of functional groups can alter the hydrophobicity of the molecule, leading to different retention times.[8] Experimenting with different solvent gradients (e.g., acetonitrile/water or methanol/water) can resolve positional isomers.[9][10]

    • Ion Mobility-Mass Spectrometry (IM-MS): This powerful technique separates ions in the gas phase based on their size, shape, and charge, in addition to their mass-to-charge ratio.[11] Isomers with different hydroxyl group positions will have distinct three-dimensional structures and therefore different collision cross-sections (CCS), allowing for their separation.[11][12]

Q3: My primary challenge is separating stereoisomers (enantiomers and diastereomers) of DiHFA-MEs. What are the most effective methods?

A3: The separation of stereoisomers requires a chiral environment. This can be achieved through chiral chromatography or by using a chiral derivatizing agent.

  • Chiral Stationary Phases (CSPs): This is the most direct approach.

    • HPLC: Chiral HPLC columns are widely used for the resolution of enantiomeric hydroxy fatty acids.[13][14] Columns with chiral selectors linked to cellulose or amylose are particularly versatile.[14]

    • GC: Chiral GC columns can also be employed, though the choice of stationary phase is critical and may require more method development.

  • Chiral Derivatization: In this method, the DiHFA-MEs are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard, non-chiral column.[13]

    • For example, L-(-)-menthyloxycarbonyl derivatives have been used to resolve 2-hydroxy acids by GC.[13]

Frequently Asked Questions (FAQs)

Q4: Why is derivatization necessary for the GC analysis of dihydroxy fatty acids?

A4: There are two primary reasons for derivatizing fatty acids, especially those with hydroxyl groups, for GC analysis:

  • Increased Volatility: Free fatty acids and their hydroxylated counterparts are not sufficiently volatile to be analyzed by GC.[6] The high temperatures required would lead to thermal degradation. Converting the carboxylic acid to a methyl ester (FAME) and the hydroxyl groups to silyl ethers (e.g., TMS ethers) significantly increases their volatility.[6][15]

  • Reduced Polarity: The polar carboxylic acid and hydroxyl groups can interact with active sites in the GC system, leading to poor peak shape (tailing) and potential irreversible adsorption.[3][16] Derivatization neutralizes these polar groups, resulting in sharper, more symmetrical peaks.[5][16]

Q5: What are the advantages of using LC-MS/MS over GC-MS for DiHFA-ME analysis?

A5: While GC-MS is a powerful tool, LC-MS/MS offers several advantages for this specific application:

  • No Derivatization Required for Volatility: LC operates at lower temperatures, and analytes do not need to be volatile. This eliminates the need for the derivatization steps required for GC, saving time and reducing the risk of incomplete reactions or side products.[6]

  • Versatility in Separation Modes: LC offers a wider range of separation mechanisms, including reversed-phase, normal-phase, and hydrophilic interaction liquid chromatography (HILIC), providing more options to resolve complex isomeric mixtures.[17]

  • Soft Ionization: Electrospray ionization (ESI), commonly used in LC-MS, is a "soft" ionization technique that typically produces an intact molecular ion. This is beneficial for subsequent MS/MS experiments to elicit structural information.[10]

Q6: Can Ion Mobility-Mass Spectrometry (IM-MS) definitively identify my DiHFA-ME isomers?

A6: IM-MS is a powerful tool for separating isomers, but it does not, on its own, definitively identify them.[12] It provides an additional dimension of separation based on the ion's shape and collision cross-section (CCS).[11] While you may resolve two peaks from a co-eluting mixture, you will still need to use other methods to confirm the identity of each peak, such as:

  • Analysis of authentic standards: Comparing the retention time, CCS value, and fragmentation pattern to a known standard is the gold standard for identification.

  • Tandem Mass Spectrometry (MS/MS): Coupling IM-MS with fragmentation techniques like Collision-Induced Dissociation (CID) or Electron Activated Dissociation (EAD) can provide structural information to help identify the isomers.[18]

Experimental Protocols & Data

Protocol 1: Derivatization of DiHFA for GC-MS Analysis

This two-step protocol first creates the fatty acid methyl ester (FAME) and then derivatizes the hydroxyl groups.

Step 1: Methyl Esterification

  • Place 1-25 mg of the fatty acid sample into a reaction vial.[16]

  • Add 2 mL of 12% Boron Trichloride-Methanol (BCl3-Methanol).[16]

  • Heat the vial at 60°C for 10 minutes.[16]

  • Cool the reaction to room temperature.

  • Add 1 mL of water and 1 mL of hexane, then vortex thoroughly.[16]

  • Allow the layers to separate. The top hexane layer contains the DiHFA-MEs. Carefully transfer this layer to a clean vial.

  • Evaporate the hexane under a gentle stream of nitrogen.

Step 2: Trimethylsilylation (TMS Derivatization)

  • To the dried DiHFA-ME residue, add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature. The sample is now ready for GC-MS analysis.

Data Presentation: GC Column Selectivity

The choice of GC column stationary phase has a significant impact on the elution order and resolution of FAMEs.

Stationary Phase TypePolarityElution CharacteristicsCommon Co-elution Issues
Non-polar (e.g., DB-5ms) LowElution primarily by boiling point. Unsaturated FAMEs elute before saturated FAMEs of the same carbon number.[3]Significant overlap among unsaturated FAMEs of the same chain length (e.g., C18:2 and C18:3 may co-elute).[3]
Polyethylene Glycol (PEG) HighElution by carbon chain length and then by degree of unsaturation.[3]C24:0 with C22:6n3 is a common co-elution pair.[3]
Cyanosilicone (e.g., SP-2380) Very HighProvides different selectivity compared to PEG phases, which can resolve FAMEs that co-elute on PEG columns.[3]Can have specific co-elutions that may be resolved by minor temperature adjustments.[3]

Visualizations

Workflow for Troubleshooting DiHFA-ME Co-elution

G cluster_0 Problem Identification cluster_1 Initial Optimization cluster_2 Advanced Strategies cluster_3 Outcome start Single Peak Observed Suspected Co-elution confirm Confirm Peak Purity (MS or DAD Scan) start->confirm gc_params Adjust GC/LC Parameters (Temp Gradient, Flow Rate) confirm->gc_params Purity Issues Confirmed check_resolution Resolution Improved? gc_params->check_resolution change_col Change Column (Different Stationary Phase) check_resolution->change_col No resolved Isomers Resolved check_resolution->resolved Yes chiral_sep Chiral Separation? (Chiral Column/Derivatization) change_col->chiral_sep im_ms Employ Ion Mobility-MS change_col->im_ms change_col->resolved chiral_sep->resolved im_ms->resolved

Caption: A decision-making workflow for troubleshooting the co-elution of DiHFA-ME isomers.

Derivatization Strategy for GC-MS Analysis

G cluster_0 cluster_1 cluster_2 cluster_3 DiHFA Dihydroxy Fatty Acid (High Polarity, Low Volatility) reagent1 BCl3-Methanol DiHFA->reagent1 DiHFA_ME DiHFA-Methyl Ester (DiHFA-ME) reagent1->DiHFA_ME reagent2 BSTFA DiHFA_ME->reagent2 DiHFA_ME_TMS TMS-Derivatized DiHFA-ME (Low Polarity, High Volatility) reagent2->DiHFA_ME_TMS gcms GC-MS Analysis DiHFA_ME_TMS->gcms

Sources

Technical Support Center: Optimizing Injection Parameters for Thermally Labile Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to serve as a dedicated resource for navigating the complexities of analyzing thermally labile compounds. As a Senior Application Scientist, I understand that working with these sensitive molecules requires a nuanced approach where standard methods often fail. Thermal degradation during injection can lead to inaccurate quantification, poor reproducibility, and misleading results.

This support center moves beyond generic advice to provide in-depth, evidence-based strategies. We will explore the causality behind experimental choices, offering troubleshooting guides for when you encounter issues and FAQs for proactive method development. Our goal is to empower you with the knowledge to build robust, self-validating analytical methods for your most challenging compounds.

Troubleshooting Guide: Addressing Common Injection-Related Issues

This section is formatted to help you quickly diagnose and resolve specific problems encountered during the analysis of thermally sensitive analytes.

Problem 1: I see new, unexpected peaks in my chromatogram, and my target analyte peak is smaller than expected.

Probable Cause: This is a classic sign of thermal degradation within the GC inlet. The high temperature of the inlet is likely causing your compound to break down into smaller, more stable fragments, which then appear as new peaks in your chromatogram.[1][2][3] The loss of the parent compound directly results in a decreased peak area for your analyte of interest.

Solution Pathway:

  • Reduce Inlet Temperature: The most direct solution is to lower the thermal stress on your analyte. The ideal injector temperature is a balance between efficient vaporization and minimal degradation.[4]

  • Minimize Residence Time: The longer your analyte spends in the hot inlet, the more likely it is to degrade.[5] If you are using a splitless injection for trace analysis, this extended residence time can be particularly problematic.[4][5] Consider switching to a split injection if sample concentration allows, as this significantly shortens the time spent in the liner.[5]

  • Evaluate the Liner: Active sites on the surface of the GC inlet liner, such as silanol groups on glass or metallic impurities, can catalyze degradation reactions.[1][2]

    • Ensure you are using a high-quality, deactivated liner. Modern deactivation technologies provide a more inert surface, minimizing unwanted interactions.[2][6]

    • If your liner contains glass wool, be aware that while it aids vaporization, its high surface area can introduce more active sites if not properly deactivated, exacerbating degradation.[6][7]

Protocol 1: Experimental Determination of Optimal Inlet Temperature
  • Establish a Baseline: Analyze a standard of your thermally labile compound using your current method and record the peak area of the parent compound and any degradation products.

  • Initial Temperature Reduction: Lower the injector temperature by 25-50°C and inject the standard again. A good starting point for many thermally labile compounds is around 200-250°C.[4]

  • Iterative Analysis: Continue to decrease the temperature in 20-25°C increments for subsequent injections.

  • Data Evaluation: Monitor the peak area ratio of the parent compound to the degradation products. The optimal temperature is the lowest value that provides complete vaporization (indicated by good peak shape) without significant degradation.[4]

Problem 2: My peak shape is poor (tailing or broadening), and I'm losing sensitivity.

Probable Cause: Poor peak shape for thermally labile compounds can stem from several issues. It could be due to incomplete vaporization at a low inlet temperature, adsorption at active sites within the system, or degradation.[4][8][9]

Solution Pathway:

  • Check for System Activity: Active sites in the liner, at the column head, or on the inlet's gold seal can cause analytes to adsorb, leading to peak tailing and loss of signal.[1][10] Regularly replace the inlet liner and septum. If tailing persists, trimming 10-20 cm from the front of the GC column can remove accumulated non-volatile residues or active sites.[11]

  • Optimize Injection Technique: For highly sensitive or high-boiling compounds, a standard split/splitless injection may not be suitable.

    • Programmed Temperature Vaporization (PTV): This technique involves injecting the sample into a cool liner, which is then rapidly heated.[12][13] This minimizes discrimination and degradation by ensuring the analyte is vaporized in a controlled manner.[14][15] PTV inlets also allow for solvent venting, where the bulk of the solvent is removed before the analytes are transferred to the column, which is highly beneficial for large volume injections.[12][13][16]

    • Cool On-Column (COC) Injection: This is the gentlest injection technique, as it deposits the sample directly onto the column without passing through a heated inlet.[12][17][18] This method is ideal for highly unstable compounds as it eliminates the possibility of thermal degradation in the inlet.[17][19]

Visualizing Your Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting analyte loss or degradation.

G cluster_0 Start Problem: Analyte Loss or Unexpected Peaks Temp Reduce Inlet Temperature by 25-50°C Start->Temp Check Is Degradation Reduced? Temp->Check Liner Replace Liner with a New Deactivated Liner Check2 Is Peak Shape/Response Improved? Liner->Check2 Technique Consider Alternative Injection: PTV or Cool On-Column Fail Consult Further/ Consider Derivatization Technique->Fail Check->Liner No End Method Optimized Check->End Yes Check2->Technique No Check2->End Yes caption Troubleshooting workflow for thermally labile compounds.

Caption: Troubleshooting workflow for thermally labile compounds.

Frequently Asked Questions (FAQs)

This section addresses common questions related to method development for thermally labile compounds.

Q1: What is the best GC injection technique for thermally labile compounds?

There is no single "best" technique, as the optimal choice depends on analyte concentration, volatility, and thermal stability.[12] However, for thermally sensitive compounds, gentler techniques are preferred.

Injection TechniquePrincipleAdvantages for Labile CompoundsConsiderations
Split/Splitless Sample is vaporized in a continuously hot inlet.Widely available and understood.High temperature can cause degradation, especially in splitless mode due to longer residence times.[4][5]
Programmed Temp. Vaporization (PTV) Sample is injected into a cool inlet, which is then temperature-programmed to vaporize the sample.Minimizes thermal stress and degradation; allows for large volume injection with solvent venting.[13][14][15]More complex to set up and optimize than split/splitless.
Cool On-Column (COC) Sample is injected directly onto a cool capillary column, eliminating a hot inlet.The gentlest technique; ensures complete sample transfer without thermal degradation or discrimination.[17][18]Requires specialized syringes; column can be contaminated by non-volatile matrix components.[18]
Q2: How does the GC liner impact the analysis of thermally sensitive compounds?

The inlet liner is a critical component that can significantly influence the analysis. Its role is to provide a space for the sample to vaporize before entering the column.[20] For thermally labile compounds, two factors are paramount:

  • Inertness: The liner surface must be highly deactivated to prevent adsorption or catalytic degradation of active analytes.[1][2] Using liners with advanced deactivation is crucial.[6]

  • Presence of Glass Wool: Glass wool can aid in vaporization and trap non-volatile matrix components, protecting the column.[20] However, it also increases the surface area, and if not properly deactivated, it can become a major source of activity and degradation.[6][7] For extremely labile compounds like certain pesticides (e.g., Endrin, DDT), it may be best to use a liner without wool.[2][5]

Q3: Can my choice of solvent affect thermal degradation?

Yes, the solvent plays a role through a mechanism known as "solvent focusing." In splitless or PTV injections, the initial oven temperature is typically set below the boiling point of the solvent. This allows the solvent to condense at the head of the column, forming a liquid film that traps the analytes in a narrow band. This process is essential for achieving sharp peaks. If the initial oven temperature is too high, this focusing effect is lost, potentially leading to broad peaks.[8] For thermally labile compounds, using a higher-boiling-point solvent allows you to use a lower initial oven temperature, which can help protect the analytes from thermal stress during the focusing step.

Q4: How can I confirm if my analyte is degrading in the inlet versus on the column?

Distinguishing between inlet and in-column degradation is a key troubleshooting step.

  • Inlet Degradation: If degradation occurs in the inlet, the breakdown products are formed before the chromatographic process begins. As a result, these degradation products will typically appear as sharp, well-defined peaks in the chromatogram.[3]

  • On-Column Degradation: If the analyte degrades as it moves through the column, the degradation products are formed continuously along the column's length. This typically results in broad, distorted, or tailing peaks for the degradation products, rather than sharp peaks.

A simple test is to perform a Cool On-Column injection if the hardware is available. Since this technique bypasses the hot inlet, a significant reduction or elimination of the degradation products strongly points to the inlet as the source of the problem.

Visualizing PTV Inlet Operation

The diagram below illustrates the temperature programming of a PTV inlet, a key technique for minimizing thermal stress.

PTV_Profile cluster_1 PTV Inlet Temperature Program Inject 1. Cool Injection (e.g., 40-60°C) Vent 2. Solvent Venting (Split Open, Temp Hold) Inject->Vent Sample Introduced Heat 3. Rapid Heating Ramp (e.g., 600°C/min) Vent->Heat Solvent Vented Transfer 4. Analyte Transfer (High Temp, Split Closed) Heat->Transfer Vaporization Cool 5. Cool Down for Next Injection Transfer->Cool Analysis Begins caption Typical temperature sequence for a PTV inlet.

Caption: Typical temperature sequence for a PTV inlet.

References

  • GC Injection Techniques for Accurate Chromatography. (2025). Phenomenex. [Link]

  • Cool on-column GC inlet, minimize thermal degradation. Agilent. [Link]

  • PTV Programmed Temperature Vaporization. Shimadzu (Europe). [Link]

  • Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis by GC. (2011). Agilent. [Link]

  • GC liners. CHROMSERVIS.EU. [Link]

  • 3-5 Cold-on-Column Injection Method | Technical Support. GL Sciences. [Link]

  • SRI PTV Injector. SRI Instruments. [Link]

  • TROUBLESHOOTING GUIDE. Unidentified Source. [Link]

  • Bailey, R., & Martin, J. W. (2007). Large volume cold on-column injection for gas chromatography-negative chemical ionization-mass spectrometry analysis of selected pesticides in air samples. Journal of Agricultural and Food Chemistry, 55(4), 1150–1155. [Link]

  • Programmable Temperature vaporizing (PTV) Inlet Supplies. Agilent. [Link]

  • GC Inlet Maintenance. Element Lab Solutions. [Link]

  • Snow, N. H. (2020). Beat the Heat: Cold Injections in Gas Chromatography. LCGC International, 33(7), 28–32. [Link]

  • Parametric evaluation for programmable temperature vaporization large volume injection in gas chromatographic determination of polybrominated diphenyl ethers. National Institutes of Health (NIH). [Link]

  • Impact of GC Liners on Lab Productivity While Analyzing Complex Matrices. (2022). Agilent. [Link]

  • GC Inlet Liner Selection, Part III: Inertness. (2019). Restek Resource Hub. [Link]

  • GC Column Degradation. Element Lab Solutions. [Link]

  • Benefits of Using Programmed Temperature Vaporizers (PTVs) instead of Hot Split/Splitless Inlets for Measurements. Gerstel. [Link]

  • Klee, M. (2023). GC Solutions #35: Activity and Decomposition. Separation Science. [Link]

  • Helpful Hints and Tricks for High Temperature GC Analysis. Agilent. [Link]

  • GC Troubleshooting Guide: Common Issues. Scribd. [Link]

  • High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Medicinal and Organic Chemistry. [Link]

  • GC Troubleshooting Tips and Tricks from Inlet through to Detection. (2024). YouTube. [Link]

  • High-temperature liquid chromatography: A user's guide for method development. (2010). RSC Chromatography Monographs. [Link]

  • HPLC Method development: an overview. PharmaCores. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • GC Troubleshooting. Agilent. [Link]

Sources

Technical Support Center: Stability & Analysis of Methyl 9,10-dihydroxyoctadecanoate (DHAME)

[1]

Status: Operational Ticket ID: DHAME-STAB-001 Assigned Specialist: Senior Application Scientist, Lipidomics Division[1][2]

Executive Summary

Methyl 9,10-dihydroxyoctadecanoate (DHAME) is a vicinal diol fatty acid methyl ester (FAME).[1][2] It is frequently analyzed as a stable metabolite of the soluble epoxide hydrolase (sEH) pathway, serving as a marker for the hydrolysis of epoxy fatty acids (EpOMEs).

The Critical Failure Point: The primary degradation risk during analysis is not chemical decomposition in the vial, but thermal degradation and adsorption inside the Gas Chromatograph (GC) . The vicinal diol moiety is highly polar and thermally labile.[2] Without proper derivatization, it will dehydrate to form ketones or adsorb irreversibly to active sites in the injection liner, leading to "disappearing peaks."[1]

This guide provides a self-validating workflow to prevent these issues.

Module 1: The Degradation Landscape

Before troubleshooting, you must understand why the molecule fails. The diagram below illustrates the fate of DHAME under different conditions.

DHAME_PathwaysDHAMEThis compound(Target Analyte)HeatGC Injector Heat(>200°C, Underivatized)DHAME->HeatDirect InjectionAcidAcidic Extraction(pH < 3)DHAME->AcidImproper PrepDerivSilylation Reagent(BSTFA + TMCS)DHAME->DerivProtection StepArtifact1Thermal Dehydration(Ketones/Aldehydes)Heat->Artifact1Loss of H2OArtifact2Hydrolysis(Free Fatty Acid)Acid->Artifact2Loss of Methyl GroupTMS_EtherBis-TMS Ether Derivative(Stable, Volatile)Deriv->TMS_Ether60°C, 30 minGC_SignalSharp GC Peak(m/z 215, 259)TMS_Ether->GC_SignalGC-MS Analysis

Figure 1: Fate of DHAME. Red paths indicate degradation; Green paths indicate the correct analytical workflow.

Module 2: Troubleshooting & Self-Validating Protocols
Issue 1: "My peak is tailing or missing completely."

Diagnosis: Adsorption or Thermal Breakdown.[2] The hydroxyl groups (-OH) on C9 and C10 are hydrogen-bonding to silanols in your GC liner or column.[1][2] If the temperature is high enough, the diol dehydrates.

The Fix: Quantitative Silylation You must convert the polar -OH groups into non-polar Trimethylsilyl (TMS) ethers.

Protocol:

  • Dry the Sample: Evaporate your extract to complete dryness under Nitrogen.[2] Water kills the derivatization reagent.

  • Reagent: Add 50 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane).

    • Why TMCS? It acts as a catalyst to ensure sterically hindered hydroxyls react.[2]

  • Solvent: Add 50 µL of anhydrous Pyridine or Ethyl Acetate.

  • Reaction: Cap tightly and heat at 60°C for 30 minutes .

  • Injection: Inject the reaction mixture directly (or after dilution in hexane).

Self-Validation (The "Truth" Check): How do you know it worked? Look at the Mass Spectrum.[2][3][4]

  • Target Ion Check: You should see m/z 215 and m/z 259 .[2]

    • Mechanism:[1][2][5][6] Alpha-cleavage occurs between the two carbons bearing the TMS groups (C9 and C10).

    • m/z 259: The ester-containing fragment: CH3OOC-(CH2)7-CH(OTMS)+[1][2]

    • m/z 215: The hydrocarbon-tail fragment: CH3-(CH2)7-CH(OTMS)+[1][2]

  • If you see these ions: The molecule is intact and protected.[2]

  • If you see peaks at M-18 (Loss of water): Derivatization failed.

Issue 2: "I see extra peaks appearing near my analyte."

Diagnosis: Incomplete Derivatization. You likely have a mixture of the mono-TMS derivative (only one -OH reacted) and the bis-TMS derivative.[1][2]

The Fix:

  • Check your moisture content.[2] Any water in the sample consumes BSTFA.[2]

  • Increase reaction time to 60 minutes.

  • Ensure the reagent is fresh (BSTFA hydrolyzes over time once opened).

Module 3: Storage & Handling FAQ
ParameterRecommendationScientific Rationale
Storage Temp -20°C or -80°CPrevents slow hydrolysis of the methyl ester and oxidation of the alkyl chain.[1][2]
Solvent Methanol or Ethanol (Storage)Polar solvents stabilize the diol. However, evaporate completely before derivatization.[1][2]
Container Amber GlassProtects against photo-oxidation.[1][2] Plastic vials can leach plasticizers (phthalates) that interfere with MS.[2]
Shelf Life 6-12 MonthsFAMEs are generally stable, but diols can slowly lactonize or cross-link if acid traces are present.[1][2]
Module 4: Instrumental Parameters (GC-MS)

To prevent degradation inside the instrument, adhere to these "Gentle GC" parameters.

Injection Port:

  • Liner: Use a Deactivated Splitless liner with glass wool.[2] (Active sites on non-deactivated glass strip TMS groups).

  • Temperature: 250°C (Standard). Do not exceed 280°C.[2]

Column:

  • Phase: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5ms).[1][2]

  • Dimensions: 30m x 0.25mm x 0.25µm.[2]

  • Trim: Regularly trim 10-20cm from the front of the column to remove non-volatile "gunk" that catalyzes degradation.[2]

Troubleshooting Logic Tree:

TroubleshootingStartSymptom:Poor Peak ShapeCheck1Check Mass SpecStart->Check1Decision1Ions 215/259Present?Check1->Decision1YesChemistry is Good.Issue is Physical.Decision1->YesYesNoDerivatizationFailedDecision1->NoNoAction1Trim Column &Change LinerYes->Action1Action2Dry Sample &Use Fresh BSTFANo->Action2

Figure 2: Rapid decision tree for diagnosing DHAME analysis failures.

References
  • Lipidomics Standards Initiative (LSI). Oxylipin Analysis Guidelines.[2] International Lipidomics Society.[2] [Link]

  • Christie, W.W. Gas Chromatography and Lipids: A Practical Guide.[2] The Oily Press.[2] (Standard reference for FAME derivatization logic).

  • Agilent Technologies. GC Troubleshooting Guide: Ghost Peaks and Carryover.[Link]

  • Newman, J.W., et al. "Comprehensive profiling of oxylipins in biological samples."[1][2] Methods in Molecular Biology, 2019.[1][2] (Establishes sEH metabolite analysis standards).

Technical Support Center: Reproducible Quantification of Dihydroxy Fatty Acids (DiHFAs)

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Method Refinement & Troubleshooting for LC-MS/MS Quantification of DiHFAs (e.g., DHETs, DiHOMEs, DiHDPEs) Assigned Specialist: Senior Application Scientist, Lipidomics Division

Introduction: The Analytical Challenge

Dihydroxy fatty acids (DiHFAs)—metabolites formed via the soluble epoxide hydrolase (sEH), lipoxygenase (LOX), or CYP450 pathways—present a unique "triad of difficulty" for bioanalysis:

  • Isomeric Complexity: They exist as multiple regioisomers (position of -OH groups) and stereoisomers (R/S configuration), many of which are isobaric and co-elute.

  • Chemical Instability: Under acidic conditions, vicinal diols can cyclize into lactones or degrade, leading to underestimation.

  • Ionization Suppression: As acidic lipids, they require negative mode electrospray ionization (ESI-), which is highly susceptible to matrix effects.

This guide moves beyond standard protocols to address the causality of common failures and provides self-validating workflows.

Module 1: Sample Preparation (The Lactonization Trap)

Core Directive: The most common source of error in DiHFA quantification is not the mass spectrometer; it is the acidification step during Solid Phase Extraction (SPE).

The Mechanism of Failure

Many generic lipid extraction protocols call for acidifying samples to pH 3–4 to protonate carboxylic acids for better retention on C18 or polymeric SPE cartridges. However, for DiHFAs (particularly 5,6-DHET or 14,15-DHET), strong acidification promotes lactonization (intramolecular cyclization) or dehydration. This results in a "missing peak" or artificial formation of secondary artifacts.

Optimized Protocol: "Gentle" SPE
  • Sample: Plasma/Serum (200 µL).[1]

  • Internal Standard (IS): Spike before any extraction. Use deuterated analogs (e.g., d11-14,15-DHET) to track recovery losses.

  • Hydrolysis Control: Add soluble epoxide hydrolase inhibitor (e.g., AUDA) or antioxidant (BHT) immediately upon collection to freeze the metabolic profile.

Step-by-Step Workflow:

  • Precipitation: Add 600 µL ice-cold methanol (containing IS and BHT). Vortex. Centrifuge at 10,000 x g for 10 min.

  • Dilution (Critical): Dilute the supernatant with water to <15% organic content.

    • Refinement: Adjust pH to 5.5 – 6.0 using dilute acetic acid. Do NOT drop below pH 5.0.

  • SPE Loading: Use a polymeric weak anion exchange (WAX) or HLB cartridge.

    • Why? WAX allows retention based on charge (carboxylate) rather than just hydrophobicity, permitting cleaner washes.

  • Wash: 5% Methanol in water (removes salts/proteins).

  • Elution: Methanol/Acetonitrile (1:1).

  • Drying: Evaporate under nitrogen. Temperature limit: 35°C.

Visualizing the Workflow & Risk Points

SamplePrep Sample Biological Sample (Plasma/Tissue) Spike Spike Internal Std (d11-14,15-DHET) Sample->Spike Precip Protein Precipitation (MeOH + BHT) Spike->Precip pH pH Adjustment (Target: pH 5.5 - 6.0) Precip->pH Lactonization RISK: Lactonization (If pH < 4.0) pH->Lactonization Acidic Error SPE SPE (Polymeric/WAX) pH->SPE Safe Zone Elute Elution & Drying (Max 35°C) SPE->Elute LCMS LC-MS/MS Injection Elute->LCMS

Caption: Workflow highlighting the critical pH control point to prevent artifactual lactonization of DiHFAs.

Module 2: Chromatographic Separation (The Isomer Maze)

Core Directive: Mass transitions (MRM) cannot distinguish regioisomers (e.g., 8,9-DHET vs. 11,12-DHET) because they share the same parent and fragment ions. Chromatographic resolution is mandatory.

Column Selection Strategy
  • Standard: C18 Reverse Phase (1.7 µm or 2.6 µm core-shell).

  • The Refinement: Standard C18 often fails to separate critical pairs like 9,10-DiHOME and 12,13-DiHOME.

    • Solution: Use a column with enhanced polar retention or steric selectivity (e.g., C18-PFP or High-Strength Silica (HSS) T3 ).

  • Mobile Phase:

    • A: Water + 0.01% Acetic Acid (or 5mM Ammonium Acetate).

    • B: Methanol/Acetonitrile (Use Methanol for better selectivity of hydroxylated lipids; Acetonitrile for speed).

FAQ: Why are my peaks tailing?

A: DiHFAs contain free carboxyl groups and hydroxyl groups. Tailing usually indicates:

  • Secondary Interactions: Interaction with free silanols on the column. Fix: Use an end-capped column or increase buffer strength (up to 10mM ammonium acetate).

  • Solvent Mismatch: Injecting the sample in 100% methanol onto a high-aqueous initial gradient. Fix: Reconstitute sample in 30% Methanol / 70% Water.

Isomer Separation Logic

IsomerLogic Start Target Analyte Check Isomeric Status? Start->Check Regio Regioisomers (e.g. 8,9 vs 11,12-DHET) Check->Regio Positional Enantio Enantiomers (e.g. (+/-)14,15-DHET) Check->Enantio Stereo Sol1 High-Res C18 (Use Methanol Gradient) Regio->Sol1 Sol2 Chiral LC (Amylose/Cellulose) Enantio->Sol2

Caption: Decision tree for selecting chromatographic stationary phases based on isomer type.

Module 3: Mass Spectrometry (The Sensitivity)

Core Directive: DiHFAs ionize best in Negative Electrospray Ionization (ESI-). Positive mode is generally ineffective without derivatization.

Optimization Parameters
ParameterSettingRationale
Ion Mode ESI Negative (-)Carboxylic acid group deprotonates easily [M-H]-.
Spray Voltage -2500 to -3500 VPrevent discharge; lower voltage often reduces noise in negative mode.
Source Temp 300°C - 400°CEnsure desolvation of aqueous mobile phase.
Collision Energy Optimize per analyteTypically -15 to -25 eV. Look for characteristic carboxylate loss (CO2).
Addressing Matrix Effects

DiHFAs elute in the "suppression zone" (middle of the gradient) where phospholipids often interfere.

  • Diagnostic: Monitor phospholipid transitions (e.g., m/z 184 in positive mode or specific PC/PE parents in negative) to see if they co-elute with your analytes.

  • Solution: If suppression > 20%, switch to SPE-WAX extraction (Module 1) to remove neutral phospholipids.

Troubleshooting & FAQs

Q: I see 14,15-DHET in my "Blank" samples. Where is it coming from? A: Carryover or Contamination.

  • Carryover: DiHFAs are sticky. Ensure your needle wash contains strong organic solvent (e.g., Isopropanol:Acetonitrile:Acetone).

  • Contamination: Check your solvents. Arachidonic acid autoxidation in stored solvents can spontaneously generate DHETs. Use fresh, LC-MS grade solvents.

Q: My calibration curve is non-linear at the low end. A: This is often due to adsorption. DiHFAs can stick to glass vials.

  • Fix: Use polypropylene vials or silanized glass. Ensure the reconstitution solvent contains at least 30% organic to keep lipids in solution.

Q: Can I quantify DiHFAs using GC-MS? A: Yes, but it requires derivatization (e.g., PFB-bromide or TMS) to make them volatile. This adds a step that introduces variability and thermal instability risks. LC-MS/MS is the preferred "direct" method.

References

  • Yang, J., et al. (2009).Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis: application in cardiac surgery.

  • Newman, J. W., et al. (2013).Comprehensive profiling of oxylipins in human plasma. (Establishes baseline protocols for SPE and stability).

  • FDA Guidance for Industry (2018).Bioanalytical Method Validation. (Standard for QA/QC requirements).

  • Levandi, T., et al. (2021).Separation of regioisomers of dihydroxy fatty acids. (Technical details on column selectivity).

Sources

Technical Support Center: Troubleshooting Baseline Noise in the Chromatography of Hydroxylated Lipids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of baseline noise in the chromatographic analysis of hydroxylated lipids. Elevated baseline noise can obscure peaks of interest, compromise data quality, and lead to inaccurate quantification. This resource is designed to help you systematically diagnose and resolve these issues, ensuring the integrity and reproducibility of your analytical results.

Understanding the Challenge: Why Hydroxylated Lipids Analysis is Prone to Baseline Noise

The analysis of hydroxylated lipids by liquid chromatography (LC), often coupled with mass spectrometry (MS), is susceptible to baseline noise for several reasons. These molecules can be present at low concentrations in complex biological matrices, requiring high sensitivity detection that also amplifies background noise. Furthermore, the chemical properties of both the analytes and the mobile phases used for their separation can contribute to baseline instability. Untargeted lipidomics, in particular, can result in complex spectra with significant baseline noise, making it the least sensitive of lipidomics strategies.[1]

This guide will walk you through a logical workflow to identify the source of baseline noise and implement effective solutions.

Section 1: Systematic Troubleshooting Workflow

A systematic approach is crucial to efficiently identify the source of baseline noise. The following workflow will guide you through a step-by-step diagnostic process, starting from the most common and easily addressable issues to more complex hardware-related problems.

Troubleshooting_Workflow cluster_0 Initial Checks cluster_1 Isolating the Source cluster_2 Addressing the Cause start High Baseline Noise Observed check_mobile_phase 1. Evaluate Mobile Phase - Freshly prepared? - High-purity solvents? - Properly degassed? start->check_mobile_phase check_equilibration 2. Verify System Equilibration - Sufficient equilibration time? - Stable pressure? check_mobile_phase->check_equilibration remove_column 3. Run System Without Column (Use a union) check_equilibration->remove_column noise_persists Noise Persists? remove_column->noise_persists column_issue Potential Column Issue noise_persists->column_issue No system_issue Potential System Issue (Pump, Degasser, Detector) noise_persists->system_issue Yes solve_column 4a. Address Column Issues - Flush column - Replace column column_issue->solve_column solve_system 4b. Address System Issues - Check pump (seals, check valves) - Verify degasser function - Inspect detector (lamp, flow cell) system_issue->solve_system end_point Stable Baseline Achieved solve_column->end_point solve_system->end_point

Caption: A systematic workflow for troubleshooting baseline noise.

Step 1: Evaluate the Mobile Phase

The mobile phase is a frequent source of baseline noise.[2][3] Contaminants, dissolved gases, and improper mixing can all contribute to an unstable baseline.

Troubleshooting Protocol:

  • Use High-Purity Solvents: Always use HPLC or LC-MS grade solvents and reagents. Lower-grade solvents can contain impurities that introduce noise. Water is a common source of contamination, so ensure you are using high-purity, freshly prepared water.[3]

  • Prepare Fresh Mobile Phase: Mobile phases, especially those containing additives like trifluoroacetic acid (TFA) or ammonium acetate, can degrade over time.[2][4][5] Prepare fresh solutions daily. Some studies have shown that vendor-dependent contaminants in solvents like methanol and isopropanol can form adducts with neutral lipids, affecting their analysis.[6][7]

  • Ensure Thorough Degassing: Dissolved gases in the mobile phase can outgas in the detector flow cell, causing significant baseline noise.[8] Use an inline degasser and ensure it is functioning correctly.[3] For mobile phases prone to outgassing, sparging with helium can be an effective additional step.[2]

  • Verify Proper Mixing: Inadequate mixing of mobile phase components, particularly in gradient elution, can lead to baseline fluctuations.[8][9] Ensure your system's mixer is appropriate for your flow rate and that solvents are miscible.

Step 2: Verify System Equilibration

Insufficient equilibration of the column and system with the mobile phase is a common oversight that leads to baseline drift and noise.

Troubleshooting Protocol:

  • Allow Adequate Equilibration Time: Before starting a sequence, allow sufficient time for the mobile phase to fully equilibrate with the column and system.[9] This is especially critical for gradient methods.

  • Monitor System Pressure: A stable backpressure is a good indicator of an equilibrated and leak-free system. Pressure fluctuations can point to issues with the pump or leaks, which in turn cause baseline noise.[10]

Step 3: Isolate the Source - Run Without a Column

To determine if the noise is originating from the column or the LC system itself, a simple diagnostic test can be performed.

Troubleshooting Protocol:

  • Remove the Column: Disconnect the column from the system.

  • Install a Union: In place of the column, connect the injector directly to the detector using a zero-dead-volume union.

  • Run the Mobile Phase: Flow the mobile phase through the system at your method's flow rate.

  • Observe the Baseline:

    • If the baseline is now stable: The column is the likely source of the noise. This could be due to contamination or degradation of the stationary phase.[3]

    • If the baseline remains noisy: The issue lies within the LC system (pump, degasser, or detector).[11]

Step 4a: Addressing Column-Related Issues

If the column is identified as the source of the noise, the following steps can be taken:

Troubleshooting Protocol:

  • Flush the Column: Contaminants from previous injections can slowly leach from the column, causing a noisy baseline. Flush the column with a strong solvent (e.g., isopropanol or methanol) to remove strongly retained compounds.

  • Reverse Flush the Column: For more stubborn contamination, and if permitted by the manufacturer, reverse flushing the column can be effective.

  • Replace the Column: If flushing does not resolve the issue, the column's stationary phase may be degraded. This can happen over time, especially when operating at the limits of pH or temperature. In this case, the column should be replaced.

Step 4b: Addressing System-Related Issues

If the noise persists without the column, the problem is located in the LC system.

System Component Potential Cause of Noise Troubleshooting Action
Pump Leaks, faulty check valves, worn piston seals.[3][11]Inspect for leaks. Replace check valves and piston seals as part of regular maintenance. A pulsating baseline often points to a pump issue.[3]
Degasser Malfunctioning degasser unit.[3]Verify the degasser is operational. Check for leaks in the vacuum tubing.
Detector Failing lamp, contaminated flow cell, temperature fluctuations.[9][10]Check the lamp's energy output and usage hours. Flush the flow cell with appropriate solvents. Ensure stable ambient temperature, as some detectors are sensitive to temperature changes.[2][9]

Section 2: Frequently Asked Questions (FAQs)

Q1: What does periodic or uniform baseline noise indicate?

A: Periodic or uniform noise, often appearing as a regular sine wave, is typically associated with the pump.[12] This can be due to a leak, an air bubble in the pump head, or a failing check valve.[12]

Q2: My baseline noise is random and spiky. What could be the cause?

A: Random, high-frequency noise or spikes are often linked to the detector.[12] This could be due to a failing lamp, a contaminated or cracked flow cell, or electrical interference.[8] Air bubbles passing through the flow cell can also cause random spikes.[9]

Q3: Can the type of buffer in my mobile phase affect baseline noise?

A: Yes, the choice and concentration of buffer can significantly impact the baseline, especially with detectors like Evaporative Light Scattering Detectors (ELSD).[4][5] Some buffers can form adducts with lipids, altering their response and potentially contributing to baseline instability.[4] It is crucial to use high-purity, volatile buffers and to prepare them fresh.

Q4: How can I differentiate between column bleed and other sources of baseline noise?

A: Column bleed typically manifests as a rising baseline, especially during a temperature gradient in gas chromatography, but can also be a factor in LC.[13] In LC-MS, column bleed might appear as a general increase in background ions. To confirm, you can run a blank gradient (without an injection) and observe the baseline. If the rise is reproducible, it is likely column bleed.

Q5: Can my sample preparation method introduce baseline noise?

A: Yes, suboptimal sample preparation can introduce contaminants that lead to baseline noise. For example, in lipidomics, highly abundant phospholipids can cause matrix effects that suppress the ionization of target analytes.[14] Incomplete removal of salts or other matrix components can also contribute to a noisy baseline.

Section 3: Advanced Diagnostic Tools

For complex issues, advanced diagnostic tools within your chromatography data system (CDS) can be invaluable.

  • Pump Pressure Fluctuation Monitoring: Most modern HPLCs allow for real-time monitoring of pump pressure. High levels of fluctuation can indicate a problem with the pump.

  • Detector Diagnostics: Many detectors have built-in diagnostic tests for lamp intensity and other parameters. Running these can help identify a failing component.

By following this structured approach, you can effectively diagnose and resolve issues with baseline noise in your hydroxylated lipid analysis, leading to more reliable and accurate results.

References
  • Common Causes of Baseline Noise in HPLC, UHPLC. (2014, September 6). Retrieved from [Link]

  • Reddit. (2023, March 4). 5 Major causes of noise in chromatograms during HPLC analysis? Retrieved from [Link]

  • Dickie, A. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. Retrieved from [Link]

  • Taylor, T. (2019, February 13). The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. LCGC. Retrieved from [Link]

  • HPLC Repair Services: Common Causes of Baseline Noise. (2020, August 31). Retrieved from [Link]

  • Intensity-Independent Noise Filtering in FT MS and FT MS/MS Spectra for Shotgun Lipidomics. (n.d.). Scilit. Retrieved from [Link]

  • Intensity-Independent Noise Filtering in FT MS and FT MS/MS Spectra for Shotgun Lipidomics | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • effect of mobile phase preparation affect the baseline. (2013, September 13). Chromatography Forum. Retrieved from [Link]

  • Tully, B., et al. (n.d.). Improved identification and quantification of peptides in mass spectrometry data via chemical and random additive noise elimination (CRANE). PMC. Retrieved from [Link]

  • Commonly overlooked effects of mobile phase buffers on HPLC-ELSD response for lipid quantification. (n.d.). American Chemical Society. Retrieved from [Link]

  • Mobile Phase Contaminants Affect Neutral Lipid Analysis in LC-MS-Based Lipidomics Studies. (2024, December 4). PubMed. Retrieved from [Link]

  • Mass Spectrometry in Analytical Lipidomics. (n.d.). Spectroscopy Online. Retrieved from [Link]

  • Roberts, J., et al. (2024, March 4). Vendor-dependent mobile phase contaminants affect neutral lipid analysis in lipidomics protocols. ChemRxiv. Retrieved from [Link]

  • Choice of buffer in mobile phase can substantially alter peak areas in quantification of lipids by HPLC-ELSD | Request PDF. (2022, August 10). ResearchGate. Retrieved from [Link]

  • Dolan, J. W. (2022, August 1). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? LCGC. Retrieved from [Link]

  • HPLC Troubleshooting: What is causing baseline noise? (2022, October 25). YouTube. Retrieved from [Link]

  • Applications of Mass Spectrometry to Lipids and Membranes. (n.d.). PMC - NIH. Retrieved from [Link]

  • HPLC Troubleshooting Mini Guide - Baseline Issues. (n.d.). Phenomenex. Retrieved from [Link]

  • Noisy baseline. (2016, April 21). Chromatography Forum. Retrieved from [Link]

  • Wang, G., et al. (n.d.). Determination of lipid content and stability in lipid nanoparticles using ultra high‐performance liquid chromatography in combination with a Corona Charged Aerosol Detector. PMC. Retrieved from [Link]

  • Evidence of lipid degradation during overnight contact lens wear: gas chromatography mass spectrometry as the diagnostic tool. (n.d.). PubMed. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Validation Guide: Mass Spectrometric Identification of Methyl 9,10-Dihydroxyoctadecanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This guide serves as a technical standard for the validation of Methyl 9,10-dihydroxyoctadecanoate (also known as Methyl 9,10-dihydroxystearate).[1] This molecule, often a marker of lipid peroxidation or an intermediate in oleochemical synthesis, presents specific analytical challenges due to the potential for positional isomerism (e.g., vs. 12,13-dihydroxy isomers) and stereochemical variance (threo vs. erythro).

This document compares the two industry-standard validation workflows:

  • GC-EI-MS (Derivatized): The "Gold Standard" for structural elucidation and positional assignment.[2]

  • LC-ESI-MS/MS (Native): The preferred method for high-throughput biological screening.[2]

Molecular Identity & Mechanism of Fragmentation

To validate this molecule, one must understand its behavior under ionization.[2] The native molecule (MW 330.[2]5) fragments poorly in Electron Impact (EI). Therefore, validation requires derivatization for GC-MS.[2]

The "Alpha-Cleavage" Rule (GC-MS Validation)

When derivatized with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), the hydroxyl groups at C9 and C10 are converted to trimethylsilyl (TMS) ethers. The resulting molecule, Methyl 9,10-bis(trimethylsilyloxy)octadecanoate , undergoes a predictable alpha-cleavage between the functionalized carbons.

Structural Logic:

  • Precursor: Methyl 9,10-bis(OTMS)octadecanoate (MW 474)

  • Cleavage Site: The C9–C10 bond is the weakest point due to stabilization by the oxygen atoms.[2]

  • Diagnostic Ion A (C10–C18 fragment): [CH(OTMS)-(CH2)7-COOMe]+ → m/z 259

  • Diagnostic Ion B (C1–C9 fragment): [CH3-(CH2)7-CH(OTMS)]+ → m/z 215

Note: The observation of these two ions in high abundance is the primary validation criteria for the 9,10-positional isomer.

Visualization: Fragmentation Pathway

Fragmentation Start This compound (MW 330.5) Deriv Derivatization (BSTFA) Methyl 9,10-bis(OTMS)octadecanoate (MW 474) Start->Deriv + 2x TMS Group Ionization Electron Impact (70eV) Radical Cation Formation Deriv->Ionization Cleavage Alpha-Cleavage (C9-C10 Bond Break) Ionization->Cleavage Frag1 Fragment A (C10-C18) [CH(OTMS)-(CH2)7-COOMe]+ m/z 259 Cleavage->Frag1 Charge Retention on C10 Frag2 Fragment B (C1-C9) [CH3-(CH2)7-CH(OTMS)]+ m/z 215 Cleavage->Frag2 Charge Retention on C9

Figure 1: Mechanistic fragmentation pathway of the TMS-derivative confirming the 9,10-positional assignment.

Comparative Analysis: GC-MS vs. LC-MS[2]

The choice of method depends on the matrix complexity and the need for structural certainty.

FeatureMethod A: GC-EI-MS (TMS Derivative)Method B: LC-ESI-MS/MS (Native)
Primary Utility Structural Confirmation (Positional Isomers)Quantification in Biological Matrix
Sample Prep High (Requires Silylation, anhydrous conditions)Low (Dilute & Shoot or SPE)
Specificity Excellent. m/z 215 & 259 confirm 9,10 position.Moderate. Relies on retention time; isomers often co-elute.[2]
Sensitivity Good (pg range in SIM mode)Excellent (fg range in MRM mode)
Stereochemistry Can separate threo/erythro (with optimized column)Difficult without chiral columns
Key Risk Incomplete derivatization (monohydroxy artifacts)Ion suppression; Isobaric interference

Validated Experimental Protocols

Method A: GC-EI-MS Structural Validation (The Gold Standard)

Use this protocol when identifying the compound in a new sample or verifying purity.

Reagents:

  • BSTFA + 1% TMCS (Silylation agent).[2]

  • Pyridine (anhydrous).[2]

  • Hexane (HPLC Grade).[2]

Workflow:

  • Dry Down: Evaporate 50 µL of sample extract to complete dryness under Nitrogen. Critical: Moisture inhibits silylation.[2]

  • Reaction: Add 50 µL Pyridine and 50 µL BSTFA/TMCS.

  • Incubation: Cap tightly and heat at 60°C for 30 minutes.

  • Extraction: Dry down reagents under Nitrogen; reconstitute in 100 µL Hexane.

  • Injection: 1 µL splitless injection at 260°C.

Instrument Settings (Agilent 7890/5977 or equiv):

  • Column: DB-5ms or HP-5ms (30m x 0.25mm, 0.25µm).[2]

  • Oven: 100°C (1 min) → 20°C/min → 300°C (hold 5 min).

  • MS Source: 230°C, 70 eV.[2]

  • Scan Mode: Full Scan (m/z 50–600) for ID; SIM (m/z 215, 259, 73) for quant.[2]

Acceptance Criteria:

  • Presence of m/z 215 and 259 peaks.[2]

  • Retention time match within ±0.05 min of authentic standard.

Method B: LC-ESI-MS/MS Quantitative Screening

Use this protocol for high-throughput plasma/tissue analysis.[2]

Workflow:

  • Extraction: Liquid-Liquid Extraction (LLE) using Ethyl Acetate or MTBE.[2]

  • Reconstitution: Methanol:Water (50:50).[2]

Instrument Settings (QqQ System):

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 1.8 µm).[2]

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.[2]

  • Ionization: ESI Positive (as [M+H]+ or [M+NH4]+) or Negative (as [M-H]-). Note: Methyl esters often ionize better in Positive mode as Ammonium adducts.

  • MRM Transition (Example for [M+NH4]+):

    • Precursor: 348.3 (MW 330.5 + 18).[2]

    • Product: Determine experimentally (often loss of water or methanol).[2]

Advanced Validation: Stereochemistry (Threo vs. Erythro)

Distinguishing the threo (trans-diol) and erythro (cis-diol) diastereomers is critical for biological interpretation, as they often originate from different enzymatic or non-enzymatic pathways.

  • TMS Derivatives: Separation is possible on non-polar columns (DB-5), but peak resolution may be partial (Resolution < 1.5).[2]

  • Cyclic Boronates (The Pro Tip): Reacting the diol with n-butylboronic acid forms a cyclic boronate ester.[2]

    • Erythro (cis) isomers form cyclic esters much faster and are more stable.[2]

    • Threo (trans) isomers are strained and form less readily or elute significantly later/earlier depending on the phase.

    • Validation: If the peak shape sharpens and shifts significantly after boronate derivatization compared to a standard, the cis (erythro) configuration is likely.

Decision Workflow for Method Selection

Workflow Sample Unknown Sample Goal Define Goal Sample->Goal Quant High Throughput Quantification Goal->Quant Large Batch Struct Structural ID / Isomer Check Goal->Struct Unknown Peak LC LC-ESI-MS/MS (MRM Mode) Quant->LC GC GC-EI-MS (TMS Deriv) Struct->GC Result1 Result: Concentration (Risk: Isomer Co-elution) LC->Result1 Result2 Result: Confirmed Structure (m/z 215, 259) GC->Result2

Figure 2: Decision matrix for selecting the appropriate validation technique.

References

  • NIST Chemistry WebBook. Octadecanoic acid, 9,10-dihydroxy-, methyl ester Mass Spectrum.[2] National Institute of Standards and Technology.[2] Available at: [Link]

  • PubChem. this compound (Compound Summary). National Library of Medicine.[2] Available at: [Link]

  • ResearchGate. GC-MS analysis of methyl 9, 10-dihydroxyoctadecanoate. (Snippet Source). Available at: [Link][3]

  • Tsikas, D. Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions.[2] Freie Universität Berlin.[2] (Context on TMS fragmentation). Available at: [Link]

Sources

A Senior Application Scientist's Guide to Purity Assessment of Synthesized Methyl 9,10-dihydroxyoctadecanoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of a synthesized compound is paramount. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of Methyl 9,10-dihydroxyoctadecanoate, a dihydroxylated fatty acid methyl ester of significant interest. We will explore the rationale behind experimental choices, present detailed protocols, and compare the utility of various techniques in identifying potential impurities. This guide also extends the comparison to two relevant alternatives: Methyl 12-hydroxystearate and Methyl Ricinoleate, providing a broader context for purity assessment of hydroxylated fatty acid esters.

The Synthetic Landscape and Potential Impurities

This compound is typically synthesized via the hydroxylation of the double bond in Methyl Oleate. Common methods employ oxidizing agents like potassium permanganate (Baeyer's test) or osmium tetroxide.[1] While effective, these reactions can introduce a variety of impurities that necessitate a multi-faceted analytical approach for their detection and quantification.

DOT Script for Synthesis and Impurity Formation

cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities Methyl Oleate Methyl Oleate Hydroxylation Hydroxylation Methyl Oleate->Hydroxylation KMnO4 or OsO4 This compound This compound Hydroxylation->this compound Unreacted Methyl Oleate Unreacted Methyl Oleate Hydroxylation->Unreacted Methyl Oleate Incomplete reaction Oxidative Cleavage Products Nonanoic acid, Azelaic acid methyl ester Hydroxylation->Oxidative Cleavage Products Over-oxidation Epoxide Intermediate Methyl 9,10-epoxystearate Hydroxylation->Epoxide Intermediate Side reaction Stereoisomers threo/erythro isomers This compound->Stereoisomers Non-stereospecific reaction Synthesized Product Synthesized Product TLC Thin-Layer Chromatography (TLC) Synthesized Product->TLC Initial Screening NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Synthesized Product->NMR Structural Confirmation & Impurity ID FTIR Fourier-Transform Infrared (FTIR) Spectroscopy Synthesized Product->FTIR Functional Group Analysis DSC Differential Scanning Calorimetry (DSC) Synthesized Product->DSC Thermal Properties & Crystalline Purity GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) TLC->GC_MS Volatile Impurities HPLC High-Performance Liquid Chromatography (HPLC) TLC->HPLC Non-volatile Impurities & Isomers Purity_Assessment Comprehensive Purity Profile GC_MS->Purity_Assessment HPLC->Purity_Assessment NMR->Purity_Assessment FTIR->Purity_Assessment DSC->Purity_Assessment

Sources

A Researcher's Guide to Differentiating Methyl 9,10-dihydroxyoctadecanoate from its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in lipidomics, materials science, and drug development, the precise identification of fatty acid isomers is a critical analytical challenge. Dihydroxyoctadecanoates, a class of oxidized lipids, exhibit significant biological activity and industrial relevance. However, the position of the two hydroxyl groups along the C18 chain dramatically influences these properties. This guide provides an in-depth comparison of Methyl 9,10-dihydroxyoctadecanoate with its other positional isomers, focusing on the experimental methodologies required for their unambiguous differentiation and characterization.

Introduction: The Significance of Hydroxyl Position

Dihydroxyoctadecanoic acids are formed from the oxidation of oleic acid (a C18:1 fatty acid). The most common isomer resulting from this oxidation is the 9,10-dihydroxy derivative, but other isomers, such as 8,9-, 10,11-, and 12,13-dihydroxyoctadecanoates, can also be formed. The specific location of the vicinal diols is not a trivial structural detail; it dictates the molecule's three-dimensional structure, polarity, and ability to interact with biological systems. For instance, subtle shifts in hydroxyl group placement can alter a compound's anti-inflammatory or anti-diabetic properties.[1] Therefore, robust analytical methods to distinguish these isomers are paramount for accurate biological interpretation and quality control.

This guide will focus on the methyl ester forms of these fatty acids, as they are commonly prepared for analytical techniques like gas chromatography to enhance volatility.[2][3]

Physicochemical and Spectroscopic Properties: The Keys to Differentiation

The primary challenge in analyzing dihydroxyoctadecanoate isomers lies in their similar molecular weights and elemental compositions. Differentiation, therefore, relies on subtle differences in their physical properties and, more definitively, on their unique fragmentation patterns in mass spectrometry and distinct signals in nuclear magnetic resonance spectroscopy.

Table 1: Comparative Physicochemical Properties of Dihydroxyoctadecanoate Compounds

PropertyThis compoundOther Positional Isomers (e.g., 12,13-)Justification & Causality
Molecular Weight 330.5 g/mol [4][5]330.5 g/mol Identical molecular formula (C19H38O4) means isomers have the same mass.
Polarity HighVaries slightly with hydroxyl positionThe position of the polar hydroxyl groups affects the overall dipole moment of the molecule, which can lead to slight differences in chromatographic retention times.
GC Retention Index ~2612 (non-polar column)[4]Will vary slightlyDifferences in volatility and interaction with the stationary phase due to molecular shape will cause minor shifts in retention times.
Key MS Fragments Characteristic ions from cleavage between C9-C10Distinctive ions from cleavage at the respective diol positionThe location of the hydroxyl groups directs the fragmentation pathway under electron ionization, providing a unique fingerprint for each isomer.
NMR Chemical Shifts Specific shifts for protons and carbons at C9 and C10Different chemical shifts corresponding to the carbons and protons bearing the hydroxyl groups.The chemical environment of each proton and carbon atom is unique to its position in the molecule, resulting in a distinct NMR spectrum.
Analytical Workflows for Isomer Identification

A multi-step approach is essential for the confident identification of dihydroxyoctadecanoate isomers. This typically involves synthesis, purification, and spectroscopic analysis.

Workflow for Isomer Synthesis and Analysis

G cluster_synthesis Synthesis cluster_analysis Analysis start Methyl Oleate (C18:1) oxidation Hydroxylation (e.g., with KMnO4) start->oxidation mixture Mixture of Dihydroxy Isomers oxidation->mixture derivatization Derivatization (Optional) (e.g., TMS ethers) mixture->derivatization Enhances volatility nmr NMR Spectroscopy mixture->nmr Structural Elucidation gcms GC-MS Analysis derivatization->gcms Separation & Fragmentation data Data Interpretation (Fragmentation & Chemical Shifts) gcms->data nmr->data

Caption: General workflow for synthesizing and analyzing dihydroxyoctadecanoate isomers.

Experimental Protocols

A. Synthesis of this compound

This protocol describes a common method for the hydroxylation of a monounsaturated fatty acid ester.

  • Rationale: The double bond in methyl oleate is susceptible to oxidation by strong oxidizing agents like potassium permanganate (KMnO4). This reaction breaks the pi-bond and adds hydroxyl groups across it, yielding the diol.[6] Using a phase-transfer catalyst can improve the reaction in non-polar media.[6]

  • Step-by-Step Protocol:

    • Dissolve methyl oleate in a suitable organic solvent (e.g., acetone or a solvent-free system).

    • Prepare a chilled aqueous solution of potassium permanganate.

    • Slowly add the KMnO4 solution to the methyl oleate solution while stirring vigorously and maintaining a low temperature (e.g., 0-5°C) to prevent over-oxidation.

    • Continue stirring until the purple color of the permanganate disappears, indicating the reaction is complete.

    • Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to remove excess KMnO4.

    • Extract the product into an organic solvent (e.g., hexane or ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain the crude this compound. Further purification can be achieved by column chromatography.

B. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone technique for differentiating positional isomers based on their unique fragmentation patterns.

  • Rationale: The high energy of electron ionization (EI) in a mass spectrometer causes the molecule to fragment in a predictable manner. The bond between the two hydroxyl-bearing carbons is a favored cleavage point. The resulting fragment ions are diagnostic for the original position of the diol.[7]

  • Step-by-Step Protocol:

    • Sample Preparation: Dissolve the synthesized methyl dihydroxyoctadecanoate isomers in a volatile solvent like hexane. For complex matrices, a derivatization step to convert the hydroxyl groups to trimethylsilyl (TMS) ethers can improve peak shape and resolution.

    • Injection: Inject 1 µL of the sample into the GC-MS system.

    • GC Separation: Use a capillary column suitable for FAMEs analysis (e.g., a wax-type or biscyanopropyl phase).[3] A typical temperature program would start at a low temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C).[8]

    • MS Detection: Operate the mass spectrometer in EI mode, scanning over a mass range of m/z 40-550.[8]

    • Data Analysis:

      • Examine the total ion chromatogram to determine the retention times of the different isomers.

      • Analyze the mass spectrum for each isomer. For this compound, expect to see characteristic fragment ions resulting from cleavage between C9 and C10.

Isomer Differentiation by Mass Spectrometry Fragmentation

G cluster_9_10 This compound cluster_frags_9_10 Characteristic Fragments cluster_12_13 Methyl 12,13-dihydroxyoctadecanoate cluster_frags_12_13 Characteristic Fragments node_9_10 CH3(CH2)7 CH(OH) CH(OH) (CH2)7COOCH3 frag1_9_10 m/z = 201 (CH(OH)-(CH2)7COOCH3)+ node_9_10:f2->frag1_9_10 Cleavage frag2_9_10 m/z = 159 (CH3(CH2)7CH(OH))+ node_9_10:f1->frag2_9_10 Cleavage node_12_13 CH3(CH2)4 CH(OH) CH(OH) (CH2)10COOCH3 frag1_12_13 m/z = 243 (CH(OH)-(CH2)10COOCH3)+ node_12_13:f2->frag1_12_13 Cleavage frag2_12_13 m/z = 117 (CH3(CH2)4CH(OH))+ node_12_13:f1->frag2_12_13 Cleavage

Caption: Simplified EI-MS fragmentation of two positional isomers.

Biological Activity: Why Isomer Separation Matters

The biological effects of dihydroxyoctadecanoates can be highly isomer-specific. Studies on related classes of lipids, such as FAHFAs (fatty acid esters of hydroxy fatty acids), have shown that different isomers possess distinct activities. For example, some isomers may be more potent in potentiating glucose-stimulated insulin secretion, while others exhibit stronger anti-inflammatory effects.[1] This underscores the necessity of isolating and identifying specific isomers to accurately attribute a biological function to a particular chemical structure. While some dihydroxyoctadecanoates have been noted for antioxidant activities, the comparative potency of different positional isomers is an active area of research.[9][10]

Conclusion

While this compound and its positional isomers are identical in mass and formula, they are distinct chemical entities with unique properties and biological activities. Their differentiation is not merely an academic exercise but a crucial step for any meaningful research in the field. A combination of controlled synthesis and meticulous analysis, primarily through GC-MS, allows for their unambiguous identification. By understanding the principles of chromatographic separation and mass spectrometric fragmentation detailed in this guide, researchers can confidently characterize these important lipid molecules.

References

  • GC-MS analysis of methyl 9, 10-dihydroxyoctadecanoate. - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • Determination of Fatty-acid Composition of Lipids in Human Embryonic Stem Cells Using GC-MS - Shimadzu. (n.d.). Retrieved January 30, 2026, from [Link]

  • Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS | LCGC International. (2023, December 5). Retrieved January 30, 2026, from [Link]

  • (9S,10S)-9,10-Dihydroxyoctadecanoate | C18H36O4. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • Methyl 9,10-dihydroxystearate | C19H38O4. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • 9,10-Dihydroxystearic acid | C18H36O4. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • Islam, S., et al. (2020). Bioactive Variability and In Vitro and In Vivo Antioxidant Activity of Unprocessed and Processed Flour of Nine Cultivars of Australian lupin Species: A Comprehensive Substantiation. Molecules. Retrieved January 30, 2026, from [Link]

  • GC Analysis of Total Fatty Acid Methyl Esters (FAME) and Methyl Linolenate in Biodiesel Using the Revised EN14103:2011 Method - Agilent. (2012, May 7). Retrieved January 30, 2026, from [Link]

  • Synthesis and properties of dihydroxyoleic acid methyl ester ethoxylates | Request PDF. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Octadecanoic acid, 9,10-dihydroxy-, methyl ester. (n.d.). NIST WebBook. Retrieved January 30, 2026, from [Link]

  • Chemical Properties of Dodecanoic acid, methyl ester (CAS 111-82-0) - Cheméo. (n.d.). Retrieved January 30, 2026, from [Link]

  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - MDPI. (2023, April 3). Retrieved January 30, 2026, from [Link]

  • A Novel and Efficient Method for the Synthesis of Methyl (R)-10-Hydroxystearate and FAMEs from Sewage Scum - MDPI. (n.d.). Retrieved January 30, 2026, from [Link]

  • Carotenoid isomers: A systematic review of the analysis, biological activity, physicochemical property, and methods for isomerization | Request PDF - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • Le, K., et al. (2021). Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs). Journal of Lipid Research. Retrieved January 30, 2026, from [Link]

  • methyl methanoate low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 methyl formate 1-H nmr doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 30, 2026, from [Link]

  • Dihydroxyoctadecanoic acid | C18H36O4. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • Kinetically controlled synthesis of rotaxane geometric isomers - PMC - NIH. (n.d.). Retrieved January 30, 2026, from [Link]

  • Direct Determination of Flavanone Isomers in Citrus Juice by Paper Spray Tandem Mass Spectrometry - MDPI. (n.d.). Retrieved January 30, 2026, from [Link]

  • 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (NP0083696) - NP-MRD. (n.d.). Retrieved January 30, 2026, from [Link]

  • ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate... - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

Sources

A Senior Application Scientist’s Guide to Analyzing Oxidized Fatty Acids: GC-MS vs. LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of oxidized fatty acids, or oxylipins. As crucial signaling molecules in inflammation, immunity, and various disease processes, the accurate measurement of oxylipins is paramount for researchers, scientists, and drug development professionals.[1] The inherent challenges in analyzing these molecules—owing to their low concentrations, structural diversity, and instability—demand a careful choice of analytical strategy.[1][2] This guide provides a field-proven perspective on selecting the optimal technique for your research needs, grounded in experimental evidence and causality.

The Fundamental Divide: Volatility vs. Polarity

The core difference between GC-MS and LC-MS lies in the physical principles they use for chemical separation. Understanding this distinction is the first step in making an informed decision.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Mandate

GC-MS separates compounds based on their volatility and interaction with a stationary phase within a capillary column. For a compound to be analyzed by GC, it must be thermally stable and readily converted into a gaseous state without degradation.

This presents an immediate and significant hurdle for fatty acids. Their polar carboxyl groups make them non-volatile, preventing direct analysis.[3][4] Consequently, derivatization is not optional; it is an absolute requirement for GC-MS analysis of fatty acids. [4][5] This critical step converts the polar functional groups into more volatile and thermally stable derivatives.[5] The most common methods include:

  • Esterification: Converting the carboxylic acid to a methyl ester, creating a Fatty Acid Methyl Ester (FAME).[3] This is a long-established and widely used method.[3]

  • Silylation: Replacing active hydrogens on hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group, which increases volatility and reduces polarity.[6][7]

The necessity of derivatization is a defining characteristic of the GC-MS workflow. It adds time and potential points of sample loss or artifact introduction to the experimental process.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Polarity Spectrum

LC-MS has emerged as a powerful and versatile alternative, largely because it circumvents the need for derivatization.[5] Separation is achieved in the liquid phase based on the analyte's polarity and interaction with the column's stationary phase. This makes it inherently suitable for analyzing polar, non-volatile, and thermally fragile molecules like oxylipins.[5]

LC is most commonly coupled with Electrospray Ionization (ESI), which transfers ions from solution into the gas phase for MS analysis.[8] Key considerations for LC-MS include:

  • Ionization Mode: ESI can be run in positive or negative ion mode. While many lipids ionize well in positive mode, oxidized fatty acids are typically analyzed in negative ion mode, which directly detects the deprotonated carboxylate anion [M-H]⁻.[9][10][11]

  • Tandem Mass Spectrometry (MS/MS): Coupling liquid chromatography with tandem mass spectrometry significantly boosts specificity and sensitivity.[5] Techniques like Multiple Reaction Monitoring (MRM) allow for the simultaneous quantification of dozens to hundreds of oxylipins in a single run, providing a comprehensive profile.[5][12][13]

Head-to-Head Comparison: A Data-Driven Decision Matrix

Choosing between GC-MS and LC-MS requires a nuanced understanding of the trade-offs in performance, sample preparation, and analytical goals. The following table summarizes these key differences, with a detailed explanation below.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Derivatization Mandatory. Required to increase volatility (e.g., FAMEs, TMS).[3][4]Generally not required. Simplifies sample prep and reduces artifact risk.[5][12]
Sample Prep More complex and time-consuming due to the required derivatization steps.[5]Simpler and often faster. Primarily involves extraction and concentration.[5]
Analyte Coverage Best for specific, known volatile or semi-volatile compounds. Less suitable for broad profiling of diverse oxylipin classes.Excellent for broad, comprehensive profiling of diverse oxylipin classes, including non-volatile and thermally labile species.[12][13]
Sensitivity Very high sensitivity for targeted compounds. Some GC-MS/MS methods report lower limits of quantitation than LC-MS/MS.[1]High sensitivity, especially with modern instrumentation (e.g., ZenoTOF, QTOFs).[2] Can be enhanced with charge-switch derivatization.[14]
Selectivity Good selectivity, but complex mixtures of isomers can lead to poorly resolved peaks.[15]Excellent selectivity, especially with MS/MS (MRM), which isolates specific precursor-product ion transitions.[12]
Structural Info Provides characteristic electron ionization (EI) fragmentation patterns that are highly reproducible and useful for library matching.ESI is a "soft" ionization technique, often resulting in minimal fragmentation. Structural data is obtained via MS/MS (Collision-Induced Dissociation).[16]
Isomer Separation Capillary GC columns can provide excellent separation of certain positional and geometric isomers.Can separate many isomers, but co-elution is common. Advanced techniques like ion mobility-mass spectrometry (IM-MS) can further resolve isobars.
Throughput Lower, due to longer run times and extensive sample preparation.Higher, enabled by faster UPLC separations and simplified sample prep.
Causality Behind the Choices
  • Why Derivatization Defines the Workflow: The decision to use GC-MS immediately commits the researcher to a multi-step derivatization protocol. This is not a minor consideration. As our own lab experience shows, these steps must be meticulously optimized to ensure complete reaction, avoid side-product formation, and prevent the loss of trace-level analytes. While GC-MS is often called the "gold standard" for fatty acid analysis, this reputation is built on highly optimized and validated derivatization methods.[17]

  • The Power of Soft Ionization in LC-MS: LC-MS excels because ESI gently transfers analytes from liquid to gas phase, preserving the intact molecule.[16] This is crucial for thermally sensitive oxylipins, which would degrade under the high temperatures of a GC inlet. The ability to analyze the intact molecule without chemical modification is a significant advantage, reducing the risk of altering the very compounds you aim to measure.[5]

  • Sensitivity: A Contested Battleground: While some reports suggest GC-MS/MS can achieve lower detection limits for specific analytes[1], advances in LC-MS technology are closing the gap.[2] Furthermore, a clever workaround exists for LC-MS: charge-switch derivatization . While standard LC-MS avoids derivatization, this specialized technique can be employed to attach a permanently charged group to the fatty acid. This allows for analysis in the more efficient positive ion mode, boosting ionization efficiency and increasing sensitivity by 10 to 30-fold.[14]

Experimental Protocols & Workflows

A self-validating protocol is the cornerstone of trustworthy results. Below are representative workflows and step-by-step methodologies for both techniques.

GC-MS Experimental Workflow

The GC-MS workflow is linear and defined by its mandatory derivatization step.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A 1. Lipid Extraction (e.g., Folch or LLE) B 2. Derivatization (e.g., to FAMEs) A->B C 3. GC Injection & Separation (Volatility-based) B->C D 4. Ionization (EI) & Fragmentation C->D E 5. Mass Analysis (Quadrupole/TOF) D->E F 6. Detection & Data Processing E->F cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A 1. Lipid Extraction (e.g., SPE or LLE) B 2. Solvent Evaporation & Reconstitution A->B C 3. LC Injection & Separation (Polarity-based) B->C D 4. Ionization (ESI) (Soft Ionization) C->D E 5. MS/MS Analysis (e.g., MRM) D->E F 6. Detection & Quantification E->F

Caption: LC-MS/MS workflow for oxidized fatty acid analysis.

Protocol: Solid-Phase Extraction (SPE) for LC-MS/MS

This protocol is designed to isolate oxylipins from a biological matrix like plasma or cell culture media. [14]

  • Internal Standards: Add a cocktail of deuterated internal standards to the liquid sample (e.g., 500 µL of plasma) to correct for extraction loss and matrix effects.

  • Protein Precipitation/Hydrolysis: Add 1.5 mL of cold methanol to precipitate proteins. For total fatty acid analysis (free + esterified), a base hydrolysis step (saponification) with NaOH would be performed here. [18]3. Centrifugation: Vortex and then centrifuge the sample at high speed (e.g., 10,000 x g for 10 min at 4°C) to pellet precipitated proteins.

  • SPE Cartridge Conditioning: While the sample is centrifuging, condition an SPE cartridge (e.g., a mixed-mode anion exchange polymer) by washing sequentially with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a low-organic solvent (e.g., 10% methanol in water) to remove salts and polar interferences.

  • Elution: Elute the oxylipins from the cartridge using an appropriate solvent, such as 1 mL of methanol containing a small amount of acid (e.g., 1% acetic acid). [14]8. Drying & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in a small volume (e.g., 100 µL) of the initial LC mobile phase for injection. [18]

Making the Right Choice: An Expert's Perspective

The optimal technique is dictated entirely by the research question.

Choose GC-MS when:

  • You are analyzing a limited number of specific, well-characterized oxidized fatty acids that are known to be volatile after derivatization.

  • You need to leverage existing, validated FAMEs libraries for compound identification based on EI fragmentation and retention indices.

  • The highest possible sensitivity for a very narrow range of target analytes is the absolute priority, and you have the resources to meticulously optimize the derivatization protocol.

Choose LC-MS/MS when:

  • Your goal is comprehensive, untargeted or targeted profiling of a wide array of oxylipins across different chemical classes (e.g., prostaglandins, HETEs, epoxides). [12][13]* You are working with thermally labile or non-volatile compounds that cannot survive GC conditions.

  • High sample throughput is required, as the simplified sample preparation and faster UPLC methods are advantageous. [5]* You need to differentiate complex isobaric and isomeric species, where the combination of liquid-phase separation and highly specific MS/MS transitions is superior. [11][19]

Conclusion

Both GC-MS and LC-MS are powerful techniques for the analysis of oxidized fatty acids, but they are not interchangeable. GC-MS remains a robust tool for specific, targeted applications, provided its demanding and potentially confounding derivatization requirement is met with expertise. However, for the broad, systems-level profiling that modern lipidomics demands, LC-MS/MS offers unparalleled advantages in analyte coverage, sample preparation simplicity, and versatility. [5][12]Its ability to analyze molecules in their native state provides a more direct and often more reliable snapshot of the complex oxylipin landscape in biological systems.

References

  • Schütt et al. (2012).
  • Lee, J. (n.d.). Challenges in Analyzing Lipid Oxidation: Are One Product and One Sample Concentration Enough?.
  • (n.d.). Analysis of whole lipid extracts using on-line high resolution LC-MS. LabRulez LCMS.
  • Murphy, R. C. et al. (n.d.).
  • (n.d.). Method for Quantifying Oxidized Fatty Acids in Food Samples Using Ultra-High Pressure Liquid Chromatography-Tandem Mass Spectrometry. Springer Protocols.
  • Hartler, J. et al. (n.d.). A versatile ultra-high performance LC-MS method for lipid profiling. PMC.
  • Al-Khelaifi, F. et al. (n.d.).
  • Giera, M. et al. (n.d.).
  • Kowalczyk, A. et al. (n.d.). Methods of the Analysis of Oxylipins in Biological Samples. PMC.
  • Schütt, F. et al. (2012).
  • (2025). Guidelines for the standardised quantification of oxidised fatty acids using LC-MS. Friedrich Schiller University Jena.
  • Dobarganes, C. & Velasco, J. (2019).
  • Schebb, N. H. et al. (2025). Technical recommendations for analyzing oxylipins by liquid chromatography-mass spectrometry. Hamad Bin Khalifa University.
  • Yang, L. et al. (2024).
  • (n.d.). Quantitative Analysis of Oxylipins. University of Wuppertal.
  • (n.d.). Application Note: Derivatization of Fatty Acids for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis. Benchchem.
  • (2025). Quantitative and qualitative analysis of oxylipins using highresolution mass spectrometry. SCIEX.
  • Wang, Z. et al. (2013).
  • Liu, X. et al. (2017). GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. Wiley Online Library.
  • (2013). Quantification of fatty acid oxidation products using online high-performance liquid chromatography tandem mass spectrometry. SfRBM.
  • (n.d.). Targeted UPLC-MS/MS Analysis of Oxylipins.
  • Paglia, G. & Astarita, G. (2020). Ion Mobility–Mass Spectrometry for Lipid Analysis. Royal Society of Chemistry.
  • (n.d.). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. LIPID MAPS.
  • Kowalczyk, A. et al. (n.d.). Methods of the Analysis of Oxylipins in Biological Samples.
  • (n.d.). GCMS analysis of fatty acids.
  • Bibel, M. (2025).

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A Researcher's Guide to the Quantification of Dihydroxy Fatty Acids: A Comparative Analysis of LC-MS, GC-MS, and ELISA

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of dihydroxy fatty acids (DHFAs) is paramount for unraveling their roles in a multitude of physiological and pathological processes. These oxidized lipids are implicated in signaling pathways related to inflammation, cardiovascular disease, and metabolic disorders. The choice of analytical methodology is a critical decision that directly impacts the quality and reliability of experimental data. This guide provides an in-depth, objective comparison of the three primary techniques for DHFA quantification: Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you in selecting the optimal method for your research endeavors.

The Analytical Challenge: Why Dihydroxy Fatty Acids Require Specialized Quantification

DHFAs are characterized by the presence of two hydroxyl groups on the fatty acid backbone. Their structural similarity to other fatty acids and their often low abundance in complex biological matrices present unique analytical challenges. Furthermore, the stereochemistry of the hydroxyl groups can significantly influence biological activity, necessitating methods that can distinguish between different isomers.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for Specificity and Sensitivity

LC-MS has emerged as the premier technique for the analysis of DHFAs due to its exceptional sensitivity, selectivity, and versatility.[1][2] This method is particularly well-suited for the analysis of less volatile and thermally labile compounds like DHFAs, as it typically does not require derivatization.[3]

The Principle Behind LC-MS

LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of a mass spectrometer. The liquid chromatograph separates the components of a mixture based on their interactions with a stationary phase (the column) and a mobile phase (the solvent). The separated components then enter the mass spectrometer, where they are ionized, and their mass-to-charge ratio is measured, allowing for precise identification and quantification.

Experimental Workflow for LC-MS Quantification of Dihydroxy Fatty Acids

The following protocol outlines a typical workflow for the quantification of DHFAs in a biological sample, such as plasma.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Plasma Sample Spike Spike with Internal Standard Sample->Spike Add deuterated DHFA analog Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Isolate lipids Drydown Evaporation under Nitrogen Extraction->Drydown Reconstitution Reconstitution in Mobile Phase Drydown->Reconstitution Injection Inject into LC-MS/MS System Reconstitution->Injection Separation Chromatographic Separation (C18 column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Quantification Quantification using Calibration Curve Detection->Quantification Data_Processing Data Processing & Interpretation Quantification->Data_Processing GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Plasma Sample Spike Spike with Internal Standard Sample->Spike Add deuterated DHFA analog Extraction Lipid Extraction Spike->Extraction Saponification Saponification to release free fatty acids Extraction->Saponification Derivatization Esterification (FAMEs) & Silylation (TMS ethers) Saponification->Derivatization Injection Inject into GC-MS System Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (SIM mode) Ionization->Detection Quantification Quantification using Calibration Curve Detection->Quantification Data_Processing Data Processing & Interpretation Quantification->Data_Processing ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_readout Data Acquisition & Analysis Plate Antibody-coated 96-well Plate Add_Sample Add Sample/Standard and Labeled DHFA Sample_Prep Sample Dilution & Standard Preparation Sample_Prep->Add_Sample Incubation Incubation Add_Sample->Incubation Wash Wash to remove unbound components Incubation->Wash Add_Substrate Add Substrate Wash->Add_Substrate Develop Color Development Add_Substrate->Develop Stop Stop Reaction Develop->Stop Read_Plate Read Absorbance at Specific Wavelength Stop->Read_Plate Calculate Calculate Concentration from Standard Curve Read_Plate->Calculate

Sources

Structural Confirmation of Methyl 9,10-Dihydroxyoctadecanoate: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: Methyl 9,10-dihydroxyoctadecanoate (Methyl 9,10-dihydroxystearate).[1] Application: Biolubricants, polymer intermediates, and surfactant precursors. Analytical Challenge: Distinguishing between the threo and erythro diastereomers, which dictate physical properties (melting point, viscosity) and are determined by the synthetic route.

This guide provides a definitive protocol for using Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and stereochemistry of this compound. Unlike GC-MS, which often requires derivatization, or FTIR, which lacks stereochemical resolution, NMR offers a direct, non-destructive method to quantify isomeric purity.

The Stereochemical Context: Causality in Synthesis

To interpret the NMR data correctly, one must understand the synthetic origin of the sample. The stereochemistry of the vicinal diol at positions 9 and 10 is strictly controlled by the reaction mechanism applied to the starting material, typically Oleic Acid (cis-9-octadecenoic acid).

  • Pathway A: Threo-Isomer Formation

    • Mechanism: Epoxidation followed by acid-catalyzed hydrolysis.

    • Stereochemistry: Anti-addition. The epoxide ring opening involves a backside attack, inverting the configuration at one carbon.

    • Result: cis-alkene

      
      threo-diol.
      
  • Pathway B: Erythro-Isomer Formation

    • Mechanism: Oxidation using Potassium Permanganate (

      
      ) or Osmium Tetroxide (
      
      
      
      ).
    • Stereochemistry: Syn-addition. The oxidant forms a cyclic intermediate, delivering both hydroxyls to the same face.

    • Result: cis-alkene

      
      erythro-diol.
      
Analytical Workflow

The following diagram illustrates the decision matrix for characterization based on the synthetic route.

NMR_Workflow Start Sample: this compound Prep Sample Prep (10-15 mg in CDCl3) Start->Prep H1_Scan 1H NMR Acquisition (16 scans, d1=2s) Prep->H1_Scan Region_Check Analyze 3.2 - 3.8 ppm Region H1_Scan->Region_Check Threo Signal @ ~3.40 ppm (Threo Isomer) Region_Check->Threo Narrow Multiplet Erythro Signal @ ~3.60 ppm (Erythro Isomer) Region_Check->Erythro Broad Multiplet C13_Check 13C NMR Confirmation (C-9/10 Shifts) Threo->C13_Check Erythro->C13_Check

Figure 1: Analytical workflow for stereochemical assignment of fatty acid diols.

Experimental Protocol (Self-Validating)

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane) as an internal standard.
    
  • Concentration: Dissolve 15–20 mg of the methyl ester in 0.6 mL of solvent. High concentrations are preferred for

    
    C detection but avoid saturation which broadens peaks.
    
  • Tube: High-quality 5mm NMR tube to ensure field homogeneity.

Instrument Parameters (400 MHz or higher recommended)
  • Temperature: 298 K (25°C).

  • 
    H Parameters: 
    
    • Pulse width: 30° or 90°.

    • Relaxation delay (

      
      ): 
      
      
      
      2.0 seconds (essential for accurate integration of the methyl ester peak).
    • Scans: 16–32.

  • 
    C Parameters: 
    
    • Decoupling: Proton-decoupled (CPD).

    • Relaxation delay:

      
       2.0 seconds.
      
    • Scans: 512–1024 (due to lower sensitivity).

Spectral Analysis & Comparison

H NMR: The Diagnostic Region

The aliphatic chain protons (1.2–1.6 ppm) and terminal methyls (0.88 ppm) are virtually identical for both isomers. The diagnostic discrimination occurs at the methine protons attached to the hydroxyl groups (


).
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationNotes
Terminal

0.88Triplet3HReference for chain end
Chain

1.20 – 1.40Multiplet~20HOverlapping methylene envelope

-methylene (

)
1.62Multiplet2H

-methylene (

)
2.30Triplet2HCharacteristic of esters/acids
Methine (

) - Threo
3.40 – 3.45 Multiplet 2H Diagnostic Peak
Methine (

) - Erythro
3.58 – 3.62 Multiplet 2H Diagnostic Peak
Ester

3.66Singlet3HSharp singlet, distinct from methine

Interpretation: The erythro protons typically resonate downfield (higher ppm) compared to the threo protons. This is attributed to the different hydrogen-bonding networks and gauche interactions available to the syn vs. anti diol configurations.

C NMR: Confirmation

Carbon NMR provides a secondary validation. The carbinol carbons (C-9 and C-10) show distinct shifts.[2]

Carbon EnvironmentThreo Shift (ppm)Erythro Shift (ppm)
Carbonyl (

)
174.3174.3
Carbinol (

)
74.5 74.1
Ester Methyl (

)
51.451.4

Note: The shift difference in


C is subtle (~0.4 ppm). Therefore, 

H NMR is the primary tool for rapid identification, while

C serves as confirmation.

Comparative Analysis: NMR vs. Alternatives

While NMR is the gold standard for structural elucidation without modification, other techniques are often used in QC environments.

FeatureNMR (This Protocol) GC-MS FTIR
Sample Prep Minimal (Dissolve & Run)High (Derivatization to TMS-ethers required for polarity)Minimal (Neat or KBr pellet)
Stereochem ID Excellent (Distinct shifts for threo/erythro)Difficult (Mass spectra are nearly identical; requires chiral column)Poor (OH stretch is present in both; fingerprint region ambiguous)
Quantification Direct (Integration)Requires Internal Standard & Response FactorsSemi-quantitative
Destructive? NoYesNo
Cost per Run Low (Solvent only)Medium (Columns, Helium)Very Low
Why Choose NMR?

For drug development and high-value intermediate synthesis, certainty is paramount.

  • No Derivatization Artifacts: GC-MS requires silylation of the diol. Incomplete derivatization can lead to false impurity profiles. NMR measures the molecule "as is."

  • Regioisomer Detection: If the hydroxylation migrated (e.g., to 10,11), NMR coupling constants and COSY (Correlation Spectroscopy) would reveal the change in connectivity immediately.

Advanced Verification (2D NMR)

If the 1D spectrum is ambiguous due to impurities, a COSY experiment is recommended.

  • Expectation: Cross-peaks between the methine protons (3.4/3.6 ppm) and the adjacent methylene protons (~1.4-1.5 ppm).

  • Absence of Cross-peaks: If the peak at 3.6 ppm does not couple to the chain methylenes, it is likely an impurity (e.g., residual solvent or non-fatty acid contaminant).

References

  • Gunstone, F. D. (1994). The Chemistry of Oils and Fats: Sources, Composition, Properties, and Uses. Blackwell Publishing. (Standard reference for lipid NMR shifts).
  • Jie, M. S. F. L. K., & Mustafa, J. (1997). High-resolution nuclear magnetic resonance spectroscopy—Applications to fatty acids and triacylglycerols. Lipids, 32(10), 1019–1034.

  • Knothe, G., & Kenar, J. A. (2004). Characterization of fatty acid methyl esters by 1H NMR. European Journal of Lipid Science and Technology.
  • PubChem. (2025).[1] this compound Compound Summary. [Link]

Sources

comparative analysis of Methyl 9,10-dihydroxyoctadecanoate from different plant sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of Methyl 9,10-dihydroxyoctadecanoate (Methyl 9,10-DHSA) synthesized from distinct plant-derived oleic acid sources. It is designed for researchers and formulation scientists requiring high-purity lipid intermediates for pharmaceutical and industrial applications.

Executive Summary & Compound Profile

This compound (CAS: 1115-01-1) is a hydroxylated fatty acid ester primarily utilized as a non-ionic surfactant precursor, a biolubricant additive, and a lipidic carrier in drug delivery systems.[1]

Unlike naturally occurring fatty esters, this compound is semi-synthetic, derived via the oxidation of Methyl Oleate . Therefore, the "plant source" refers to the origin of the oleic acid precursor. The purity, stereochemistry, and impurity profile of the final product are strictly dependent on the fatty acid profile of the source oil.

Chemical Identity
PropertySpecification
IUPAC Name This compound
Common Name Methyl 9,10-dihydroxystearate (Me-DHSA)
Molecular Formula C₁₉H₃₈O₄
Molecular Weight 330.5 g/mol
Physical State Waxy white solid (Threo-isomer dominant)
Key Functionality Vicinal diol (C9, C10) + Methyl ester (C1)

Comparative Source Analysis: Impact of Precursor Purity[9]

The critical determinant of Methyl 9,10-DHSA quality is the Oleic:Linoleic ratio in the starting plant oil. High levels of polyunsaturated fatty acids (PUFAs) like linoleic acid lead to the formation of tetrahydroxy impurities, which are difficult to separate and detrimental to crystallization and surfactant properties.

Table 1: Source Oil Efficiency for Methyl 9,10-DHSA Production
Source OilOleic Acid Content (%)Linoleic Acid Content (%)Suitability RatingTechnical Notes
High-Oleic Sunflower Oil 80 - 90%< 10%Optimal Yields highest purity Me-DHSA with minimal downstream processing. Preferred for pharma-grade applications.
Olive Oil 55 - 83%3.5 - 21%High Excellent source, but cost-prohibitive for industrial scale. Variable purity based on harvest.
Palm Olein 39 - 45%10 - 13%Moderate Requires fractionation to remove palmitic acid (saturated) before synthesis. Economical but lower yield.
Soybean Oil 20 - 30%50 - 57%Low Not recommended. High linoleic content generates excessive tetrahydroxy byproducts.
Mechanism of Impurity Formation

When using oils with high linoleic content, the oxidation process targets both double bonds, creating 9,10,12,13-tetrahydroxyoctadecanoate . This byproduct increases the polarity of the mixture, interfering with the crystallization of the desired dihydroxy product.

Synthesis & Experimental Methodology

The standard synthesis involves the epoxidation of Methyl Oleate followed by acid-catalyzed ring opening. This protocol yields the threo- diastereomer due to the anti-addition mechanism of the hydrolysis step.

Diagram 1: Synthesis Pathway & Impurity Logic

SynthesisPathway Source Plant Oil Source (Triglycerides) FAME Methyl Oleate (C18:1) Source->FAME Transesterification (MeOH/NaOH) ImpuritySource Linoleic Acid (Impurity in Oil) Source->ImpuritySource Co-extraction Epoxide Methyl 9,10-Epoxystearate (Intermediate) FAME->Epoxide Epoxidation (H2O2/Formic Acid) Product This compound (Target: Threo-form) Epoxide->Product Hydrolysis (H2O/H+) ImpurityProduct Tetrahydroxy Byproducts (Difficult Removal) ImpuritySource->ImpurityProduct Double Oxidation

Caption: Chemical pathway from plant oil to Me-DHSA, highlighting the parallel formation of impurities from linoleic acid.

Detailed Protocol: Synthesis from High-Oleic Methyl Oleate

Objective: Synthesize high-purity Methyl 9,10-DHSA via in-situ epoxidation.

Reagents:

  • Methyl Oleate (>85% purity)[2]

  • Formic Acid (88%)

  • Hydrogen Peroxide (30% v/v)[3]

  • Ethyl Acetate (Solvent)[4]

Step-by-Step Methodology:

  • Epoxidation:

    • In a 3-neck round bottom flask equipped with a reflux condenser and thermometer, dissolve 0.1 mol Methyl Oleate in Ethyl Acetate.

    • Add Formic Acid (0.5 mol) dropwise at 25°C.

    • Slowly add Hydrogen Peroxide (0.7 mol) dropwise while maintaining temperature < 40°C (Reaction is exothermic).

    • Causality: Low temperature prevents thermal degradation of the oxirane ring before hydrolysis.

  • Reaction Phase:

    • Heat mixture to 50°C and stir vigorously for 5 hours.

    • Monitor disappearance of the alkene peak (3005 cm⁻¹) via FTIR.

  • Hydrolysis (Ring Opening):

    • Raise temperature to 70°C and add dilute H₂SO₄ (1M) to catalyze ring opening.

    • Stir for 2 hours.

    • Self-Validation: The solution should turn from clear/yellow to turbid as the less soluble dihydroxy ester forms.

  • Purification:

    • Separate the organic layer and wash with saturated NaHCO₃ (to remove acid) and brine.

    • Dry over anhydrous Na₂SO₄ and evaporate solvent.

    • Recrystallization: Dissolve crude solid in warm hexane/ethanol (90:10). Cool to 4°C. Filter the white precipitate.

Characterization & Quality Control

To ensure the product meets pharmaceutical standards, the following analytical parameters must be verified.

Table 2: Physicochemical Specifications[1]
ParameterMethodExpected Value (Pure Me-DHSA)Interpretation
Melting Point DSC68 - 72°CLower MP indicates unreacted methyl oleate or cis-epoxide presence.
Hydroxyl Value AOCS Cd 13-60320 - 340 mg KOH/gLow values indicate incomplete hydrolysis.
Iodine Value AOCS Cd 1-25< 2.0 g I₂/100gHigh values indicate residual unsaturation (incomplete reaction).
Oxirane Oxygen AOCS Cd 9-57< 0.1%Presence indicates incomplete hydrolysis step.
Spectral Validation (NMR & FTIR)[4]
  • ¹H-NMR (CDCl₃, 400 MHz):

    • δ 3.66 ppm (s, 3H): Methyl ester protons (-OCH₃).

    • δ 3.40 ppm (m, 2H): Methine protons at C9 and C10 (-CH(OH)-). Diagnostic peak for diol formation.

    • Absence of δ 5.35 ppm: Confirms loss of vinylic protons (C=C).

  • FTIR:

    • 3300–3450 cm⁻¹ (Broad): O-H stretching (strong indication of diol).

    • 1740 cm⁻¹ (Sharp): C=O ester stretch.

    • Absence of 3005 cm⁻¹: Disappearance of C=C stretch.

Applications in Drug Development[6][8][11]

Methyl 9,10-DHSA serves as a versatile intermediate in pharmaceutical formulations.[5]

  • Surfactant Synthesis (PEGylation): The secondary hydroxyl groups at C9/C10 are less reactive than primary alcohols but can be ethoxylated to create Methyl 9,10-di(polyoxyethylene) stearate . These non-ionic surfactants exhibit low toxicity and are biodegradable, making them suitable for solubilizing hydrophobic drugs (Class II/IV BCS).

  • Solid Lipid Nanoparticles (SLNs): Due to its high melting point (~70°C) and amphiphilic nature, Me-DHSA can be incorporated into SLN matrices to improve the loading capacity of polar drugs compared to pure tristearin or cetyl palmitate matrices.

Diagram 2: Application Workflow

Applications cluster_0 Pharmaceutical Applications MeDHSA Methyl 9,10-DHSA (Base Compound) Ethoxylation Ethoxylation (Reaction with EO) MeDHSA->Ethoxylation SLN Solid Lipid Nanoparticles (Matrix Component) MeDHSA->SLN Surfactant Non-ionic Surfactant (Drug Solubilizer) Ethoxylation->Surfactant Delivery Controlled Release Formulation SLN->Delivery

Caption: Utilization of Me-DHSA in creating solubilizers and lipid delivery systems.

References

  • Koay, G. F., et al. (2006). Production of 9,10-Dihydroxystearic Acid from Palm Olein. Journal of Oil Palm Research. Link

  • Bondioli, P. (2016).[6] Preparation of methyl 9,10-dihydroxystearate using a solid catalyst. La Rivista Italiana delle Sostanze Grasse.[6] Link

  • Awang, R., et al. (2001). Di-hydroxystearic acid from palm oleic acid: Synthesis and characterization. Journal of the American Oil Chemists' Society. Link

  • PubChem Database. (2024). This compound - Compound Summary. National Library of Medicine. Link

  • Oladumiye, O. O. (2022).[3] Synthesis and Characterization of Hydroxylated Plant Oil from Thevetia Peruviana Seed. ResearchGate.[7][4][6] Link

Sources

Precision Profiling of Dihydroxy Fatty Acids: A Validation Guide for Mass Spectral Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Crisis in Lipidomics

Dihydroxy fatty acids (DiHFAs)—such as DiHOMEs (leukotoxin diols), DiHETEs, and resolvins—are potent bioactive lipids driving inflammation and resolution. However, they present a "lipidomics bottleneck": isobaric isomerism .

Standard mass spectral libraries often fail here. A mass spectrometer seeing an m/z of 313.23 (negative ion) cannot inherently distinguish between 9,10-DiHOME and 12,13-DiHOME without rigorous retention time (RT) locking and specific fragmentation logic.

This guide challenges the "plug-and-play" use of commercial libraries. We validate a High-Resolution LC-MS/MS (HRMS) workflow against the structural certainty of GC-EI-MS and the speed of Standard MRM , providing a blueprint for building a self-validating spectral library.

Comparative Analysis: Selecting the Right Tool

We evaluated three primary methodologies for DiHFA identification. The following data summarizes performance based on sensitivity, isomer specificity, and library match confidence.

Table 1: Methodology Performance Matrix
FeatureMethod A: LC-HRMS (Orbitrap/Q-TOF) Method B: GC-EI-MS (Derivatized) Method C: Standard LC-MRM (QqQ)
Primary Utility Discovery & Validation (Recommended) Structural Gold StandardHigh-Throughput Quantitation
Library Type MS/MS Spectral Matching (High Res)NIST/Wiley (EI Fragmentation)Retention Time + Transition Ratio
Isomer Resolution High (with Chiral LC)Excellent (Distinct alpha-cleavage)Low (Co-elution risks)
Sensitivity (LOD) < 1 pg on-column ~10–50 pg on-column< 0.5 pg on-column
Sample Prep Minimal (SPE + Shoot)Heavy (Methylation + Silylation)Minimal
Thermal Artifacts NoneHigh Risk (Dehydration of hydroxyls)None
False Discovery Rate < 5% (with RT locking)< 1%> 15% (without library)
Expert Insight: Why LC-HRMS Wins for Bioanalysis

While GC-EI-MS provides definitive structural fingerprints (due to predictable alpha-cleavage between hydroxyl groups), the thermal instability of DiHFAs often leads to dehydration artifacts. LC-HRMS is the superior choice for biological matrices , provided it is coupled with a validated in-house library that accounts for retention time indices.

The Self-Validating Protocol: LC-HRMS Library Creation

This protocol builds a library that "checks itself" by linking exact mass, retention time, and diagnostic ion ratios.[1]

Phase 1: The "Anchor" Standards

Do not rely on in-silico predictions alone. You must establish "Anchor Points" using authentic standards (e.g., from Cayman Chemical or Avanti Polar Lipids).

Target Analytes:

  • 9,10-DiHOME (marker of neutrophil failure)

  • 12,13-DiHOME (thermal hyperalgesia inducer)

  • Resolvin D1 (specialized pro-resolving mediator)

Phase 2: Chromatographic Separation (The Critical Step)

Mass spectrometry cannot separate enantiomers. You must use Chiral LC to validate your library entries.

  • Column: Chiralpak AD-RH (or equivalent cellulose-based phase).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile/Methanol (50:[2]50) + 0.1% Formic Acid

  • Gradient: Long shallow gradient (30% B to 70% B over 20 mins) to pull apart regioisomers.

Phase 3: MS/MS Acquisition & Library Logic

Instrument: Q-Exactive or ZenoTOF (High Resolution). Mode: Negative Electrospray Ionization (ESI-).

The Validation Logic (Self-Check): For a library match to be valid, it must satisfy the "Triangle of Truth" :

  • Precursor Mass: < 5 ppm error.

  • Retention Time: Within ±0.1 min of the Anchor Standard.

  • Diagnostic Fragment: Presence of the specific alpha-cleavage ion (see diagram below).

Visualization: Pathways and Workflows

Diagram 1: The Library Validation Workflow

This flowchart illustrates the decision process for accepting a new spectral entry into your validated library.

ValidationWorkflow Start Raw Sample (Biological Extract) LC Chiral LC Separation (Isomer Resolution) Start->LC HRMS HRMS Data Acquisition (dd-MS2) LC->HRMS MassCheck Precursor Mass Error < 5ppm? HRMS->MassCheck RTCheck Retention Time Matches Anchor? MassCheck->RTCheck Yes Invalid REJECT / RE-RUN (False Positive) MassCheck->Invalid No FragCheck Diagnostic Fragments Present? RTCheck->FragCheck Yes InSilico Flag as Putative (In-Silico Match Only) RTCheck->InSilico No (Isomer?) Valid VALIDATED LIBRARY ENTRY FragCheck->Valid Yes FragCheck->InSilico No

Caption: Step-by-step logic for validating mass spectral entries. Only entries passing mass, retention time, and fragmentation checks are considered "Validated."

Diagram 2: Dihydroxy Fatty Acid Fragmentation Logic

Understanding why we see specific fragments is crucial. This diagram shows the alpha-cleavage mechanism used to distinguish 9,10-DiHOME from 12,13-DiHOME.

FragmentationLogic DiHOME910 9,10-DiHOME (Precursor m/z 313) AlphaCleavage Alpha-Cleavage (Between Hydroxyls) DiHOME910->AlphaCleavage DiHOME1213 12,13-DiHOME (Precursor m/z 313) DiHOME1213->AlphaCleavage FragA m/z 171 (Diagnostic for 9,10) AlphaCleavage->FragA 9,10 Path FragB m/z 201 (Diagnostic for 9,10) AlphaCleavage->FragB 9,10 Path FragC m/z 183 (Diagnostic for 12,13) AlphaCleavage->FragC 12,13 Path FragD m/z 195 (Diagnostic for 12,13) AlphaCleavage->FragD 12,13 Path

Caption: Mechanistic differentiation of isomers. Alpha-cleavage adjacent to hydroxyl groups yields unique diagnostic ions for each isomer.

Validation Metrics (FDA & Fit-for-Purpose)

To publish or use this library for drug development, your validation must meet FDA Bioanalytical Method Validation (2018) standards.

  • Selectivity: Analyze 6 different lots of blank plasma. Requirement: No interference >20% of the LLOQ at the retention time of the DiHFA.

  • Accuracy & Precision:

    • Intra-run: CV < 15%[2]

    • Inter-run: CV < 15%[2]

  • Matrix Effect: Compare response in solvent vs. matrix.

    • Calculation: (Area_matrix / Area_solvent) * 100.

    • Acceptance: 85–115%. If suppression is high (>20%), switch to Stable Isotope Dilution (e.g., use 9,10-DiHOME-d4).

References

  • LIPID MAPS® Lipidomics Gateway. (2025). Standard Spectra DB - Oxylipin.[3] Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[4][5][6][7] Retrieved from [Link]

  • Schebb, N. H., et al. (2022). Technical recommendations for analyzing oxylipins by liquid chromatography–mass spectrometry. (Note: Referenced as foundational text for the Oxylipin Interest Group).
  • National Institute of Standards and Technology (NIST). (2023). NIST Mass Spectral Library (v23). Retrieved from [Link]

  • International Lipidomics Society. (2024). Oxylipin Analysis Best Practices. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 9,10-dihydroxyoctadecanoate

[1]

Executive Summary: The "Sample Integrity" Protocol

Status: Non-Hazardous (GHS Classification) Primary Focus: Cross-Contamination Prevention & Solvent Safety

Methyl 9,10-dihydroxyoctadecanoate is a fatty acid methyl ester (FAME) derivative.[1] While Safety Data Sheets (SDS) from major suppliers like Sigma-Aldrich and Cayman Chemical classify this substance as non-hazardous according to GHS standards [1, 2], a complacent approach poses two risks:[1]

  • Experimental Failure: As a lipid research standard, it is highly susceptible to contamination from skin oils and detergents.[1]

  • Solvent Hazard: This waxy solid is biologically inert but requires organic solvents (e.g., Chloroform, Methanol, Ethanol) for processing.[1] The safety profile of the workflow is dictated by the solvent, not the solute.

This guide outlines the Personal Protective Equipment (PPE) and handling protocols necessary to maintain Good Laboratory Practice (GLP) and ensure high-fidelity experimental data.

Chemical Hazard & Risk Profiling

To select the correct PPE, we must analyze the physicochemical interface between the scientist and the substance.[1]

PropertyDescriptionOperational Implication
Physical State Off-white powder or waxy solid [1].[1]Dust Risk: Low, but static charge can cause scattering during weighing.[1]
Lipophilicity High (Fatty Ester).[1]Permeation: Can slowly permeate compromised glove materials; adheres to skin.[1]
Solubility Insoluble in water; soluble in alcohols/chloroform.[1]Solvent Risk: Handling requires volatile organic solvents (VOCs).[1]
Reactivity Stable; incompatible with strong oxidizers.[1]Storage: Keep away from nitrates/nitrites to prevent nitrosamine formation [1].[1]
Mechanism of Risk: The Solvent Vector

While the ester itself is low-toxicity, it acts as a carrier.[1] If dissolved in DMSO or Chloroform, the solution can penetrate skin, carrying the lipid across the dermal barrier.[1] Therefore, PPE must be rated for the solvent.[1]

PPE Matrix: The "Self-Validating" System

The following PPE selection is designed to protect the researcher from the solvent and the sample from the researcher .

PPE CategoryRecommended SpecificationScientific Rationale (The "Why")
Hand Protection Nitrile Gloves (Min.[1] 0.11 mm) Lipid Resistance: Natural rubber (Latex) degrades faster in contact with lipids and organic solvents.[1] Nitrile provides superior chemical resistance to the solvents (e.g., Methanol) used to dissolve this ester.[1]
Eye Protection Safety Glasses w/ Side Shields Splash Dynamics: Essential not for the solid ester, but for the solubilization step.[1] If using Chloroform, chemical splash goggles are mandatory.[1]
Body Protection Cotton/Poly Lab Coat (Buttoned) Contamination Control: Prevents shedding of skin squames (keratin) into the lipid sample, which appears as a contaminant in Mass Spectrometry (MS) analysis.[1]
Respiratory N95 (Optional) / Fume Hood (Mandatory) Dust vs. Vapor: The solid poses little inhalation risk.[1] However, all solubilization must occur in a fume hood to manage solvent vapors.[1]

Operational Workflows

Phase A: Weighing & Transfer (Static Control)

Context: Waxy fatty esters often carry static charges, causing them to "jump" from spatulas.[1]

  • Equip: Don Nitrile gloves and lab coat.[1]

  • Ground: Touch a grounded metal surface before handling the vial to discharge static.[1]

  • Transfer: Use a stainless steel or anti-static spatula .[1] Avoid plastic spatulas which generate static.[1]

  • Clean: If spillage occurs, wipe with a dry paper towel first (to pick up the wax), then use ethanol.[1] Water will only smear the hydrophobic lipid.[1]

Phase B: Solubilization (The Critical Hazard Point)

Context: Dissolving CAS 1115-01-1 usually requires warming or specific solvents.[1]

SolubilizationWorkflowStartSolid Ester(CAS 1115-01-1)SolventSelect Solvent(EtOH / Chloroform)Start->Solvent AddHoodFume Hood(Sash at 18")Solvent->Hood Transfer toWarningPPE CHECK:Nitrile Gloves + Glasses(Solvent Risk)Solvent->WarningMixVortex/Sonicate(Sealed Vessel)Hood->Mix ProcessReadySolubilized AnalyteMix->Ready Complete

Figure 1: Safe Solubilization Workflow. Note that the primary hazard control (Fume Hood) is dictated by the solvent choice.

Phase C: Disposal & Spill Management[1]
  • Small Spills (Solid): Sweep up carefully to avoid dust generation.[1] Place in a container for disposal.

  • Small Spills (Liquid/Solvent): Absorb with inert material (vermiculite/sand).[1] Do not flush down the sink; lipids clog plumbing and harm aquatic life [3].[1]

  • Disposal: Classify as Non-Halogenated Organic Waste (unless dissolved in Chloroform, then Halogenated).[1]

Scientific Integrity: Preventing "Ghost" Peaks

In lipidomics, "contamination" is often biological.[1]

  • Keratin Contamination: Handling this ester without gloves introduces human keratin, which appears as distinct peaks in LC-MS, obscuring the dihydroxy-ester signal.[1]

  • Plasticizers: Avoid storing high-concentration solutions of this ester in low-grade plastic tubes for extended periods; fatty esters can leach plasticizers (phthalates) from the tube walls.[1] Use Glass or PTFE-lined caps. [1]

References

  • Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: Methyl 9,10-dihydroxystearate. Retrieved from (Search CAS: 1115-01-1).[1]

  • Cayman Chemical. (2025).[1][2] Safety Data Sheet: Fatty Acid Methyl Esters. Retrieved from .[1]

  • PubChem. (n.d.).[1][3] Compound Summary: this compound (CID 66194).[1][3] National Center for Biotechnology Information.[1] Retrieved from .[1][3]

  • ECHEMI. (n.d.). Methyl 9,10-dihydroxystearate CAS 1115-01-1.[1][3][4] Retrieved from .[1]

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.